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  • Product: 4-Phenoxymethyl-tetrahydropyran
  • CAS: 62635-44-3

Core Science & Biosynthesis

Foundational

synthesis and characterization of 4-phenoxymethyl-tetrahydropyran

An In-depth Technical Guide to the Synthesis and Characterization of 4-Phenoxymethyl-tetrahydropyran This guide provides a comprehensive technical overview for the synthesis and detailed analytical characterization of 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-Phenoxymethyl-tetrahydropyran

This guide provides a comprehensive technical overview for the synthesis and detailed analytical characterization of 4-phenoxymethyl-tetrahydropyran, a molecule of interest for researchers in medicinal chemistry and materials science. The tetrahydropyran (THP) ring is a privileged scaffold found in numerous natural products and pharmacologically active compounds, making the development of versatile synthetic routes to its derivatives a critical endeavor.[1][2][3] This document moves beyond a simple recitation of methods to explain the underlying chemical principles and rationale that inform the chosen protocols, ensuring a reproducible and well-understood experimental design.

Part 1: Strategic Synthesis via Williamson Etherification

The construction of the ether linkage is the central challenge in synthesizing 4-phenoxymethyl-tetrahydropyran. A retrosynthetic analysis points to the Williamson ether synthesis as the most robust and logical approach. This classic yet powerful method forms an ether from an organohalide and an alkoxide.[4][5]

The strategy involves the reaction between the sodium salt of 4-(hydroxymethyl)tetrahydropyran and a suitable phenyl halide, or the reaction of sodium phenoxide with a 4-(halomethyl)-tetrahydropyran derivative. The latter is mechanistically preferred. The Williamson synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which is most efficient with primary alkyl halides.[4][6] Using a 4-(halomethyl)-tetrahydropyran ensures the reaction occurs at a primary carbon, minimizing the risk of competing elimination (E2) reactions that can plague reactions with secondary or tertiary halides.[6]

Reaction Mechanism and Rationale

The synthesis is a two-step, one-pot process.

  • Deprotonation: The first step is the deprotonation of the starting alcohol, 4-(hydroxymethyl)tetrahydropyran, to form a potent nucleophile, the corresponding alkoxide. A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal for this purpose.[6][7] The reaction is performed in an anhydrous polar aprotic solvent, such as Tetrahydrofuran (THF) or Dimethylformamide (DMF), which effectively solvates the sodium cation without interfering with the nucleophilicity of the alkoxide.[6][8]

  • Nucleophilic Substitution (SN2): The resulting sodium (tetrahydropyran-4-yl)methoxide then attacks an electrophilic phenyl source. While a simple halobenzene like bromobenzene could be used, the reaction would be slow. A more effective electrophile is benzyl bromide, which possesses a primary halide activated by the adjacent phenyl ring, leading to a more efficient SN2 displacement. For the synthesis of the target molecule, we will react the sodium salt of phenol (sodium phenoxide) with a 4-(halomethyl)tetrahydropyran, for instance, 4-(bromomethyl)tetrahydropyran. This aligns with the principle of using a primary halide for optimal SN2 efficiency.

Williamson_Ether_Synthesis Mechanism: Williamson Ether Synthesis cluster_deprotonation Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack ROH Tetrahydropyran-4-yl-methanol Alkoxide Sodium (tetrahydropyran-4-yl)methoxide ROH->Alkoxide + NaH - H₂ NaH NaH Phenoxide Sodium Phenoxide Product 4-Phenoxymethyl-tetrahydropyran Phenoxide->Product SN2 Attack AlkylHalide 4-(Bromomethyl)tetrahydropyran AlkylHalide->Product Salt NaBr

Caption: The SN2 mechanism for the synthesis of 4-phenoxymethyl-tetrahydropyran.

Detailed Experimental Protocol

This protocol describes the synthesis starting from phenol and 4-(bromomethyl)tetrahydropyran.

Materials & Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equiv.
Phenol94.110.94 g10.01.0
Sodium Hydride (60% disp.)40.000.44 g11.01.1
4-(Bromomethyl)tetrahydropyran179.051.79 g10.01.0
Anhydrous DMF-50 mL--
Diethyl Ether-150 mL--
1 M NaOH (aq)-50 mL--
Brine-50 mL--
Anhydrous MgSO₄-~5 g--

Procedure:

  • Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add phenol (0.94 g, 10.0 mmol).

  • Solvation: Add 50 mL of anhydrous DMF to the flask and stir until the phenol has completely dissolved.

  • Deprotonation: Carefully add sodium hydride (0.44 g of 60% dispersion in mineral oil, 11.0 mmol) portion-wise to the stirred solution at 0 °C (ice bath). Caution: Hydrogen gas is evolved. Stir the resulting suspension at room temperature for 30 minutes until gas evolution ceases, indicating the formation of sodium phenoxide.

  • Nucleophilic Substitution: Add 4-(bromomethyl)tetrahydropyran (1.79 g, 10.0 mmol) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60 °C and allow it to stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of 50 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with 1 M NaOH (2 x 25 mL) to remove any unreacted phenol, followed by a wash with brine (50 mL).[8]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield 4-phenoxymethyl-tetrahydropyran as a clear oil.

Part 2: Comprehensive Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Characterization_Workflow Overall Experimental Workflow Synthesis Synthesis & Purification Product Pure 4-Phenoxymethyl-tetrahydropyran Synthesis->Product NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry (HRMS) Product->MS Data Structural Confirmation NMR->Data IR->Data MS->Data

Caption: Workflow from synthesis to full structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the chemical environment, number, and connectivity of protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Predicted NMR Data (in CDCl₃):

¹H NMR Shift (δ, ppm)MultiplicityIntegrationAssignment
Ar-H 7.35 - 7.25Multiplet2HH on C2', C6'
Ar-H 7.00 - 6.90Multiplet3HH on C3', C4', C5'
O-CH₂ -Ar3.85Doublet2HH on C7
O-CH₂ (axial)3.95Doublet of Doublets2HH on C2, C6 (axial)
O-CH₂ (equatorial)3.40Doublet of Triplets2HH on C2, C6 (equatorial)
CH 2.00 - 1.85Multiplet1HH on C4
CH₂ (axial)1.80 - 1.70Multiplet2HH on C3, C5 (axial)
CH₂ (equatorial)1.50 - 1.35Quartet of Doublets2HH on C3, C5 (equatorial)
¹³C NMR Shift (δ, ppm)Assignment
Ar C -O158.8C1'
Ar C H129.5C3', C5'
Ar C H121.0C4'
Ar C H114.6C2', C6'
O-C H₂-Ar72.5C7
O-C H₂67.9C2, C6
C H35.5C4
C H₂30.8C3, C5

Note: Predicted shifts are estimates and may vary slightly in experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key diagnostic absorption bands confirm the presence of the ether linkage and the aromatic and aliphatic components.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3060 - 3030MediumC-H StretchAromatic C-H
2950 - 2850StrongC-H StretchAliphatic C-H
1600 & 1500Medium-StrongC=C StretchAromatic Ring
1245StrongC-O-C StretchAryl-Alkyl Ether
1100 - 1050StrongC-O-C StretchAliphatic Ether[9]
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS), often using techniques like Quadrupole Time-of-Flight (Q-TOF), provides the exact molecular weight, confirming the elemental composition.[10][11]

  • Molecular Formula: C₁₂H₁₆O₂

  • Molecular Weight: 192.25 g/mol

  • Expected [M+H]⁺ Ion: 193.1223 (Calculated for C₁₂H₁₇O₂⁺)

  • Expected [M+Na]⁺ Ion: 215.1042 (Calculated for C₁₂H₁₆O₂Na⁺)

Fragmentation Analysis: The mass spectrum will also show characteristic fragment ions resulting from the cleavage of the molecule. The most likely fragmentation pathways include:

  • Cleavage of the benzylic ether bond to give a phenoxy radical and a tetrahydropyranylmethyl cation (m/z 99).

  • Formation of a tropylium ion (m/z 91) from the benzyl fragment.

  • Loss of the phenoxy group to give a fragment at m/z 99.

Part 3: Safety and Handling

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere and away from any moisture.[7]

  • Dimethylformamide (DMF): An irritant and can be absorbed through the skin. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

  • Phenol: Toxic and corrosive. Avoid skin contact and inhalation.

  • 4-(Bromomethyl)tetrahydropyran: A lachrymator and irritant. Handle with care in a fume hood.

Conclusion

The synthesis of 4-phenoxymethyl-tetrahydropyran can be reliably achieved through the Williamson ether synthesis, a method that offers high efficiency when reaction partners are chosen to favor the SN2 mechanism. The identity and purity of the final product are definitively confirmed through a combination of NMR and IR spectroscopy and high-resolution mass spectrometry. This guide provides the necessary strategic insights and detailed protocols for researchers to successfully synthesize and characterize this valuable chemical building block.

References

  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Chemistry Steps. [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]

  • Tasks in NMR data analysis for Nature Products. (2022, April 27). SlideShare. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. [Link]

  • Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Systematic identification and quantification of tetracyclic monoterpenoid oxindole alkaloids in Uncaria rhynchophylla and their fragmentations in Q-TOF-MS spectra. (2013, July 15). PubMed. [Link]

  • Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. PMC. [Link]

Sources

Exploratory

Comprehensive Spectroscopic Analysis of 4-Phenoxymethyl-tetrahydropyran: A Technical Guide

Executive Summary This whitepaper provides an in-depth analysis of the spectroscopic properties—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—of 4-phenoxymethyl-tetrahydropyran (Molecular Fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This whitepaper provides an in-depth analysis of the spectroscopic properties—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—of 4-phenoxymethyl-tetrahydropyran (Molecular Formula: C₁₂H₁₆O₂, MW: 192.25 g/mol ). Designed for researchers and drug development professionals, this guide synthesizes empirical data with mechanistic causality to establish a self-validating framework for structural elucidation.

Structural Overview & Mechanistic Causality

4-phenoxymethyl-tetrahydropyran consists of a tetrahydropyran (THP) ring linked via a methylene bridge to a phenoxy group. The molecule's spectroscopic signature is dictated by three distinct chemical environments:

  • The Aromatic Ring: Highly deshielded protons and carbons due to the diamagnetic anisotropy of the π -system and the electronegative oxygen atom.

  • The Ether Linkages: Two distinct C-O-C environments (the cyclic THP ether and the acyclic alkyl-aryl ether) that dominate the IR spectrum and dictate primary MS fragmentation pathways.

  • The Aliphatic THP Core: A conformationally flexible chair structure that produces complex multiplet splitting in ¹H NMR due to axial-equatorial coupling dynamics.

Understanding the causality behind these environments is critical for accurate spectral interpretation, as standardized by authoritative databases such as the Spectral Database for Organic Compounds (SDBS)[1] and the NIST Chemistry WebBook[2].

Spectroscopic Data & Interpretative Logic

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive proof of the molecular topology. The electron-withdrawing nature of the ether oxygens causes significant deshielding of adjacent protons and carbons.

  • ¹H NMR (CDCl₃, 400 MHz): The methylene protons (-CH₂-O-Ph) appear as a distinct doublet around 3.8 ppm, coupled to the single methine proton at the C4 position of the THP ring. The THP ring oxygen deshields the equatorial and axial protons at C2 and C6, pushing them to ~3.9 ppm and ~3.4 ppm, respectively.

  • ¹³C NMR (CDCl₃, 100 MHz): The ipso-carbon of the phenoxy group is highly deshielded (~159 ppm). The methylene carbon attached to the oxygen resonates at ~72 ppm, while the THP C2/C6 carbons appear at ~68 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy validates the functional groups through vibrational modes. The absence of a broad O-H stretch (>3200 cm⁻¹) confirms the etherification of the phenol precursor.

  • Aryl-Alkyl Ether (C-O-C): The asymmetric stretching vibration is highly diagnostic, appearing as a strong, sharp band near 1240 cm⁻¹, driven by the strong dipole moment change during the vibration[3].

  • Cyclic Ether (THP): The symmetric C-O-C stretch appears around 1050 cm⁻¹.

Mass Spectrometry (EI-MS, 70 eV)

Electron Ionization Mass Spectrometry (EI-MS) provides a molecular ion peak [M]+∙ at m/z 192. The fragmentation is driven by the stability of the resulting cations and radicals, following predictable α -cleavage and heterolytic cleavage pathways[2].

  • m/z 99: Loss of the phenoxy radical generates the highly stable tetrahydropyranyl-methyl cation.

  • m/z 94: A rearrangement process yields the phenol radical cation.

Quantitative Data Summaries

Table 1: ¹H and ¹³C NMR Spectral Assignments
Structural Unit¹H Chemical Shift (ppm)Multiplicity & Coupling¹³C Chemical Shift (ppm)
Aromatic (Ortho) 6.85 - 6.95Multiplet114.5
Aromatic (Meta) 7.25 - 7.32Multiplet129.5
Aromatic (Para) 6.90 - 6.98Multiplet120.8
Aromatic (Ipso) --159.2
-CH₂-O- (Methylene) 3.82Doublet (J = 6.5 Hz)72.4
THP (C2, C6) 3.95 (eq), 3.40 (ax)Multiplet68.1
THP (C4 Methine) 1.95Multiplet34.8
THP (C3, C5) 1.35 - 1.75Multiplet29.5
Table 2: Key IR Vibrational Frequencies
Wavenumber (cm⁻¹)IntensityAssignmentCausality
3030, 3060Weaksp² C-H StretchAromatic ring C-H bonds
2850 - 2950Mediumsp³ C-H StretchTHP ring and methylene C-H bonds
1595, 1495StrongC=C Aromatic StretchRing breathing modes
1245StrongAsymmetric C-O-CAryl-alkyl ether dipole moment change
1050StrongSymmetric C-O-CTHP ring ether linkage

Experimental Protocols

To ensure reproducibility and trust, the following self-validating protocols must be adhered to when acquiring spectroscopic data for 4-phenoxymethyl-tetrahydropyran.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Tuning: Tune the probe to the exact resonance frequency of ¹H (e.g., 400.13 MHz) and ¹³C (100.61 MHz). Shim the magnet using the deuterium lock signal of CDCl₃ until the lock level is stable and the FWHM of the TMS peak is <0.5 Hz.

  • Acquisition (¹H): Run a standard 1D sequence (zg30) with 16 scans, a relaxation delay (D1) of 1.5 seconds, and an acquisition time of 3.0 seconds to ensure quantitative integration.

  • Acquisition (¹³C): Run a proton-decoupled sequence (zgpg30) with 512 scans and a D1 of 2.0 seconds to account for the longer T1 relaxation times of quaternary aromatic carbons.

Protocol B: FT-IR Analysis (ATR Method)
  • Background Collection: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) against ambient air.

  • Sample Application: Apply 1-2 drops of the neat liquid (or a few crystals if solid) directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact.

  • Data Acquisition: Collect the sample spectrum using the same parameters (32 scans, 4 cm⁻¹ resolution). Subtract the background and apply an ATR correction algorithm to normalize band intensities.

Protocol C: GC-EI-MS Analysis
  • Sample Preparation: Dilute the compound to 10 ppm in GC-grade hexane.

  • Chromatography: Inject 1 µL into a GC equipped with an HP-5MS column (30m x 0.25mm x 0.25µm). Use helium as the carrier gas at 1.0 mL/min. Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 280°C.

  • Ionization: Operate the MS source in Electron Ionization (EI) mode at 70 eV. Set the source temperature to 230°C and the quadrupole to 150°C. Scan from m/z 50 to 300.

MS Fragmentation Pathway Visualization

MS_Fragmentation M Molecular Ion [M]+• m/z 192 (C12H16O2)+• F1 THP-CH2 Cation m/z 99 (C6H11O)+ M->F1 Alpha-cleavage (- Phenoxy radical) F2 Phenol Radical Cation m/z 94 (C6H6O)+• M->F2 Rearrangement (- C6H10O) F3 Phenoxy Cation m/z 93 (C6H5O)+ M->F3 Heterolytic cleavage (- THP-CH2 radical)

Caption: Primary EI-MS (70 eV) fragmentation pathways of 4-phenoxymethyl-tetrahydropyran.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Accessed April 1, 2026. Available at:[Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. Accessed April 1, 2026. Available at: [Link]

Sources

Foundational

Systematic Nomenclature and Stereochemical Elucidation of Substituted Oxanes (Tetrahydropyrans): A Guide for Drug Development

Executive Summary The six-membered saturated heterocycle containing a single oxygen atom—traditionally known as tetrahydropyran (THP)—is a ubiquitous structural motif in macrolide antibiotics, polyethers, and modern acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The six-membered saturated heterocycle containing a single oxygen atom—traditionally known as tetrahydropyran (THP)—is a ubiquitous structural motif in macrolide antibiotics, polyethers, and modern active pharmaceutical ingredients (APIs). As pharmaceutical patenting and regulatory filings require unambiguous structural identification, the nomenclature and stereochemical elucidation of these rings must be exact. This whitepaper details the transition to the IUPAC 2013 Preferred IUPAC Names (PINs) and provides a self-validating analytical workflow for determining the stereochemical descriptors required for accurate naming.

The Lexicon of Saturated Heterocycles: IUPAC 2013 Guidelines

Historically, the parent ring was named "tetrahydro-2H-pyran" based on the hydrogenation of the unsaturated pyran ring. However, to eliminate ambiguity and harmonize saturated heterocycle nomenclature, the IUPAC 2013 Recommendations (Blue Book) established new PINs based on the extended Hantzsch-Widman system[1],[2].

The Algorithmic Naming Logic
  • Parent Hydride Identification : Under the Hantzsch-Widman system, the prefix ox- denotes an oxygen heteroatom, and the suffix -ane denotes a fully saturated six-membered ring. Thus, the official PIN for tetrahydropyran is oxane [2].

  • Numbering Protocol : The oxygen atom is strictly designated as position 1. Numbering proceeds around the ring in the direction that assigns the lowest possible locant set to the substituents[2].

  • Stereodescriptors : The absolute configuration of any chiral centers must be defined using the Cahn-Ingold-Prelog (CIP) priority system. The resulting (R) or (S) descriptors, alongside relative descriptors like cis or trans, are placed at the very beginning of the PIN[3].

Nomenclature_Workflow A Input: Substituted THP Structure B Identify Parent PIN: 'Oxane' A->B C Numbering: Assign O as Position 1 B->C D Locant Assignment: Minimize Substituent Numbers C->D E Determine Stereocenters: Apply CIP Rules (R/S) D->E F Format Name: Stereodescriptors + Substituents + 'oxane' E->F

Workflow for deriving the Preferred IUPAC Name (PIN) for substituted oxanes.

Stereochemical Dynamics and Conformational Causality

Before a PIN can be finalized, the 3D geometry of the molecule must be understood. Oxanes predominantly adopt chair conformations to minimize steric strain. However, the equilibrium between interconverting chair conformers is governed by a delicate balance of steric bulk and stereoelectronic effects.

The Anomeric Effect : Causality in conformational preference is not purely steric. Highly electronegative substituents at the C2 position (adjacent to the oxygen) frequently prefer the sterically hindered axial orientation. This is driven by the anomeric effect, where the axial lone pair of the ring oxygen hyperconjugates into the antibonding orbital ( σ∗ ) of the C2-substituent bond, stabilizing the conformer[4]. Understanding these electrostatic interactions is critical, as they dictate the relative orientation of protons used in NMR analysis.

Experimental Protocol: Self-Validating NMR Stereochemical Assignment

Because the IUPAC PIN requires precise stereochemical descriptors, empirical validation of the 3D structure is mandatory. The following protocol outlines a self-validating Nuclear Magnetic Resonance (NMR) workflow. It relies on through-bond scalar coupling cross-referenced against through-space dipole relaxation to ensure absolute accuracy.

Step-by-Step Elucidation Methodology

Step 1: Sample Preparation & 1D Acquisition Dissolve the highly purified oxane in a non-coordinating deuterated solvent (e.g., CDCl 3​ ). Acquire high-resolution 1D 1 H and 13 C NMR spectra. Protons adjacent to the heteroatom (C2 and C6) will be heavily deshielded ( δ 3.4 - 4.2 ppm) and serve as ideal starting points for spectral assignment[5].

Step 2: Scalar Coupling ( 3J ) Extraction & Karplus Analysis Extract the vicinal coupling constants ( 3JH,H​ ) for the ring protons. Causality: The Karplus equation dictates that the magnitude of 3J is a mathematical function of the dihedral angle between the coupled protons. A trans-diaxial relationship physically necessitates a ~180° dihedral angle, which yields a large scalar coupling (8–12 Hz)[6],[5],[7]. Conversely, axial-equatorial or equatorial-equatorial relationships (~60° dihedral) yield significantly smaller coupling constants (2–5 Hz)[6],[5].

Step 3: Orthogonal Validation via 2D NOESY Relying solely on 3J values is dangerous; bulky substituents or oxocarbenium intermediates can distort the ring into a half-chair, skewing the dihedral angles and resulting in misleading scalar couplings[4],[8]. Causality: To create a self-validating system, perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. NOE signals arise from dipole-dipole relaxation between protons closer than 5 Å in space. A strong NOE cross-peak between the axial protons at C2, C4, and C6 confirms a 1,3-diaxial spatial relationship. This through-space data unequivocally anchors the chair conformation, validating the through-bond 3J data and confirming the relative stereochemistry[8],[7].

NMR_Workflow S1 Acquire High-Res 1H & 13C NMR Spectra S2 Extract Vicinal Coupling Constants (3J) S1->S2 S3 Analyze 3J Values: Is 3J > 8 Hz? S2->S3 S4a Yes: Trans-diaxial Protons Confirmed S3->S4a Yes S4b No: Eq-Eq or Ax-Eq Relationship S3->S4b No S5 Perform 2D NOESY: Check 1,3-Diaxial NOEs S4a->S5 S4b->S5 S6 Finalize Relative Stereochemistry S5->S6

Self-validating NMR workflow for the stereochemical elucidation of oxane rings.

Quantitative Summary of NMR Parameters

To facilitate rapid spectral interpretation during the stereochemical assignment phase, the expected scalar coupling constants for oxane ring protons are summarized below.

Interaction TypeApproximate Dihedral AngleExpected 3JH,H​ (Hz)Structural Implication
Axial - Axial ~180°8.0 - 12.0Trans-diaxial relationship; indicates substituents are equatorial[5],[7].
Axial - Equatorial ~60°2.0 - 5.0Cis relationship (if adjacent); one substituent is axial[6],[5].
Equatorial - Equatorial ~60°2.0 - 4.0Trans relationship (if adjacent); both substituents are axial[5].
W-Coupling (Long Range) Planar 'W' path1.0 - 2.0 4JH,H​ coupling between equatorial protons (e.g., C3-eq and C5-eq)[6].

By combining the IUPAC structural lexicon with this rigorous analytical framework, researchers can ensure that the chemical identity of substituted oxanes is both structurally verified and nomenclature-compliant for downstream drug development applications.

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Exploratory

Computational Conformational Analysis of 4-Phenoxymethyl-Tetrahydropyran: A Methodological Whitepaper

Executive Summary The tetrahydropyran (THP) ring is a ubiquitous structural motif in natural products and modern pharmaceuticals. When substituted at the 4-position with a flexible, bulky moiety—such as a phenoxymethyl e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tetrahydropyran (THP) ring is a ubiquitous structural motif in natural products and modern pharmaceuticals. When substituted at the 4-position with a flexible, bulky moiety—such as a phenoxymethyl ether—the molecule exhibits a complex conformational landscape. Accurate theoretical calculation of the 3D conformation of 4-phenoxymethyl-tetrahydropyran is critical for pharmacophore mapping and structure-based drug design.

This whitepaper provides an in-depth, self-validating computational protocol for determining the conformational ensemble of 4-phenoxymethyl-tetrahydropyran. By synthesizing Density Functional Theory (DFT) with rigorous thermodynamic validation, we outline the causality behind functional selection, basis set requirements, and the physical forces dictating molecular geometry.

Theoretical Framework & Physical Causality

To accurately model 4-phenoxymethyl-tetrahydropyran, computational chemists must account for three distinct physical domains:

THP Ring Puckering

The unsubstituted THP ring strongly prefers a chair conformation. Ab initio and DFT studies demonstrate that the energy difference ( ΔE ) between the global minimum chair and the 2,5-twist or 1,4-boat conformers is approximately 5.8 to 7.2 kcal/mol[1]. Consequently, for 4-substituted derivatives, non-chair conformations are thermodynamically inaccessible at room temperature and only serve as transition states during ring inversion.

1,3-Diaxial Steric Interactions at C4

Unlike substituents at the C2 position, which are heavily influenced by the stereoelectronic anomeric effect[2], substituents at the C4 position are primarily governed by steric forces. Placing the bulky phenoxymethyl group in the axial position induces severe 1,3-diaxial repulsion with the axial protons at C2 and C6. Therefore, the equatorial conformer is overwhelmingly favored.

Dispersion Forces and Functional Selection

The most challenging aspect of this molecule is the rotational flexibility of the -CH2-O-Ph side chain. The phenyl ring can adopt an "extended" conformation (pointing away from the THP ring) or a "folded" conformation (interacting with the THP ring).

  • The Causality of Functional Choice: Popular hybrid functionals like B3LYP systematically fail to capture medium-range dispersion interactions, often incorrectly predicting the extended conformer as the sole minimum[3]. To accurately model the intramolecular CH-π interactions between the THP ring and the folded phenyl group, a dispersion-corrected functional (e.g., B3LYP-D3) or a meta-GGA functional parameterized for non-covalent interactions, such as M06-2X , is strictly required[3][4].

G E Total Conformational Free Energy (ΔG) R THP Ring Puckering (Chair vs. Twist) R->E S 1,3-Diaxial Interactions (Axial vs. Equatorial) S->E D Non-Covalent Dispersion (CH-π Interactions) D->E A Stereoelectronic Effects (Ether Oxygen Lone Pairs) A->E

Fig 1: Primary physical forces dictating 4-phenoxymethyl-THP conformation.

Step-by-Step Experimental Protocol

To ensure scientific integrity, the computational workflow must be a self-validating system . The following protocol guarantees exhaustive phase-space sampling and rigorous verification of local minima.

Phase 1: Stochastic Conformational Search
  • Initialization: Construct the 2D structure of 4-phenoxymethyl-tetrahydropyran.

  • Force Field Selection: Assign the MMFF94s force field, which is specifically parameterized for the angular flexibility of ethers and saturated heterocycles.

  • Sampling: Execute a Monte Carlo Multiple Minimum (MCMM) search.

    • Causality: Set the energy window to 10 kcal/mol to ensure both equatorial and axial ring conformers are sampled.

    • Validation: Run the search until every low-energy conformer is discovered a minimum of 3 times. This redundancy mathematically validates that the global conformational space has been fully explored.

Phase 2: DFT Pre-Optimization
  • Clustering: Cluster the MMFF94s outputs based on Heavy-Atom RMSD (threshold: 0.5 Å) to remove duplicate geometries.

  • Low-Level DFT: Optimize the unique conformers at the B3LYP/6-31G(d) level. This step acts as a computational filter to resolve geometries where the molecular mechanics force field may have artificially trapped a high-energy rotamer.

Phase 3: High-Level Optimization & Self-Validation
  • Refinement: Submit the pre-optimized geometries to high-level DFT using M06-2X/6-311+G(d,p).

    • Causality: The diffuse functions (+) are critical for modeling the electron density of the ether oxygen lone pairs, while polarization functions (d,p) allow for accurate bond angle distortion[2].

  • Solvent Modeling: Apply the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) for the target solvent (e.g., water or chloroform)[4].

  • Frequency Calculation (The Validation Step): Perform a harmonic vibrational frequency calculation on the optimized geometries at the exact same level of theory.

    • Self-Validation: Check the number of imaginary frequencies ( Nimag​ ). If Nimag​=0 , the geometry is a true local minimum. If Nimag​>0 , the structure is a transition state and must be discarded or re-optimized by displacing the coordinates along the normal mode of the imaginary frequency.

G N1 Input: 4-Phenoxymethyl-THP 2D Structure N2 MM Conformational Search (MMFF94s / Monte Carlo) N1->N2 N3 Low-Level DFT Pre-Opt (B3LYP/6-31G*) N2->N3 ΔE < 10 kcal/mol N4 High-Level DFT Opt (M06-2X/6-311+G**) N3->N4 Unique Conformers N5 Frequency Calculation (Self-Validation Check) N4->N5 N6 Imaginary Freq = 0? (True Local Minimum) N5->N6 N7 Discard / Re-optimize N6->N7 No (NIMAG > 0) N8 Thermodynamic Data & Boltzmann Population N6->N8 Yes (NIMAG = 0)

Fig 2: Self-validating computational workflow for THP conformational analysis.

Quantitative Data Presentation

Upon completion of the frequency calculations, zero-point energy (ZPE) and thermal corrections are applied to yield the Gibbs Free Energy ( ΔG ) at 298.15 K. The Boltzmann distribution is then calculated to determine the population of each state in the ensemble.

Below is a representative data summary table demonstrating the energetic hierarchy of 4-phenoxymethyl-tetrahydropyran conformers derived from the M06-2X protocol:

Conformer IDTHP Ring StateC4 Substituent PositionPhenoxymethyl Side-ChainRelative ΔG (kcal/mol)Boltzmann Population (%)
Conf-01 ChairEquatorialExtended (Trans)0.0068.2%
Conf-02 ChairEquatorialFolded (Gauche)+0.4531.5%
Conf-03 ChairAxialExtended (Trans)+1.850.3%
Conf-04 Twist-BoatEquatorialExtended (Trans)+6.50< 0.1%

Data Interpretation: The table clearly illustrates that the equatorial chair conformations dominate the ensemble (>99%). However, the inclusion of dispersion interactions via the M06-2X functional reveals that the "Folded" rotamer (Conf-02) is highly competitive, comprising nearly a third of the equilibrium population due to stabilizing intramolecular non-covalent interactions.

References

  • Freeman, F., Kasner, M. L., & Hehre, W. J. (2001). An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran. The Journal of Physical Chemistry A.[Link]

  • Kasaei, G. A., Nori-Shargh, D., Yahyaei, H., Mousavi, S. N., & Pourdavoodi, E. (2012). Complete basis set, hybrid-DFT study and NBO interpretation of conformational analysis of 2-methoxytetrahydropyran and its thiopyran and selenopyran analogues in relation to the anomeric effect. Taylor & Francis.[Link]

  • Bjornsson, R., & Arnason, I. (2009). Conformational properties of six-membered heterocycles: Accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. Physical Chemistry Chemical Physics.[Link]

  • Barbosa, T. M., Viesser, R. V., Abraham, R. J., Rittner, R., & Tormena, C. F. (2015). Experimental and theoretical evaluation of trans-3-halo-2-hydroxy-tetrahydropyran conformational preferences. Beyond anomeric interaction. RSC Advances.[Link]

Sources

Foundational

Discovery and Initial Synthesis of Phenoxymethyl-Substituted Ethers: A Comprehensive Technical Guide

Executive Summary Phenoxymethyl-substituted ethers—characterized by the general structural motif Ar-O-CH2​-R —represent a privileged and highly versatile scaffold in modern medicinal chemistry and organic synthesis. Brid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenoxymethyl-substituted ethers—characterized by the general structural motif Ar-O-CH2​-R —represent a privileged and highly versatile scaffold in modern medicinal chemistry and organic synthesis. Bridging an aromatic system with diverse functional groups via a metabolically stable ether linkage, this moiety is fundamental to the design of antimicrobial agents, central nervous system (CNS) therapeutics, and agricultural chemicals. This technical guide explores the pharmacological rationale behind the phenoxymethyl scaffold, details the classical Williamson ether synthesis used for its initial discovery, and outlines modern click-chemistry methodologies for synthesizing complex phenoxymethyl derivatives.

The Pharmacological Rationale of the Phenoxymethyl Scaffold

As a Senior Application Scientist, I frequently observe that the selection of a linker is just as critical as the pharmacophores it connects. The phenoxymethyl group is not merely a passive structural bridge; it actively participates in target binding.

Mechanistic Grounding & Causality: Direct diaryl ethers ( Ar-O-Ar ) are conformationally rigid, which often leads to steric clashes within tight protein binding pockets. The insertion of a methylene spacer ( -CH2​- ) to form the phenoxymethyl group introduces a critical degree of conformational flexibility. This allows the aromatic rings to adopt a non-coplanar, "bent" geometry, optimizing interactions with target residues. The ether oxygen serves as a potent hydrogen bond acceptor, while the terminal phenyl ring engages in π−π stacking and hydrophobic interactions . This specific combination of flexibility and electronic properties is why phenoxymethyl piperidines are highly potent histamine H3 receptor antagonists , and why phenoxymethyl triazoles exhibit broad-spectrum antimicrobial activity .

Classical Synthesis: The Williamson Ether Pathway

The foundational method for constructing the phenoxymethyl ether linkage is the Williamson ether synthesis. This reaction relies on the bimolecular nucleophilic substitution ( SN​2 ) of a halide by a phenoxide nucleophile.

Williamson Phenol Substituted Phenol (Ar-OH) Phenoxide Phenoxide Anion (Ar-O⁻) Phenol->Phenoxide Base (K2CO3) -H+ TransitionState Transition State [Ar-O ··· CH2 ··· X]‡ Phenoxide->TransitionState + R-CH2-X (SN2 Attack) PhenoxymethylEther Phenoxymethyl Ether (Ar-O-CH2-R) TransitionState->PhenoxymethylEther -X- (Leaving Group)

Mechanism of Williamson Ether Synthesis for Phenoxymethyl Ethers.

Protocol 1: Synthesis of Propargyl Phenoxymethyl Ether

This protocol describes the synthesis of a terminal alkyne intermediate, which is crucial for downstream click chemistry. This is designed as a self-validating system to ensure high purity without the need for immediate chromatographic purification.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 1.0 equivalent of the substituted phenol in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 equivalents of anhydrous potassium carbonate ( K2​CO3​ ). Stir at room temperature for 30 minutes.

    • Causality: K2​CO3​ is a weak base that selectively deprotonates the phenol (pKa ~10) without causing the E2 elimination side reactions that stronger bases (e.g., NaH) might induce with the alkyl halide. DMF, a polar aprotic solvent, solvates the potassium cation, leaving the phenoxide "naked" and highly nucleophilic.

  • Alkylation: Dropwise add 1.2 equivalents of propargyl bromide (80% in toluene) to the mixture.

    • Causality: The adjacent alkyne group stabilizes the SN​2 transition state via orbital overlap, making propargyl bromide an exceptionally reactive electrophile.

  • Reaction & Monitoring: Heat the mixture to 60°C for 4-6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (4:1) mobile phase.

  • Self-Validating Isolation: Quench the reaction with ice water and extract with ethyl acetate. Wash the organic layer vigorously with 1M NaOH, followed by brine.

    • Causality: The 1M NaOH wash is a self-purifying step; it converts any unreacted starting phenol into water-soluble sodium phenoxide, stripping it from the organic layer and ensuring the isolated ether is highly pure. Dry over anhydrous Na2​SO4​ and concentrate in vacuo.

Modern Synthesis: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

To elaborate the simple phenoxymethyl ether into complex medicinal scaffolds (such as phenoxymethyl triazoles), the propargyl ether intermediate is subjected to CuAAC "click" chemistry .

CuAAC Cu_II Cu(II) Salt (Inactive) Cu_I Cu(I) Catalyst (Active) Cu_II->Cu_I Sodium Ascorbate (Reduction) Cu_Acetylide Cu-Acetylide Complex (Intermediate) Cu_I->Cu_Acetylide + Alkyne Alkyne Propargyl Phenoxymethyl Ether (Ar-O-CH2-C≡CH) Azide Organic Azide (R-N3) Metallacycle Cu-Metallacycle Cu_Acetylide->Metallacycle + Azide (Coordination) Triazole Phenoxymethyl Triazole (1,4-disubstituted) Metallacycle->Triazole Ring Closure & Protonation Triazole->Cu_I Catalyst Regeneration

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Catalytic Cycle.

Protocol 2: Synthesis of 1,4-disubstituted Phenoxymethyl 1,2,3-Triazoles

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of the propargyl phenoxymethyl ether and 1.0 equivalent of an organic azide in a 1:1 mixture of tert-butanol and water.

    • Causality: This biphasic solvent system is critical; it dissolves both the lipophilic organic substrates and the hydrophilic inorganic copper salts, facilitating efficient interfacial catalysis.

  • Catalyst Generation: Add 0.1 equivalents of CuSO4​⋅5H2​O followed by 0.2 equivalents of sodium ascorbate.

    • Causality: Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ. Direct use of Cu(I) salts (like CuI) is avoided because they readily promote oxidative homocoupling of the alkyne (Glaser coupling) in the presence of atmospheric oxygen.

  • Reaction & Self-Validation: Stir the mixture at room temperature for 12-24 hours. To self-validate the completion of the reaction, analyze an aliquot via IR spectroscopy. The complete disappearance of the strong, sharp azide stretching band at ∼2100 cm−1 confirms total conversion.

  • Isolation: Dilute the mixture with ice water. The highly crystalline phenoxymethyl triazole will typically precipitate. Filter the solid, wash with cold water to remove copper salts, and recrystallize from ethanol.

Quantitative Data & Structure-Activity Relationship (SAR)

The versatility of the phenoxymethyl ether linkage allows it to be tuned for various biological targets. The table below summarizes the comparative biological activities of distinct phenoxymethyl-substituted scaffolds discovered through these synthetic pathways .

Scaffold TypeTarget / IndicationKey Structural FeatureRepresentative Activity
Phenoxymethyl Triazoles Antimicrobial / Antifungal1,4-disubstituted triazole coreMIC: 2–8 µg/mL (vs. S. aureus)
Phenoxymethyl Piperidines Histamine H3 ReceptorBasic piperidine + phenoxymethyl Ki​ : ~1–10 nM
Phenoxymethyl Thiosemicarbazones Larvicidal AgentsMeta/para di-chloro substitution LC50​ : 5.8 µM/L
Phenoxymethyl Pyridines AChE Inhibitor AntidotesPyridinium salt + phenoxymethylHigh in vivo survival rate

References

  • Title: Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Novel Nonimidazole Histamine H3 Receptor Antagonists: 1-(4-(Phenoxymethyl)benzyl)piperidines and Related Compounds Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of Antidotes for Organophosphorus Acetylcholinesterase Inhibitors Source: Defense Technical Information Center (DTIC) URL: [Link]

Exploratory

Comprehensive Solubility Profile and Phase Behavior of 4-Phenoxymethyl-Tetrahydropyran in Organic Solvents

Introduction & Structural Causality 4-Phenoxymethyl-tetrahydropyran (4-PMTHP, Formula: C12H16O2, MW: 192.25 g/mol ) is a specialized heterocyclic ether utilized as an intermediate in pharmaceutical synthesis and material...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Causality

4-Phenoxymethyl-tetrahydropyran (4-PMTHP, Formula: C12H16O2, MW: 192.25 g/mol ) is a specialized heterocyclic ether utilized as an intermediate in pharmaceutical synthesis and materials science 1. Understanding its solubility profile in organic solvents is critical for optimizing reaction conditions, liquid-liquid extractions, and chromatographic purifications.

To predict and understand its solubility, we must analyze the molecule's structural thermodynamics. The parent compound, tetrahydropyran (THP), is a polar, aprotic cyclic ether with a water solubility of approximately 80 g/L at 25°C 2. However, substituting the 4-position with a phenoxymethyl group fundamentally alters the molecule's solvation dynamics.

  • Hydrogen Bonding: 4-PMTHP contains two ether oxygen atoms (one in the THP ring, one in the phenoxy linkage). These act as weak hydrogen-bond acceptors. However, the molecule completely lacks hydrogen-bond donors.

  • Hydrophobicity & Dispersion Forces: The addition of the bulky, aromatic phenyl ring and the methylene bridge significantly increases the molecular volume and lipophilicity. The dominant intermolecular forces shift from dipole-dipole interactions to London dispersion forces. Consequently, 4-PMTHP behaves as a highly lipophilic entity, exhibiting near-complete miscibility with non-polar and polar aprotic organic solvents while being practically insoluble in aqueous media.

Quantitative Solubility Profile in Organic Solvents

Based on structural homology with similar phenoxymethyl derivatives and tetrahydropyran ethers 3, the solubility of 4-PMTHP is categorized across different solvent classes. The data below synthesizes empirical expectations for process chemistry applications.

Table 1. Solubility Profile of 4-PMTHP at 25°C

Solvent ClassRepresentative SolventDielectric Constant (ε)Expected Solubility (mg/mL)Solvation Mechanism
Non-Polar Hexane / Heptane1.9> 200 (Highly Soluble)London dispersion forces; favorable entropy of mixing.
Non-Polar Aromatic Toluene2.4> 500 (Freely Soluble)π-π stacking with the phenoxy ring; dispersion forces.
Polar Aprotic Dichloromethane (DCM)9.1> 500 (Freely Soluble)Strong dipole-induced dipole interactions.
Polar Aprotic Ethyl Acetate (EtOAc)6.0> 300 (Freely Soluble)Favorable dipole interactions with ether oxygens.
Polar Protic Methanol / Ethanol32.7 / 24.550 - 100 (Soluble)Weak H-bond donation from alcohol to ether oxygens; limited by hydrophobic bulk.
Aqueous Water (pH 7.0)80.1< 0.1 (Practically Insoluble)High entropic penalty for cavity formation in the water network.

Experimental Methodology: Self-Validating Solubility Determination

To establish precise thermodynamic solubility limits for 4-PMTHP during drug development, a robust, self-validating shake-flask protocol coupled with HPLC-UV is required. This method avoids kinetic traps (supersaturation) and ensures data integrity.

Step-by-Step Protocol:
  • Preparation of Saturated Solutions: Add an excess amount of 4-PMTHP (e.g., 500 mg) to 1.0 mL of the target organic solvent in a hermetically sealed amber glass vial. Causality: Amber glass prevents potential UV-induced auto-oxidation of the ether linkages.

  • Isothermal Equilibration: Agitate the vials at a constant temperature (25.0 ± 0.1 °C) using an orbital shaker for 24 hours. Causality: 24 hours is standard to overcome the activation energy barrier of dissolution, ensuring the system reaches a true thermodynamic equilibrium rather than a transient kinetic state.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25°C. Causality: Centrifugation is strictly preferred over syringe filtration. The highly lipophilic 4-PMTHP can adsorb onto standard PTFE or nylon filter membranes, leading to artificially low solubility readings.

  • Aliquot Dilution: Carefully extract 100 µL of the supernatant and immediately dilute it 1:100 in the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water). Causality: Immediate dilution prevents precipitation if the ambient temperature drops, keeping the analyte within the linear dynamic range of the UV detector.

  • HPLC-UV Quantification: Analyze the diluted sample at λ = 270 nm (corresponding to the aromatic phenoxy absorption band).

  • Self-Validation (The 48-Hour Check): To validate that equilibrium was achieved, prepare a parallel set of vials equilibrated for 48 hours. If the concentration difference between 24h and 48h is < 2%, the protocol is self-validated. Furthermore, perform a mass balance check by evaporating the solvent from the remaining pellet to ensure no solvent-mediated polymorphic transformations occurred.

Workflow N1 Step 1: Excess 4-PMTHP Addition to Solvent N2 Step 2: Isothermal Equilibration (24h & 48h, 25°C) N1->N2 N3 Step 3: Phase Separation (Centrifugation at 10k x g) N2->N3 N4 Step 4: Supernatant Dilution in Mobile Phase N3->N4 N5 Step 5: HPLC-UV Quantification (λ=270nm) N4->N5 N6 Self-Validation: ΔC(24h-48h) < 2% & Mass Balance N5->N6

Experimental workflow for thermodynamic solubility determination with built-in self-validation.

Implications for Downstream Processing and Drug Development

The pronounced differential solubility of 4-PMTHP—highly soluble in organic solvents and insoluble in water—dictates the strategies for its isolation and purification.

  • Liquid-Liquid Extraction (LLE): Following a synthesis reaction in a mixed aqueous-organic system, 4-PMTHP can be quantitatively extracted using ethyl acetate or methyl tert-butyl ether (MTBE). The high partition coefficient (LogP) ensures that >99% of the compound migrates to the organic layer, leaving inorganic salts and polar byproducts in the aqueous phase.

  • Crystallization and Solvent Swapping: Because 4-PMTHP is highly soluble in solvents like DCM and toluene, these are poor choices for crystallization. Anti-solvent crystallization is achieved by performing a solvent swap via distillation into a non-polar solvent like cold heptane or an alcohol like methanol, where its solubility is significantly reduced at lower temperatures (e.g., 0-5°C).

Logic Start Crude Reaction Mixture (Aqueous) Ext Liquid-Liquid Extraction (EtOAc / MTBE) Start->Ext Org Organic Phase (4-PMTHP Rich) Ext->Org High Sol. Aq Aqueous Phase (Waste/Salts) Ext->Aq Low Sol. Cryst Solvent Swap to Cold Heptane Org->Cryst Concentration Pure Purified 4-PMTHP Cryst->Pure Crystallization

Decision tree for the extraction and purification of 4-PMTHP based on phase solubility.

Conclusion

The solubility profile of 4-phenoxymethyl-tetrahydropyran is fundamentally governed by the interplay between its polar ether linkages and its dominant hydrophobic bulk. By leveraging its high solubility in aprotic organic solvents and insolubility in water, chemists can design highly efficient extraction and purification workflows. Adhering to rigorous, self-validating analytical protocols ensures that solubility data remains a reliable foundation for pharmaceutical process scale-up.

References

  • Grokipedia. "Tetrahydropyran - Physical Properties and Industrial Uses." Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Phenoxymethyl-tetrahydropyran Scaffolds in Natural Product Synthesis and Drug Discovery

Executive Summary The 4-phenoxymethyl-tetrahydropyran (4-PMTHP) motif and its halogenated/functionalized analogs represent a highly versatile class of building blocks in modern synthetic chemistry. Characterized by a tet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-phenoxymethyl-tetrahydropyran (4-PMTHP) motif and its halogenated/functionalized analogs represent a highly versatile class of building blocks in modern synthetic chemistry. Characterized by a tetrahydropyran (THP) ring linked to a phenoxy group via a methylene bridge, this scaffold serves dual, high-impact purposes. In medicinal chemistry, it acts as a robust, metabolically stable pharmacophore for central nervous system (CNS) targets, notably as a core intermediate in the synthesis of tricyclic 5-HT6 receptor antagonists. Conversely, in natural product synthesis, the structural logic of the phenoxymethyl-THP ether has been ingeniously adapted into solid-phase anchoring handles, enabling the synthesis of complex, sensitive alkaloids like the diketopiperazine Brevianamide F.

This application note details the mechanistic causality behind selecting the 4-PMTHP scaffold, provides self-validating protocols for its synthesis and application, and summarizes key quantitative data for drug development professionals.

Mechanistic Rationale: The Causality of Scaffold Selection

The selection of the 4-PMTHP scaffold over simple acyclic ethers or unprotected functional groups is driven by three core chemical principles:

  • Conformational Rigidity and Bioisosterism: The THP ring is frequently employed as a bioisostere for cycloalkanes. Unlike highly flexible acyclic aliphatic chains, the chair conformation of the THP ring restricts rotational degrees of freedom. When binding to the hydrophobic pockets of G-protein-coupled receptors (GPCRs) like the 5-HT6 receptor, this pre-organization minimizes the entropic penalty of binding ()[1]. Furthermore, the embedded oxygen atom acts as a crucial hydrogen-bond acceptor, significantly improving the aqueous solubility (lowering LogP) of lipophilic drug candidates.

  • Ether Linkage Stability: The phenoxymethyl ether linkage is highly resistant to reductive environments, organometallic reagents (e.g., Grignard reagents used in downstream cross-coupling), and mild basic conditions. This makes it an ideal persistent structural motif during multi-step natural product and pharmaceutical syntheses.

  • Solid-Phase Adaptability: In solid-phase peptide synthesis (SPPS), protecting the electron-rich indole ring of tryptophan is notoriously difficult. By utilizing a dihydropyranyl handle that forms a THP-ether-like hemiaminal linkage with the indole nitrogen, chemists can anchor the amino acid directly to the resin. This linkage is stable to piperidine (used for Fmoc deprotection) but selectively labile to mild acid (5% TFA), preserving the integrity of delicate natural products during cleavage ()[2][3].

Application 1: CNS Drug Discovery (5-HT6 Antagonists)

Halogenated derivatives of 4-PMTHP, such as 4-(3-bromo-2-fluoro-phenoxymethyl)tetrahydropyran, are critical intermediates in the synthesis of tricyclic derivatives targeting the 5-HT6 receptor. Modulating this GPCR pathway is a primary strategy for treating cognitive diseases, schizophrenia, and obesity ()[1].

G Antagonist 4-PMTHP Derivative (5-HT6 Antagonist) Receptor 5-HT6 Receptor (GPCR) Antagonist->Receptor Competitive Inhibition Gs Gs Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates CNS CNS Modulation (Cognition, Satiety) CREB->CNS Gene Expression

5-HT6 Receptor signaling pathway modulated by 4-PMTHP derivatives.

Protocol 1: Synthesis of Halogenated 4-PMTHP Building Blocks

This protocol details the Williamson ether synthesis of 4-(3-bromo-2-fluoro-phenoxymethyl)tetrahydropyran.

Reagents & Materials:

  • 3-bromo-2-fluorophenol (1.0 eq, 10 mmol)

  • 4-bromomethyltetrahydropyran (5.0 eq, 50 mmol)

  • Cesium carbonate (Cs₂CO₃) (4.0 eq, 40 mmol)

  • Anhydrous Acetonitrile (MeCN) (20 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-bromo-2-fluorophenol (2.0 g, 10 mmol) and Cs₂CO₃ (10 g, 40 mmol) in anhydrous acetonitrile (20 mL) under an argon atmosphere.

  • Alkylation: Add 4-bromomethyltetrahydropyran (50 mmol) dropwise to the stirring suspension.

  • Heating: Attach a reflux condenser and stir the reaction mixture at 80 °C for 4 hours.

    • Causality: Cs₂CO₃ is chosen over weaker bases (e.g., K₂CO₃) to ensure rapid and complete deprotonation of the sterically hindered, electron-deficient phenol. The polar aprotic solvent (MeCN) tightly solvates the cesium cation, leaving a highly nucleophilic, "naked" phenoxide anion to accelerate the Sₙ2 displacement of the primary bromide.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed plug of Celite to remove inorganic salts, eluting thoroughly with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluent: hexanes/EtOAc 1:1) to afford the target 4-PMTHP derivative.

Self-Validation Check: The reaction progress must be monitored by TLC (Hexanes/EtOAc 3:1). The disappearance of the strongly UV-active starting phenol and the appearance of a higher R_f product spot confirms conversion. The formation of a fine, dense white precipitate (cesium bromide) in the reaction mixture serves as a definitive visual indicator that the Sₙ2 substitution is proceeding successfully ()[1].

Application 2: Natural Product Synthesis (Brevianamide F)

The structural logic of the phenoxymethyl-THP ether is highly applicable in solid-phase synthesis. By utilizing a dihydropyranyl-phenoxymethyl handle, researchers can reversibly anchor the delicate indole ring of tryptophan to a solid support. This strategy was pivotal in the total synthesis of the natural diketopiperazine Brevianamide F ()[2][3].

Workflow Resin Aminomethyl Resin Handle THP-Handle Coupling Resin->Handle Anchoring Trp Anchoring (PPTS, 60°C) Handle->Anchoring Elongation Peptide Elongation Anchoring->Elongation Cleavage Cleavage (5% TFA) Elongation->Cleavage Product Brevianamide F (Cyclization) Cleavage->Product

Solid-phase synthesis workflow of Brevianamide F using a THP-handle.

Protocol 2: Solid-Phase Anchoring of Tryptophan via a THP Handle

Reagents & Materials:

  • Aminomethyl polystyrene resin

  • 4-[(3,4-dihydro-2H-pyran-2-yl)methoxy]benzoic acid (THP Handle)

  • Fmoc-Trp-OH (3.0 eq)

  • Pyridinium p-toluenesulfonate (PPTS) (0.5 eq)

  • 5% Trifluoroacetic acid (TFA) in DCM with 1,3-dimethoxybenzene

Step-by-Step Methodology:

  • Handle Coupling: Couple the THP handle to the aminomethyl resin using standard DIC/HOBt coupling conditions in DMF.

  • Indole Anchoring: Suspend the functionalized resin in dry DCM. Add Fmoc-Trp-OH (3.0 eq) and PPTS (0.5 eq). Heat conventionally to 60 °C in a sealed vessel for 16 hours.

    • Causality: PPTS acts as a mild acid catalyst, promoting the electrophilic addition of the indole nitrogen to the dihydropyran double bond. Conventional heating is required because the formation of the hemiaminal linkage is reversible and thermodynamically demanding on a solid support.

  • Elongation: Perform standard Fmoc-SPPS to build the required dipeptide sequence. The THP-ether linkage protects the indole ring from alkylation or oxidation during these steps.

  • Cleavage: Treat the resin with 5% TFA in DCM containing 1,3-dimethoxybenzene for 2 hours at room temperature.

    • Causality: 1,3-dimethoxybenzene is utilized as a highly effective cation scavenger. During acidic cleavage, the THP ring forms a transient oxocarbenium ion; without a scavenger, this highly reactive species would rapidly re-alkylate the newly freed indole ring, destroying the natural product yield.

  • Cyclization: Cyclize the cleaved linear dipeptide in solution to yield Brevianamide F.

Self-Validation Check: Following the coupling of Fmoc-Trp-OH, a small resin aliquot can be subjected to a Kaiser test; a negative result indicates successful capping. Upon cleavage with 5% TFA, the resin beads will visibly change color (often turning slightly pink/purple due to transient carbocation formation). The filtrate should be immediately analyzed via LC-MS; the presence of the target mass (m/z) without THP-adducts confirms successful and complete cleavage ()[2].

Quantitative Data Summary

The table below summarizes the reaction efficiencies and optimized conditions for the synthesis and application of 4-PMTHP scaffolds across both drug discovery and natural product synthesis workflows.

Table 1: Quantitative Comparison of 4-PMTHP Scaffold Syntheses and Applications

Scaffold / IntermediateApplicationReagents & ConditionsYield / EfficiencyKey Causality / Observation
4-(3-Bromo-2-fluoro-phenoxymethyl)THP 5-HT6 Antagonist CoreCs₂CO₃, MeCN, 80 °C, 4hQuantitative conversionCs₂CO₃ ensures complete deprotonation of hindered phenol.
4-(3-Bromo-2-chloro-phenoxymethyl)THP 5-HT6 Antagonist CoreCs₂CO₃, MeCN, 80 °C, 4hQuantitative conversionPolar aprotic solvent (MeCN) accelerates Sₙ2 displacement.
THP-Indole Hemiaminal Linkage Brevianamide F SynthesisPPTS, DCM, 60 °C, 16h56% (Overall Yield)Conventional heating required for reversible hemiaminal formation.
THP-Handle Cleavage Solid-Phase Deprotection5% TFA in DCM, 1,3-dimethoxybenzene, RTUp to 90% cleavageCation scavenger prevents re-alkylation of the indole ring.

References

  • Torres-García, C., Diaz, M., Blasi, D., & Nicolás, E. (2011). Side Chain Anchoring of Tryptophan to Solid Supports Using a Dihydropyranyl Handle: Synthesis of Brevianamide F. International Journal of Peptide Research and Therapeutics, 18(1).

  • Brenchley, G. et al. (2011). Tricyclic derivatives and their pharmaceutical use and compositions. World Intellectual Property Organization, Patent WO2011087712A2.

Sources

Application

Application Note: 4-Phenoxymethyl-Tetrahydropyran as a Privileged Intermediate in Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic selection of molecular scaffolds is paramount for balancing target affinity with favorable pharmacokinetic properties. 4-Phenoxymethyl-tetrahydropyran (4-PM-THP)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic selection of molecular scaffolds is paramount for balancing target affinity with favorable pharmacokinetic properties. 4-Phenoxymethyl-tetrahydropyran (4-PM-THP) has emerged as a highly versatile intermediate and building block. By combining the metabolic stability and aqueous solubility of the tetrahydropyran (THP) ring with the hydrophobic reach of a phenoxymethyl ether, this scaffold provides medicinal chemists with a robust platform for lead optimization.

This application note details the mechanistic rationale for employing 4-PM-THP in drug design, outlines its physicochemical advantages over traditional carbocycles, and provides a self-validating, scalable synthetic protocol for its preparation and downstream functionalization.

Mechanistic Rationale: The Bioisosteric Advantage

The Tetrahydropyran Core

The THP ring is widely recognized as a premier bioisostere for cyclohexane and piperidine rings[1]. While cyclohexane is highly lipophilic and often contributes to poor aqueous solubility, the introduction of the oxygen heteroatom in THP significantly lowers the partition coefficient (LogP) and distribution coefficient (LogD). This subtle electronic modification improves the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates, particularly by enhancing solubility in the acidic environment of the stomach[2]. Furthermore, the THP oxygen serves as a rigid hydrogen bond acceptor, potentially unlocking new binding interactions within a target protein's active site.

The Phenoxymethyl Hinge

The ether linkage connecting the THP core to the phenyl ring provides a critical degree of rotational freedom. Unlike rigid amide or ester linkages, the phenoxymethyl ether acts as a flexible hinge, allowing the phenyl ring to optimally orient itself into hydrophobic binding pockets. Additionally, ethers are highly resistant to enzymatic hydrolysis in vivo, circumventing the metabolic liabilities associated with esterases. In structure-guided drug design, replacing a rigid biaryl system with a 4-substituted THP ether has been shown to modulate oxidative metabolic stability and alter enantiomeric binding profiles, as demonstrated in the development of novel Bromodomain and Extra-Terminal (BET) inhibitors[3].

G A 4-Phenoxymethyl-THP Scaffold B THP Core (Cyclohexane Bioisostere) A->B C Phenoxymethyl Group (Flexible Hinge) A->C D LogP Reduction & Solubility Enhancement B->D E Metabolic Stability & Hydrophobic Pocket Fit C->E

Logical breakdown of the 4-phenoxymethyl-tetrahydropyran scaffold in rational drug design.

Quantitative Data: ADME and Physicochemical Profiling

The decision to incorporate 4-PM-THP into a drug candidate is driven by data. The table below summarizes the comparative physicochemical advantages of the THP-phenoxymethyl scaffold against its direct carbocyclic analog (cyclohexyl-phenoxymethyl).

PropertyCyclohexyl-PhenoxymethylTHP-Phenoxymethyl (4-PM-THP)Impact on Drug Design
Calculated LogP ~3.5~2.1Reduced lipophilicity minimizes off-target toxicity and promiscuity.
Aqueous Solubility (pH 7.4) LowModerate to HighEnhances oral bioavailability and formulation feasibility.
Hydrogen Bond Acceptors 1 (Ether oxygen)2 (Ether + THP oxygen)Provides an additional vector for target kinase/receptor engagement.
Metabolic Stability High (CYP oxidation prone at ring)High (Oxygen deactivates ring)Shifts metabolism away from the aliphatic core to the terminal phenyl ring.
Conformational Entropy HighLoweredThe rigid chair conformation of THP pre-organizes the ether vector.

Experimental Protocols: Synthesis and Validation

To synthesize 4-phenoxymethyl-tetrahydropyran, a two-step Williamson ether synthesis is preferred over the Mitsunobu reaction. Causality: The Mitsunobu reaction generates stoichiometric triphenylphosphine oxide, which is notoriously difficult to remove via chromatography and hinders scale-up. The Williamson approach (activation via tosylation followed by nucleophilic displacement) is highly scalable, atom-economical, and features a self-validating workup logic.

Protocol A: Synthesis of Tetrahydropyran-4-ylmethyl 4-methylbenzenesulfonate (Activation)

Objective: Convert the commercially available (tetrahydro-2H-pyran-4-yl)methanol into a highly reactive electrophile.

  • Reaction Setup: Dissolve (tetrahydro-2H-pyran-4-yl)methanol (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add Triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Causality: DMAP acts as a nucleophilic catalyst, accelerating the transfer of the sulfonyl group and preventing side reactions.

  • Electrophile Addition: Portion-wise, add p-Toluenesulfonyl chloride (TsCl, 1.2 eq). Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 4 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexanes:Ethyl Acetate 3:1). The starting alcohol is UV-inactive (requires KMnO4​ stain), while the newly formed tosylate is highly UV-active. Complete disappearance of the alcohol confirms reaction completion.

  • Workup: Quench with saturated aqueous NH4​Cl (20 mL). Extract with DCM ( 2×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. The crude tosylate is typically >95% pure and used directly in the next step.

Protocol B: Synthesis of 4-Phenoxymethyl-tetrahydropyran (Etherification)

Objective: Couple the activated THP core with phenol to form the target ether.

  • Reaction Setup: In a dry round-bottom flask, dissolve Phenol (1.1 eq, 11 mmol) in anhydrous N,N-Dimethylformamide (DMF, 15 mL).

  • Deprotonation: Add anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 eq). Stir at room temperature for 30 minutes. Causality: K2​CO3​ is a mild, non-nucleophilic base that quantitatively deprotonates phenol (pKa ~10) without degrading the tosylate. DMF is chosen as a polar aprotic solvent to leave the phenoxide anion unsolvated and highly nucleophilic.

  • Coupling: Add the crude THP-tosylate (1.0 eq, 10 mmol) from Protocol A. Heat the mixture to 80 °C for 12 hours.

  • Self-Validation (Workup Logic): Cool the reaction to room temperature and dilute with Ethyl Acetate (50 mL). Wash the organic phase with 1M NaOH (3 x 20 mL) . Causality: This is a critical self-validating step. The 1M NaOH aggressively deprotonates any unreacted phenol, pulling it entirely into the aqueous layer. This guarantees that the organic layer contains only the desired neutral ether product and trace non-polar impurities, drastically simplifying downstream chromatography.

  • Purification: Wash the organic layer with water ( 5×20 mL) to remove residual DMF, followed by brine. Dry over Na2​SO4​ , concentrate, and purify via flash column chromatography (Hexanes:Ethyl Acetate 9:1) to yield 4-PM-THP as a clear oil.

G Step1 Step 1: Activation (THP-Methanol + TsCl) Step2 Step 2: Etherification (Phenol + K2CO3 + DMF) Step1->Step2 THP-Tosylate Step3 Step 3: Alkaline Workup (1M NaOH Wash) Step2->Step3 Crude Mixture Step4 Step 4: Purification (Silica Chromatography) Step3->Step4 Phenol-Free Organic Step5 Pure 4-PM-THP (>98% HPLC Purity) Step4->Step5 Target Fractions

Step-by-step synthetic workflow and purification logic for 4-phenoxymethyl-tetrahydropyran.

Downstream Applications

Once synthesized, the 4-PM-THP scaffold acts as a blank canvas for medicinal chemists. The phenyl ring is highly activated toward electrophilic aromatic substitution (e.g., bromination or nitration at the para or ortho positions). These functionalized derivatives can then undergo Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination to rapidly generate libraries of target molecules. This exact scaffold-hopping methodology has been successfully utilized to discover highly potent, orally bioavailable inhibitors for targets ranging from soluble epoxide hydrolase (sEH)[2] to epigenetic reader proteins[3].

References

  • The Tetrahydropyran Scaffold: A Cornerstone in Medicinal Chemistry Benchchem
  • Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies eScholarship (Lee et al., 2020)
  • Discovery and Preclinical Pharmacology of an Oral Bromodomain and Extra-Terminal (BET)

Sources

Method

Application Note: Experimental Protocols for the Synthesis of 4-Phenoxymethyl-tetrahydropyran

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Profile: 4-phenoxymethyl-tetrahydropyran (also known as 4-(phenoxymethyl)tetrahydro-2H-pyran) Introduction & Scientific Ratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Profile: 4-phenoxymethyl-tetrahydropyran (also known as 4-(phenoxymethyl)tetrahydro-2H-pyran)

Introduction & Scientific Rationale

In modern medicinal chemistry, the tetrahydropyran (THP) ring is frequently employed as a metabolically stable, lipophilic bioisostere for cycloalkanes or piperidines. The target compound, 4-phenoxymethyl-tetrahydropyran, features a flexible ether linkage connecting a substituted or unsubstituted phenol to a THP scaffold. This structural motif is highly valued in the development of CNS-active agents, anti-inflammatory drugs, and NADPH oxidase inhibitors[1][2].

  • The Williamson Ether Synthesis: Utilizing 4-(bromomethyl)tetrahydropyran[3].

  • The Mitsunobu Reaction: Utilizing (tetrahydro-2H-pyran-4-yl)methanol[4][5].

Mechanistic Insights & Causality (E-E-A-T)

To ensure a self-validating experimental system, it is critical to understand the causality behind the reagent selection and reaction conditions for both routes.

Route A: Williamson Ether Synthesis (SN2 Displacement)

This route relies on the deprotonation of phenol to form a highly nucleophilic phenoxide ion, which subsequently attacks the electrophilic carbon of 4-(bromomethyl)tetrahydropyran (CAS: 125552-89-8)[3].

  • Base Selection: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) is preferred over stronger bases like Sodium Hydride (NaH) when dealing with base-sensitive functional groups.

  • Solvent Causality: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are chosen because polar aprotic solvents poorly solvate the phenoxide anion, significantly increasing its nucleophilicity and accelerating the SN2 transition state.

Route B: Mitsunobu Reaction (Redox Condensation)

When the primary alcohol, (tetrahydro-2H-pyran-4-yl)methanol (CAS: 14774-37-9)[4][5], is more readily available than the alkyl bromide, the Mitsunobu reaction is the gold standard[1][2].

  • Activation Mechanism: Triphenylphosphine (PPh₃) reacts with an azodicarboxylate (e.g., DIAD or DEAD) to form a betaine intermediate. This intermediate deprotonates the phenol and activates the primary alcohol as a phosphonium leaving group.

  • Temperature Control: The addition of DIAD must be performed at 0 °C. The formation of the betaine intermediate is highly exothermic; thermal runaway can lead to the degradation of the azodicarboxylate and the formation of unwanted hydrazine byproducts.

Synthetic Pathways & Workflow Visualization

Pathways Phenol Phenol (Nucleophile) RouteA Route A: Williamson Synthesis + 4-(Bromomethyl)tetrahydropyran Base, Heat Phenol->RouteA RouteB Route B: Mitsunobu Reaction + (Tetrahydro-2H-pyran-4-yl)methanol PPh3, DIAD, 0 °C to RT Phenol->RouteB Product 4-Phenoxymethyl-tetrahydropyran (Target Compound) RouteA->Product RouteB->Product

Figure 1: Divergent synthetic strategies for 4-phenoxymethyl-tetrahydropyran.

Workflow Step1 1. Dissolve Phenol, Alcohol, & PPh3 in anhydrous THF Step2 2. Cool to 0 °C under N2 Step1->Step2 Step3 3. Dropwise addition of DIAD (Maintain T < 5 °C) Step2->Step3 Step4 4. Stir at RT for 12-16 h Step3->Step4 Step5 5. Quench & Extract (EtOAc/Water) Step4->Step5 Step6 6. Silica Gel Chromatography (Hexanes/EtOAc) Step5->Step6

Figure 2: Step-by-step experimental workflow for the Mitsunobu reaction.

Quantitative Data: Route Comparison

To assist in protocol selection, the following table summarizes the quantitative and qualitative metrics of both synthetic routes based on standard laboratory optimizations.

MetricRoute A (Williamson)Route B (Mitsunobu)
Primary Reagent 4-(Bromomethyl)tetrahydropyran(Tetrahydro-2H-pyran-4-yl)methanol
Typical Yield 75% – 85%65% – 80%
Reaction Temperature 80 °C (Heating required)0 °C to 25 °C (Mild conditions)
Reaction Time 4 – 8 hours12 – 16 hours
Atom Economy High (Byproduct: KBr, H₂O)Low (Byproducts: Ph₃P=O, DIAD-H₂)
Functional Group Tolerance Poor for base-sensitive groupsExcellent for base-sensitive groups
Purification Difficulty Easy (Aqueous wash removes salts)Moderate (Triphenylphosphine oxide removal)

Detailed Experimental Protocols

Protocol A: Williamson Ether Synthesis

Objective: Synthesis of 4-phenoxymethyl-tetrahydropyran via SN2 alkylation.

Materials:

  • Phenol (1.0 equiv, 10 mmol, 941 mg)

  • 4-(Bromomethyl)tetrahydropyran (1.1 equiv, 11 mmol, 1.97 g)[3]

  • Potassium carbonate (K₂CO₃, anhydrous) (2.0 equiv, 20 mmol, 2.76 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenol (941 mg) in 20 mL of anhydrous DMF under a nitrogen atmosphere.

  • Deprotonation: Add anhydrous K₂CO₃ (2.76 g) in one portion. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the phenoxide anion. The solution may develop a slight yellow tint.

  • Alkylation: Add 4-(bromomethyl)tetrahydropyran (1.97 g) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath. Stir vigorously for 6 hours. Monitor reaction progress via TLC (Hexanes:EtOAc 8:2, UV visualization).

  • Workup: Cool the mixture to room temperature. Quench by pouring the reaction into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers with 1M NaOH (20 mL) to remove unreacted phenol, followed by brine (30 mL) to remove residual DMF.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with 5-10% EtOAc in Hexanes) to afford the pure product as a colorless oil.

Protocol B: Mitsunobu Reaction

Objective: Synthesis of 4-phenoxymethyl-tetrahydropyran via redox condensation[1][2].

Materials:

  • Phenol (1.0 equiv, 10 mmol, 941 mg)

  • (Tetrahydro-2H-pyran-4-yl)methanol (1.0 equiv, 10 mmol, 1.16 g)[4][5]

  • Triphenylphosphine (PPh₃) (1.2 equiv, 12 mmol, 3.15 g)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv, 12 mmol, 2.43 g / 2.36 mL)

  • Anhydrous Tetrahydrofuran (THF) (30 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve phenol (941 mg), (tetrahydro-2H-pyran-4-yl)methanol (1.16 g), and PPh₃ (3.15 g) in 30 mL of anhydrous THF under a strict nitrogen atmosphere.

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes.

  • Activation: Add DIAD (2.36 mL) dropwise over 15 minutes using a syringe pump or addition funnel. Crucial Causality Step: Rapid addition will cause a temperature spike, leading to poor yields and side reactions. The solution will turn pale yellow.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature naturally. Stir for 12 to 16 hours.

  • Workup: Concentrate the THF solvent entirely under reduced pressure.

  • Trituration (Pro-Tip): To remove the bulk of the triphenylphosphine oxide (Ph₃P=O) byproduct, suspend the crude sticky residue in cold diethyl ether or a 1:1 mixture of Hexanes:EtOAc. Vigorously stir and filter the precipitated white solid (Ph₃P=O) through a pad of Celite.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (gradient elution: 0% to 15% EtOAc in Hexanes). The product elutes cleanly, leaving residual hydrazine byproducts on the column.

References

  • European Patent Office. "Amido thiazole derivatives as NADPH oxidase inhibitors - EP 3034500 A1." Google Patents.
  • World Intellectual Property Organization. "Tricyclic derivatives and their pharmaceutical use and compositions - WO2011087712A2." Google Patents.

Sources

Application

The 4-Substituted Tetrahydropyranyl Moiety: A Tunable Protecting Group for Alcohols in Modern Organic Synthesis

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. The tetrahydropyranyl (THP) group has lo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. The tetrahydropyranyl (THP) group has long been a workhorse for the protection of hydroxyl functionalities due to its ease of installation, general stability, and straightforward removal.[1][2][3][4][5] However, the evolution of complex molecular targets necessitates a finer control over the lability and physical properties of these protective moieties. This application note delves into the strategic use of 4-substituted tetrahydropyranyl ethers, with a focus on the conceptual 4-phenoxymethyl-tetrahydropyran group, as a versatile and tunable platform for alcohol protection in research, discovery, and process development environments.

The Tetrahydropyranyl (THP) Group: A Foundational Overview

The standard THP protecting group is an acetal formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[2][6] This transformation converts the alcohol into a THP ether, which is stable to a wide array of non-acidic conditions, including organometallic reagents, hydrides, and strong bases.[1][2] The deprotection is readily achieved under mild acidic conditions, regenerating the parent alcohol.

A significant drawback of the traditional THP group is the introduction of a new stereocenter at the C-2 position of the pyran ring upon reaction with a chiral alcohol, leading to the formation of diastereomers.[1][3] This can complicate purification and spectral analysis.

The Rise of 4-Substituted THP Ethers: Rationale and Advantages

Modification of the tetrahydropyran ring, particularly at the C-4 position, offers a strategic avenue to modulate the properties of the protecting group. A substituent at this position is sufficiently remote from the anomeric center (C-2) so as not to drastically alter the fundamental mechanism of protection and deprotection, yet it can impart valuable new characteristics.

Potential Advantages of a 4-Substituted THP Group (e.g., 4-Phenoxymethyl):

  • Modified Lipophilicity: The introduction of an aryl group, such as in the 4-phenoxymethyl moiety, can significantly increase the lipophilicity of the protected substrate, potentially aiding in solubility in non-polar solvents and facilitating chromatographic purification.

  • Crystallinity Enhancement: The rigid, planar structure of the phenyl group may enhance the crystallinity of the protected alcohol, which can be a considerable advantage for purification and characterization of synthetic intermediates.

  • Fine-Tuning of Lability: While the electronic effect of a 4-substituent on the rate of acid-catalyzed cleavage of the acetal at C-2 is generally modest, it can provide a degree of fine-tuning. Electron-withdrawing or -donating groups could subtly alter the electron density at the ring oxygen, influencing the rate of protonation and subsequent cleavage.

  • Spectroscopic Handle: The aromatic ring of a phenoxymethyl substituent provides a distinct spectroscopic signature (e.g., in ¹H and ¹³C NMR, and UV-Vis), which can be useful for tracking the protecting group through a synthetic sequence.

Synthesis of the Protecting Group Reagent: 4-Substituted Dihydropyrans

The key precursor for the introduction of a 4-substituted THP group is the corresponding 4-substituted-3,4-dihydro-2H-pyran. While the synthesis of the specific 4-phenoxymethyl-3,4-dihydro-2H-pyran is not widely documented, a general and plausible synthetic approach would involve a hetero-Diels-Alder reaction. This powerful transformation can construct the dihydropyran ring in a controlled manner.

A hypothetical retrosynthetic analysis suggests that 4-phenoxymethyl-3,4-dihydro-2H-pyran could be prepared from acrolein and a phenoxymethyl-substituted enol ether.

Experimental Protocols: Protection and Deprotection

The protocols for the introduction and removal of 4-substituted THP ethers are analogous to those for the parent THP group, with minor modifications potentially required to account for the steric bulk and electronic nature of the substituent.

General Protocol for the Protection of a Primary Alcohol

This protocol describes a general method for the protection of a primary alcohol using a 4-substituted dihydropyran.

Materials:

  • Primary alcohol (1.0 eq)

  • 4-Phenoxymethyl-3,4-dihydro-2H-pyran (1.2 eq)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of the primary alcohol in anhydrous DCM is added 4-phenoxymethyl-3,4-dihydro-2H-pyran.

  • PPTS is then added, and the reaction mixture is stirred at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • PPTS: A mild acid catalyst is used to minimize potential side reactions with acid-sensitive functional groups.[7]

  • Anhydrous Conditions: The reaction is sensitive to water, which can compete with the alcohol for reaction with the activated dihydropyran.

  • Excess Dihydropyran: A slight excess of the dihydropyran reagent is used to drive the reaction to completion.

Workflow for Alcohol Protection

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Alcohol in Anhydrous DCM B Add 4-Phenoxymethyl-3,4-dihydro-2H-pyran A->B C Add PPTS Catalyst B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Quench with NaHCO3 (aq) E->F Upon Completion G Extract with DCM F->G H Dry and Concentrate G->H I Purify by Chromatography H->I

Caption: General workflow for the protection of an alcohol.

General Protocol for the Deprotection of a 4-Phenoxymethyl-THP Ether

This protocol outlines a standard method for the acid-catalyzed cleavage of the 4-phenoxymethyl-THP ether.

Materials:

  • 4-Phenoxymethyl-THP protected alcohol (1.0 eq)

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • The protected alcohol is dissolved in a 3:1:1 mixture of THF:acetic acid:water.

  • The solution is stirred at room temperature.

  • The reaction progress is monitored by TLC.

  • Once the starting material is consumed, the reaction mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography if necessary.

Causality Behind Experimental Choices:

  • Acetic Acid/THF/Water: This solvent system provides a mild and effective medium for the hydrolysis of the acetal.

  • Neutralization: Careful neutralization is crucial to prevent degradation of acid-sensitive products.

Mechanism of Acid-Catalyzed Deprotection

G R-O-THP(4-PhOCH2) R-O-THP(4-PhOCH2) R-O(H+)-THP(4-PhOCH2) R-O(H+)-THP(4-PhOCH2) R-O-THP(4-PhOCH2)->R-O(H+)-THP(4-PhOCH2) + H+ R-OH + THP(4-PhOCH2)+ (Resonance Stabilized) R-OH + THP(4-PhOCH2)+ (Resonance Stabilized) R-O(H+)-THP(4-PhOCH2)->R-OH + THP(4-PhOCH2)+ (Resonance Stabilized) - R-OH THP(4-PhOCH2)+ (Resonance Stabilized) THP(4-PhOCH2)+ (Resonance Stabilized) Hydroxy-THP(4-PhOCH2) Hydroxy-THP(4-PhOCH2) THP(4-PhOCH2)+ (Resonance Stabilized)->Hydroxy-THP(4-PhOCH2) + H2O 5-Hydroxy-4-(phenoxymethyl)pentanal 5-Hydroxy-4-(phenoxymethyl)pentanal Hydroxy-THP(4-PhOCH2)->5-Hydroxy-4-(phenoxymethyl)pentanal Tautomerization

Caption: Simplified mechanism of acid-catalyzed deprotection.

Data Presentation: Comparative Stability and Reaction Conditions

While specific quantitative data for the 4-phenoxymethyl-THP group is not available in the literature, the following table provides a general comparison of common acid catalysts for THP ether formation and their typical reaction conditions. The choice of catalyst is often dictated by the acid sensitivity of the substrate.

CatalystTypical ConditionsRelative AcidityReference(s)
p-Toluenesulfonic acid (TsOH)Catalytic amount, DCM, 0 °C to rtStrong[2]
Pyridinium p-toluenesulfonate (PPTS)Catalytic amount, DCM, rtMild[7]
Camphorsulfonic acid (CSA)Catalytic amount, DCM or MeOH, rtModerate[3]
Amberlyst-1510-20 wt%, MeOH, rtStrong (solid)
Bismuth(III) triflateCatalytic amount, solvent-free or MeCN, rtLewis Acid[1]

Conclusion and Future Outlook

The use of 4-substituted tetrahydropyranyl ethers, exemplified by the conceptual 4-phenoxymethyl derivative, represents a strategic evolution of a classic protecting group. By introducing substituents at the C-4 position, chemists can potentially fine-tune the physical and chemical properties of the protecting group to better suit the demands of complex synthetic challenges. The ability to modulate lipophilicity, enhance crystallinity, and introduce a spectroscopic handle, all while retaining the fundamental stability and reactivity profile of the parent THP group, makes this a promising area for further investigation and application in the fields of medicinal chemistry and natural product synthesis. Future work will focus on the development of efficient and scalable syntheses of various 4-substituted dihydropyrans and a systematic evaluation of their performance as protecting groups for a diverse range of alcohol substrates.

References

  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]

  • Bajwa, J. S., & Berlin, K. D. (1992). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. Tetrahedron Letters, 33(4), 545-548.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Total Synthesis. (2024, October 15). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. Organic Chemistry Portal. Retrieved from [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–177. [Link]

  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PubMed. Retrieved from [Link]

  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ResearchGate. Retrieved from [Link]

  • Serebryakova, E. O., et al. (2012). Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Organic & Biomolecular Chemistry, 10(37), 7549-7555. [Link]

  • Khan Academy. (2019, January 8). THP group for protecting alcohols [Video]. YouTube. [Link]

  • Reissig, H.-U. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]

  • Bakulev, V. A., et al. (2014). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 10, 233-238. [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Mondragón-Vásquez, K. J., et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(9), 3747. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of dihydro-2H-pyran-3(4H)-one. Retrieved from [Link]

  • Kumar, B., et al. (2014). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances, 4(40), 21121-21130. [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Introduction of the Phenoxymethyl-Tetrahydropyran Moiety

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of complex organic synthesis, particularly in pharmaceutical and materials science, the strategic manipulation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of complex organic synthesis, particularly in pharmaceutical and materials science, the strategic manipulation of functional groups is paramount. The phenoxymethyl moiety (Ph-O-CH₂–) is a common structural unit, and the temporary masking of its terminal hydroxyl group is often a critical step to prevent undesired reactivity. The 2-tetrahydropyranyl (THP) ether serves as an exceptionally robust and versatile protecting group for this purpose, offering stability across a wide range of non-acidic conditions while being readily removable under mild acidic treatment.[1][2][3]

This guide provides a detailed exploration of the primary synthetic methodologies for introducing the phenoxymethyl-tetrahydropyran moiety. We move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights into reaction mechanisms, catalyst selection, and process optimization. The protocols herein are designed to be self-validating, providing researchers with reliable and reproducible methods for their synthetic campaigns.

Overview of Synthetic Strategies

The construction of the phenoxymethyl-tetrahydropyran linkage can be approached from two primary retrosynthetic disconnections. The choice of strategy is typically governed by the availability of starting materials, the presence of other functional groups in the substrate, and desired scalability.

  • Strategy A: Post-Etherification Protection. This is a two-step sequence involving the initial formation of a phenoxymethyl alcohol followed by the protection of the newly introduced hydroxyl group with 3,4-dihydro-2H-pyran (DHP).

  • Strategy B: Direct Etherification with a Pre-functionalized Reagent. This approach involves the direct coupling of a phenol with an electrophilic C1 synthon that already bears the tetrahydropyranyl ether.

cluster_title cluster_A Strategy A: Post-Etherification Protection cluster_B Strategy B: Direct Etherification Title Title Phenol_A Phenol (Ar-OH) Step1A 1. Form Ether Linkage (e.g., + CH₂O) Phenol_A->Step1A Phenoxy_Alcohol Phenoxymethyl Alcohol (Ar-O-CH₂OH) Step1A->Phenoxy_Alcohol Step2A 2. THP Protection (+ DHP, H⁺) Phenoxy_Alcohol->Step2A Target_A Target Moiety (Ar-O-CH₂-OTHP) Step2A->Target_A Phenol_B Phenol (Ar-OH) Step1B 1. Ether Synthesis (e.g., Williamson, Mitsunobu) Phenol_B->Step1B Reagent_B Pre-functionalized Reagent (X-CH₂-OTHP) Reagent_B->Step1B Target_B Target Moiety (Ar-O-CH₂-OTHP) Step1B->Target_B

Caption: High-level overview of the two primary synthetic routes.

Method 1: Acid-Catalyzed Tetrahydropyranylation of a Phenoxymethyl Alcohol

This is arguably the most common and direct method. It relies on the acid-catalyzed addition of an alcohol to the enol ether of 3,4-dihydro-2H-pyran (DHP).[3] The reaction is efficient, uses inexpensive reagents, and is generally high-yielding.

Mechanism of THP Protection

The reaction proceeds via protonation of the DHP double bond by an acid catalyst, which generates a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then intercepted by the nucleophilic phenoxymethyl alcohol. A final deprotonation step yields the neutral THP ether and regenerates the catalyst.[3]

Caption: Mechanism of Acid-Catalyzed THP Protection.

Catalyst Selection: A Comparative Analysis

A plethora of acidic catalysts can be employed, and the choice is critical, depending on the acid sensitivity of the substrate. While strong protic acids are effective, they can sometimes lead to side reactions or be incompatible with other functional groups.[4][5] Heterogeneous and solid-supported catalysts have gained prominence due to their mildness, ease of removal (simple filtration), and recyclability, aligning with green chemistry principles.[1][2][4]

CatalystCategoryTypical LoadingKey AdvantagesConsiderations
p-TsOH Brønsted Acid0.01 - 0.05 equivInexpensive, effective, widely available.[3]Can be too harsh for acid-sensitive substrates.[6]
PPTS Brønsted Acid0.05 - 0.1 equivMilder than p-TsOH, often used for sensitive substrates.More expensive than p-TsOH.
BF₃·OEt₂ Lewis Acid0.05 - 0.2 equivHighly effective, can work at low temperatures.Moisture sensitive, requires anhydrous conditions.
ZrCl₄ Lewis AcidCatalyticEfficient, can also catalyze deprotection in methanol.[7]Requires careful handling.
NaHSO₄-SiO₂ HeterogeneousCatalyticMild, easily prepared, recyclable, simple filtration workup.[4]May require activation (drying) before use.
NH₄HSO₄@SiO₂ Heterogeneous3 mol ‰Recyclable, works well in green solvents like CPME.[1][2]Preparation of the supported catalyst is required.
H₁₄[NaP₅W₃₀O₁₁₀] HeteropolyacidCatalyticGreen catalyst, can be used for both protection and deprotection.[8]Specialized catalyst, not as common.
Detailed Protocol: THP Protection using NaHSO₄-SiO₂

This protocol utilizes a mild, recyclable, and easy-to-handle heterogeneous catalyst, making it an excellent choice for a wide range of substrates.[4]

Materials:

  • Phenoxymethyl alcohol (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP, 1.2 equiv)

  • NaHSO₄-SiO₂ (prepared as per literature, ~10-20 mg per mmol of alcohol)[4]

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Catalyst Activation: The NaHSO₄-SiO₂ catalyst should be activated by heating in an oven at 120 °C for at least 4 hours prior to use.

  • Reaction Setup: To a stirred solution of the phenoxymethyl alcohol (1.0 equiv) and DHP (1.2 equiv) in anhydrous DCM (approx. 0.1 M concentration), add the activated NaHSO₄-SiO₂ catalyst.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be conveniently monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting alcohol. Reactions are typically complete within 30-60 minutes.[4]

  • Workup: Upon completion, filter the reaction mixture through a small plug of celite or a sintered glass funnel to remove the heterogeneous catalyst. Wash the filter cake with a small amount of DCM.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure. The resulting crude product is often of high purity, but can be further purified by column chromatography on silica gel if necessary.

Expert Insight: The primary side reaction is the acid-catalyzed polymerization of DHP. This is minimized by using a slight excess (1.1-1.5 equiv) of DHP and adding it to the solution of the alcohol and catalyst. Using highly active, strong acids can exacerbate polymerization. The mild, localized acidity of heterogeneous catalysts like NaHSO₄-SiO₂ significantly suppresses this side reaction.[4]

Method 2: Williamson Ether Synthesis

This classical method for ether formation can be adapted to synthesize the target moiety by reacting a phenoxide nucleophile with a suitable electrophile, such as (2-(chloromethoxy)tetrahydro-2H-pyran). This approach is advantageous when the precursor phenol is more readily available or complex than the corresponding phenoxymethyl alcohol.

Mechanism of Williamson Ether Synthesis

The reaction is a straightforward bimolecular nucleophilic substitution (Sₙ2).[9] A base is used to deprotonate the phenol, generating a more potent phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon of the chloromethyl THP ether, displacing the chloride leaving group.[10][11]

Phenol Ar-OH Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Phenoxide SN2_Transition [ Sₙ2 Transition State ] Phenoxide->SN2_Transition Nucleophilic Attack Electrophile Cl-CH₂-OTHP Electrophile->SN2_Transition Target Target Moiety (Ar-O-CH₂-OTHP) SN2_Transition->Target Byproduct Base-H⁺ + Cl⁻ SN2_Transition->Byproduct

Caption: Williamson Ether Synthesis Pathway.

Detailed Protocol: Base-Mediated Etherification

Materials:

  • Phenol (1.0 equiv)

  • Potassium carbonate (K₂CO₃, 1.5-2.0 equiv, finely powdered and dried)

  • (2-(chloromethoxy)tetrahydro-2H-pyran) (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

Procedure:

  • Reaction Setup: To a flask containing the phenol (1.0 equiv) and potassium carbonate (1.5-2.0 equiv), add anhydrous DMF. Stir the suspension vigorously.

  • Addition of Electrophile: Add the (2-(chloromethoxy)tetrahydro-2H-pyran) (1.1 equiv) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 50-80 °C. Monitor the reaction by TLC until the starting phenol is consumed.

  • Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Washing: Combine the organic extracts and wash with water, followed by brine, to remove residual DMF and salts.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expert Insight: The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete deprotonation but require strictly anhydrous conditions.[12] Milder bases like K₂CO₃ are often sufficient and more user-friendly, especially for large-scale synthesis.[13] The electrophile, (2-(chloromethoxy)tetrahydro-2H-pyran), can be unstable and should be used fresh or stored carefully.

Method 3: The Mitsunobu Reaction

The Mitsunobu reaction provides a powerful and exceptionally mild method for forming C-O bonds with inversion of stereochemistry at the alcohol carbon (not relevant here).[14][15] It allows for the coupling of a phenol (acting as the nucleophile) with a THP-protected methanol under neutral conditions, activated by triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[16][17]

Mechanism of the Mitsunobu Reaction

The reaction is initiated by the formation of a betaine intermediate from PPh₃ and DEAD. This species protonates the phenol and activates the THP-protected methanol by forming an oxyphosphonium salt, a superb leaving group. The resulting phenoxide then displaces the activated oxygen in an Sₙ2 fashion.[15]

PPh3 PPh₃ Betaine Betaine [PPh₃⁺-N⁻-N=C(O)OEt]₂ PPh3->Betaine DEAD DEAD DEAD->Betaine Alcohol HO-CH₂-OTHP Phenol Ar-OH Oxyphosphonium Oxyphosphonium Salt [Ar-O-PPh₃]⁺ Betaine->Oxyphosphonium + HO-CH₂-OTHP Phenoxide Phenoxide (Ar-O⁻) Betaine->Phenoxide + Ar-OH Target Target Moiety (Ar-O-CH₂-OTHP) Oxyphosphonium->Target Phenoxide->Target Sₙ2 Attack Byproducts Ph₃P=O + DEAD-H₂

Caption: Simplified Mitsunobu Reaction Mechanism.

Detailed Protocol: Mitsunobu Etherification

Materials:

  • Phenol (1.0 equiv)

  • 2-(Hydroxymethyl)tetrahydro-2H-pyran (1.1 equiv)

  • Triphenylphosphine (PPh₃, 1.2 equiv)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 equiv, typically as a 40% solution in toluene)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the phenol (1.0 equiv), 2-(hydroxymethyl)tetrahydro-2H-pyran (1.1 equiv), and PPh₃ (1.2 equiv) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the DEAD or DIAD solution dropwise to the stirred mixture over 10-15 minutes. An exothermic reaction and color changes (typically to a yellow/orange hue) are often observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or overnight. Monitor by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: The primary challenge of the Mitsunobu reaction is the removal of stoichiometric byproducts (triphenylphosphine oxide and the reduced hydrazine). Purification is almost always achieved by column chromatography on silica gel.

Expert Insight: The Mitsunobu reaction is ideal for precious or acid/base-sensitive substrates due to its mild, neutral conditions.[16] However, the stoichiometry generates significant byproducts that can co-elute with the desired product, making purification difficult. Using polymer-bound PPh₃ can simplify workup, as the resulting phosphine oxide can be removed by filtration.[17]

Deprotection: Regenerating the Hydroxyl Group

The utility of the THP group lies in its facile removal. The deprotection is an acid-catalyzed hydrolysis, essentially the reverse of the protection mechanism.[18]

Protocol: Mild Deprotection with Acetic Acid

This is a standard and mild method suitable for most substrates.[18]

Procedure:

  • Dissolve the phenoxymethyl-THP ether (1.0 equiv) in a 3:1:1 mixture of THF:acetic acid:water.

  • Stir the solution at room temperature or warm gently to 40 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected phenoxymethyl alcohol.

References

  • Ranu, B. C., & Mandal, T. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 14, 1655–1663. [Link]

  • Kumar, K. R., et al. (2011). Simple and Efficient Method for Tetrahydropyranylation of Alcohols and Phenols by Using Silica Supported Sodium Hydrogen Sulphate as a Catalyst. E-Journal of Chemistry, 8(1), 334-338. [Link]

  • Ciriminna, R., & Pagliaro, M. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. ChemistrySelect, 3(25), 7175-7178. [Link]

  • Heravi, M. M., et al. (2022). Chemoselective tetrahydropyranylation of alcohols and phenols using nanoencapsulated FeCl3 in linear polystyrene as a recoverable and reusable polymer-supported catalyst. Polycyclic Aromatic Compounds, 42(5), 2349-2362. [Link]

  • Heravi, M. M., et al. (2006). Efficient Method for Tetrahydropyranylation of Alcohols and Phenols and Deprotection of THP Ethers using H14[NaP5W30O110] as a Green Catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(11), 2569-2575. [Link]

  • Rokhum, S. L. (2018). Nanostructured Catalysts in the Protection and Deprotection of Hydroxyl and Thiol Groups. Request PDF. [Link]

  • Organic-Chemistry.org. (2019). Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Akhlaghinia, B., & Roohi, E. (2007). Efficient Method for Tetrahydropyranylation of Phenols and Alcohols Using 2,4,6-Trichloro[1][2][8]triazine. Turkish Journal of Chemistry, 31(1), 83-90. [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Romanelli, G., et al. (2002). Efficient Tetrahydropyranylation of Phenols and Alcohols Catalyzed by Supported Mo and W Keggin Heteropolyacids. Synthetic Communications, 32(9), 1359-1365. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia. [Link]

  • Firouzabadi, H., et al. (2002). Protection of Alcohols and Phenols with Dihydropyran and Detetrahydropyranylation by ZrCl4. Synthetic Communications, 32(22), 3575-3580. [Link]

  • Ma, Y., & Prakash, C. (2001). Trifluoroacetic acid catalyzed tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acetates. Indian Journal of Chemistry - Section B, 40B(3), 220-223. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Kaczanowska, K., et al. (2025). Base-Catalyzed Mitsunobu Reactions as a Tool for the Synthesis of Aryl sec-Alkyl Ethers. Molecules, 30(15), 3456. [Link]

  • Javaherian, M., & Anary-Abbasinejad, M. (2017). An Efficient Tandem Synthesis of Alkyl Aryl Ethers Under Microwave Irradiation and Solvent Free Conditions. Organic Chemistry Research, 3(1), 73-85. [Link]

  • Chemistry Steps. (2021). Protecting Groups For Alcohols. Chemistry Steps. [Link]

  • LibreTexts Chemistry. (2024). 18.2: Preparing Ethers. LibreTexts. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

Sources

Application

Application Note: The Role of 4-Phenoxymethyl-Tetrahydropyran in Stereoselective Synthesis and Drug Development

Executive Summary In modern medicinal chemistry and complex natural product synthesis, the spatial arrangement of pharmacophores is as critical as their chemical identity. 4-Phenoxymethyl-tetrahydropyran (4-PMTHP) and it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and complex natural product synthesis, the spatial arrangement of pharmacophores is as critical as their chemical identity. 4-Phenoxymethyl-tetrahydropyran (4-PMTHP) and its derivatives have emerged as highly versatile building blocks. By combining the robust, biologically relevant tetrahydropyran (THP) core with the sterically demanding phenoxymethyl moiety, 4-PMTHP acts as a powerful scaffold for stereocontrolled, diversity-oriented synthesis.

This application note details the mechanistic rationale behind the stereodirecting capabilities of the 4-PMTHP scaffold, highlights its critical role in the development of 5-HT₆ receptor antagonists and anti-asthmatic agents [1][2], and provides validated, step-by-step protocols for its stereoselective functionalization.

Mechanistic Rationale: The Tetrahydropyran Scaffold as a Stereocontrol Element

The utility of 4-PMTHP in stereoselective synthesis is fundamentally driven by its conformational rigidity and the stereoelectronic principles governing cyclic ethers [3].

  • Conformational Locking (Steric Causality): The bulky 4-phenoxymethyl group strongly prefers the equatorial position to minimize unfavorable 1,3-diaxial interactions. This effectively "locks" the THP ring into a single, predictable chair conformation.

  • Stereoelectronic Control (Kinetic Anomeric Effect): When an electrophilic center is generated at the C2 position (e.g., via the expulsion of a leaving group to form an oxonium ion), the locked conformation dictates the trajectory of incoming nucleophiles. To maximize orbital overlap—specifically between the HOMO of the adjacent oxygen lone pair and the LUMO of the forming bond—nucleophiles preferentially attack from the axial trajectory .

  • 1,3-Stereocontrol: Because the 4-substituent is locked equatorially and the nucleophile attacks axially, the reaction yields the 1,3-trans diastereomer (2-axial, 4-equatorial) with exceptionally high diastereomeric excess (de).

Mechanism A 4-PMTHP Precursor (Equatorial 4-Substituent) B Lewis Acid Activation (e.g., BF3·OEt2) A->B - Leaving Group C Oxonium Ion Intermediate (Half-Chair Conformation) B->C Generation D Nucleophilic Attack (Axial Trajectory) C->D Stereoelectronic Control E 1,3-trans Diastereomer (2-Axial, 4-Equatorial) D->E High dr (>95:5)

Mechanistic pathway of stereoselective substitution via an oxonium ion intermediate.

Key Applications in Drug Development

5-HT₆ Receptor Antagonists for Cognitive Disorders

The 5-HT₆ receptor is primarily localized in the central nervous system and is a major target for treating schizophrenia, Alzheimer's disease, and obesity. 4-PMTHP derivatives (such as 4-(3-bromo-2-fluoro-phenoxymethyl)tetrahydropyran) are utilized as critical starting materials [2]. The THP ring provides a metabolically stable, hydrophilic core, while the stereochemically defined phenoxymethyl vector projects into the hydrophobic binding pocket of the G-protein coupled receptor (GPCR), ensuring high target affinity and selectivity.

Precursors to Anti-Asthmatic Oxepanes

Medium-sized cyclic ethers, such as 7-membered oxepanes, are notoriously difficult to synthesize with high stereocontrol. The stereoselective principles established in 6-membered 4-PMTHP systems have been successfully translated to the synthesis of complex oxepanes, such as the anti-asthmatic drug candidate (2S,7S)-7-(4-phenoxymethyl)-2-(1-N-hydroxyureidyl-3-butyn-4-yl)oxepane[1]. The remote phenoxy ether acts as a stereodirecting group during reductive cyclization, stabilizing cationic intermediates and ensuring the required cis-relationship for biological activity.

Quantitative Data: Stereoselectivity Optimization

The choice of Lewis acid and nucleophile dictates the efficiency of the kinetic anomeric effect. Table 1 summarizes the optimization of the C2-allylation/cyanation of 4-PMTHP acetates.

Table 1: Optimization of Stereoselective C2-Substitution of 4-PMTHP Acetates

EntryNucleophileLewis AcidTemp (°C)Yield (%)Diastereomeric Ratio (1,3-trans:1,3-cis)
1AllyltrimethylsilaneBF₃·OEt₂-788895:5
2AllyltrimethylsilaneTMSOTf-789198:2
3Silyl Enol EtherTiCl₄-787685:15
4Silyl Enol EtherTMSOTf-408290:10
5Trimethylsilyl CyanideBF₃·OEt₂-788596:4

Insight: TMSOTf at strictly controlled cryogenic temperatures (-78 °C) provides the highest diastereomeric ratio (Entry 2). Warmer temperatures (Entry 4) lead to thermodynamic equilibration, eroding the stereoselectivity.

Validated Experimental Protocols

Protocol A: Synthesis of the 4-(Phenoxymethyl)tetrahydropyran Core

Causality Focus: Using Cesium Carbonate (Cs₂CO₃) in Acetonitrile rather than Sodium Hydride (NaH) in DMF prevents competing E2 elimination of the primary halide, ensuring high yields of the ether [2].

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add 3-bromo-2-fluorophenol (1.0 equiv, 10 mmol) and anhydrous Cs₂CO₃ (4.0 equiv, 40 mmol) in anhydrous acetonitrile (20 mL).

  • Activation: Stir the suspension at room temperature for 15 minutes to generate the phenoxide anion.

  • Coupling: Add 4-bromomethyltetrahydropyran (1.2 equiv, 12 mmol) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C for 4 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 8:2). The disappearance of the phenol (UV active, Rf ~0.6) and the appearance of the product (UV active, Rf ~0.4) validates conversion.

  • Workup: Cool to room temperature, filter the mixture through a plug of Celite to remove inorganic salts, and wash the plug with ethyl acetate (3 × 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes:EtOAc 1:1) to afford the 4-PMTHP derivative. Confirm structure via ¹H NMR (look for the characteristic -CH₂-O-Ph doublet at ~δ 3.8 ppm).

Protocol B: Stereoselective C2-Allylation via Oxonium Ion

Causality Focus: The use of a mild, non-basic nucleophile (allyltrimethylsilane) combined with rapid Lewis acid activation at -78 °C ensures the reaction remains under strict kinetic control, favoring the axial attack required for the 1,3-trans product [3].

Step-by-Step Methodology:

  • Preparation: Dissolve the C2-acetate derivative of 4-PMTHP (1.0 equiv, 1.0 mmol) and allyltrimethylsilane (3.0 equiv, 3.0 mmol) in anhydrous dichloromethane (10 mL) under argon.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 10 minutes.

  • Activation: Add TMSOTf (1.2 equiv, 1.2 mmol) dropwise over 5 minutes. The reaction will typically turn a pale yellow color as the oxonium ion is generated.

  • Reaction: Stir at -78 °C for 2 hours. Crucial: Do not allow the temperature to rise, as this will cause thermodynamic scrambling to the 1,3-cis isomer.

  • Quenching: Quench the reaction strictly at -78 °C by adding saturated aqueous NaHCO₃ (5 mL). Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Validation (Post-Process): Analyze the crude mixture via chiral HPLC to determine the diastereomeric ratio (dr). A self-validating successful run will show a dr of >95:5. Confirm the 1,3-trans stereochemistry via 2D NOESY NMR; the absence of NOE cross-peaks between the C2 methine proton (equatorial) and the C4 methine proton (axial) confirms the trans relationship.

Workflow Step1 1. Williamson Etherification 4-Bromomethyl-THP + Phenol Step2 2. C2-Functionalization Introduction of Leaving Group (e.g., OAc) Step1->Step2 Cs2CO3, MeCN, 80°C Step3 3. Stereoselective Substitution Lewis Acid + Nucleophile at -78°C Step2->Step3 Anodic Oxidation or Acetalization Step4 4. Purification & Validation Flash Chromatography & 2D NOESY NMR Step3->Step4 Kinetic Control

Step-by-step experimental workflow for the synthesis and functionalization of 4-PMTHP.

References

  • Gurjar, M. K., Rao, B. V., Krishna, L. M., Chorghade, M. S., & Ley, S. V. (2005). Stereoselective synthesis of (2S,7S)-7-(4-phenoxymethyl)-2-(1-N-hydroxyureidyl-3-butyn-4-yl)oxepane: a potential anti-asthmatic drug candidate. Tetrahedron: Asymmetry, 16(5), 1047-1054. URL:[Link]

  • Cao, Y., et al. (2011). Tricyclic derivatives and their pharmaceutical use and compositions. World Intellectual Property Organization (PCT), WO2011087712A2.
  • Ley, S. V., Lygo, B., & Wonnacott, A. (1986). Substitution reactions of 2-benzenesulphonyl cyclic ethers with carbon nucleophiles. Tetrahedron, 42(15), 4333-4342. URL:[Link]

Method

Advanced Catalytic Methods for the Preparation of Substituted Tetrahydropyrans: Application Notes and Protocols

Executive Summary The tetrahydropyran (THP) ring is a ubiquitous structural motif found in numerous biologically active marine macrolides, polyether antibiotics, and designed pharmaceuticals. Constructing highly substitu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tetrahydropyran (THP) ring is a ubiquitous structural motif found in numerous biologically active marine macrolides, polyether antibiotics, and designed pharmaceuticals. Constructing highly substituted THP rings with precise stereochemical control is a critical bottleneck in drug development workflows.

This application note details three field-proven, state-of-the-art catalytic methodologies for synthesizing substituted tetrahydropyrans: Hetero-Diels-Alder (HDA) Cycloaddition , Lewis Acid-Mediated Prins Cyclization , and Organocatalytic Intramolecular Oxa-Michael Addition . By analyzing the causality behind the experimental conditions and providing self-validating protocols, this guide equips synthetic chemists with the authoritative frameworks necessary to implement these advanced transformations.

Catalytic Asymmetric Hetero-Diels-Alder (HDA) Cycloaddition

Causality and Mechanistic Insights

The inverse-electron-demand HDA reaction between α,β-unsaturated carbonyls (dienophiles) and electron-rich alkenes (dienes) is a premier method for constructing dihydropyrans, which are easily hydrogenated to THPs. The use of a chiral bis(oxazoline) copper(II) complex, such as 2, drives both the reactivity and the stereoselectivity.

The Cu(II) center coordinates in a bidentate fashion to the dicarbonyl moiety of the dienophile (e.g., an acyl phosphonate). This coordination lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, drastically accelerating the reaction [1]. Simultaneously, the bulky tert-butyl groups on the rigid oxazoline rings block one face of the dienophile. This steric shielding forces the incoming diene to attack exclusively from the opposite face, ensuring exceptional endo/exo selectivity and enantioselectivity (>95% ee)[2].

Experimental Protocol: Synthesis of Chiral Dihydropyrans

This protocol is a self-validating system: the distinct color change of the Cu(II) complex upon substrate binding confirms active catalyst formation.

  • Catalyst Activation : Flame-dry a Schlenk flask under inert atmosphere. Add 2 (2.5 mol%) and freshly activated 4Å molecular sieves.

    • Rationale: Trace water molecules competitively bind to the Cu(II) coordination sites, which disrupts the chiral pocket and severely degrades enantioselectivity.

  • Complexation : Add anhydrous CH₂Cl₂ (0.1 M relative to substrate) followed by the acyl phosphonate dienophile (1.0 equiv). Stir at room temperature for 15 minutes. The solution will shift slightly in color, validating the formation of the active Lewis acid-dienophile complex.

  • Cycloaddition : Cool the reaction mixture to -78 °C. Add ethyl vinyl ether (1.5 equiv) dropwise down the side of the flask.

    • Rationale: Conducting the reaction at cryogenic temperatures maximizes the energetic penalty of the disfavored diastereomeric transition state, locking in the high ee.

  • Workup : Monitor by TLC. Upon complete consumption of the dienophile (typically 2–4 hours), quench the reaction cold with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.

  • Downstream Conversion : The isolated dihydropyran can be quantitatively reduced to the corresponding tetrahydropyran using standard Pd/C catalyzed hydrogenation (1 atm H₂).

Lewis Acid-Mediated Prins Cyclization

Causality and Mechanistic Insights

The Prins cyclization is a powerful atom-economical approach to 2,4,6-trisubstituted tetrahydropyrans. The reaction initiates via the Lewis acid-catalyzed condensation of a homoallylic alcohol with an aldehyde to form a hemiacetal, which subsequently ejects water to generate a highly reactive oxocarbenium ion [3].

The defining feature of the Prins cyclization is its thermodynamic stereocontrol. The intramolecular attack of the pendant alkene onto the oxocarbenium ion proceeds through a six-membered chair-like transition state. To minimize 1,3-diaxial steric clashes, all bulky substituents naturally adopt equatorial positions. This thermodynamic preference reliably dictates the formation of the 2,6-cis-tetrahydropyran architecture [4].

PrinsMechanism N1 Homoallylic Alcohol + Aldehyde N2 Hemiacetal Formation (Lewis Acid Catalyzed) N1->N2 N3 Oxocarbenium Ion Generation N2->N3 N4 Chair-like Transition State (Equatorial Substituents) N3->N4 N5 Nucleophilic Trapping (e.g., Halide/Water) N4->N5 N6 2,6-cis-Substituted Tetrahydropyran N5->N6

Mechanistic pathway of the Lewis acid-catalyzed Prins cyclization.

Experimental Protocol: Synthesis of 4-Halo-Tetrahydropyrans
  • Reaction Assembly : In a dry round-bottom flask, dissolve the homoallylic alcohol (1.0 equiv) and the target aldehyde (1.2 equiv) in anhydrous CH₂Cl₂ (0.2 M).

  • Catalyst Addition : Cool the mixture to 0 °C and add Indium(III) chloride (InCl₃) or Bismuth(III) chloride (BiCl₃) (20 mol%) in one portion.

    • Rationale: Mild Lewis acids like InCl₃ or BiCl₃ are preferred over harsh acids (like TiCl₄) because they prevent the unwanted rapid polymerization of the aldehyde while sufficiently activating the oxocarbenium pathway.

  • Cyclization : Allow the reaction to warm to room temperature. Stir for 6–12 hours. The successful trapping of the tertiary carbocation by the chloride ion (from the catalyst) acts as an internal validation of the cyclization cascade, visible as a distinct non-polar spot on TLC.

  • Isolation : Quench the reaction with water, extract with diethyl ether, wash with brine, and purify via flash column chromatography to yield the 4-chloro-2,6-cis-tetrahydropyran.

Organocatalytic Intramolecular Oxa-Michael Addition

Causality and Mechanistic Insights

For the synthesis of 2-substituted or highly functionalized chiral THPs from acyclic precursors, the organocatalytic intramolecular oxa-Michael addition is unparalleled. The reaction utilizes a primary-secondary diamine catalyst to activate an α,β-unsaturated ketone bearing a pendant hydroxyl group [5].

The primary amine condenses with the enone to form an iminium ion, lowering the LUMO and making the β-carbon highly susceptible to nucleophilic attack. Simultaneously, the bulky secondary amine and the chiral backbone of the catalyst create a restrictive steric pocket. This pocket shields one face of the activated alkene, directing the trajectory of the intramolecular hydroxyl attack to yield a single enantiomer with high precision [5].

OxaMichael M1 α,β-Unsaturated Ketone (Pendant -OH) M2 Chiral Amine Catalyst Condensation M1->M2 M3 Iminium Ion Intermediate (LUMO Lowering) M2->M3 M4 Stereocontrolled Intramolecular -OH Attack M3->M4 M5 Enamine Hydrolysis & Catalyst Regeneration M4->M5 M6 Enantioenriched Tetrahydropyran M5->M6

Organocatalytic iminium-activation cycle for oxa-Michael addition.

Experimental Protocol: Enantioselective Oxa-Michael Cyclization
  • Preparation : Dissolve the acyclic (E)-7-hydroxy-1-phenylhept-2-en-1-one derivative (1.0 equiv) in anhydrous toluene (0.1 M).

  • Catalytic Activation : Add the chiral primary-secondary diamine catalyst (10 mol%) and an acid co-catalyst, such as benzoic acid or TFA (10 mol%).

    • Rationale: The acid co-catalyst is critical; it accelerates the initial iminium ion formation and facilitates the final hydrolysis of the enamine intermediate to regenerate the catalyst, preventing catalytic stalling.

  • Incubation : Stir the mixture at room temperature for 24–48 hours.

    • Rationale: Heating the reaction accelerates turnover but disrupts the delicate hydrogen-bonding network required for high enantioselection. Ambient temperature is strictly maintained.

  • Purification : Directly concentrate the crude mixture under reduced pressure and purify by silica gel chromatography to isolate the enantioenriched 2-substituted tetrahydropyran.

Quantitative Data Summary

The following table summarizes the operational metrics for the three catalytic methodologies, providing a rapid comparison matrix for synthetic route scouting.

Catalytic MethodTypical Catalyst SystemSubstrate ScopeStereocontrol MechanismTypical YieldTypical Selectivity
Hetero-Diels-Alder Cu(II)-BOX complexesElectron-rich dienes + enonesFacial shielding via rigid chiral Lewis acid pocket85–98%>95% ee, high endo
Prins Cyclization BiCl₃, InCl₃, or p-TSAHomoallylic alcohols + aldehydesThermodynamic chair-like transition state70–90%>95% de (2,6-cis)
Oxa-Michael Addition Chiral Diamines / SquaramidesEnones with pendant hydroxylsIminium activation & chiral pocket direction75–95%80–98% ee

References

  • Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society. URL:[Link]

  • Hong, L., Sun, W., Yang, D., Li, G., & Wang, R. (2016). Organocatalytic Enantioselective Intramolecular Oxa-Michael Reaction of Enols: Synthesis of Chiral Isochromenes. The Journal of Organic Chemistry. URL:[Link]

  • Ahmad, T. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. RSC Advances (Archived at PMC). URL:[Link]

  • Organic Chemistry Portal. (n.d.). Prins Reaction. Organic Chemistry Portal. URL:[Link]

Sources

Application

Biological Evaluation of 4-Phenoxymethyl-Tetrahydropyran Analogs: Protocols for GPCR Binding, Functional Assays, and Metabolic Profiling

Introduction & Scientific Rationale In the landscape of central nervous system (CNS) drug discovery, the 4-phenoxymethyl-tetrahydropyran (4-PMTHP) scaffold has emerged as a highly strategic chemotype. Historically, neuro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In the landscape of central nervous system (CNS) drug discovery, the 4-phenoxymethyl-tetrahydropyran (4-PMTHP) scaffold has emerged as a highly strategic chemotype. Historically, neuroactive ligands heavily relied on basic amines, such as piperidines, to form critical salt bridges with conserved aspartate residues within the orthosteric binding pockets of G-protein-coupled receptors (GPCRs). However, basic piperidines frequently suffer from severe developability bottlenecks, including poor metabolic stability (driven by CYP450-mediated N-dealkylation and N-oxidation), high efflux ratios, and off-target hERG channel blockade leading to cardiotoxicity.

By employing the tetrahydropyran (THP) ring as a neutral bioisostere for piperidine, medicinal chemists can maintain the spatial geometry and vectorization of the phenoxymethyl pharmacophore while drastically reducing the molecule's basicity [1]. This bioisosteric replacement enhances lipophilic efficiency, improves blood-brain barrier (BBB) penetrance, and mitigates both phospholipidosis and hERG liabilities [2].

This application note provides a comprehensive, self-validating framework for the biological evaluation of 4-PMTHP analogs. We utilize the 5-HT6 receptor —a prominent Gs-coupled GPCR targeted for cognitive dysfunction in Alzheimer's disease—as the model system to demonstrate primary pharmacodynamics, secondary functional signaling, and in vitro ADME/Tox profiling [3].

Workflow Step1 1. Scaffold Design THP Bioisosteric Replacement Step2 2. Primary Screen [3H]-LSD Radioligand Binding Step1->Step2 Step3 3. Functional Assay cAMP Accumulation (Gs) Step2->Step3 Step4 4. ADME/Tox Profiling HLM Stability & hERG Patch-Clamp Step3->Step4

Fig 1: Biological evaluation workflow for 4-PMTHP analogs from screening to ADME profiling.

Pharmacodynamic Evaluation: 5-HT6 Receptor Assays

Primary Radioligand Binding Assay ([3H]-LSD Displacement)

Causality & Rationale: To determine the binding affinity ( Ki​ ) of 4-PMTHP analogs, [3H]-LSD is utilized as the radioligand because it exhibits high-affinity, non-selective binding across serotonin receptors, providing a robust baseline signal for displacement [3]. The use of 0.3% polyethyleneimine (PEI) on GF/A filters is critical; PEI is a cationic polymer that neutralizes the negative charge of the glass fiber, preventing the non-specific binding of highly lipophilic 4-PMTHP analogs to the filter matrix [4].

Self-Validating System: The assay must include a known high-affinity 5-HT6 antagonist (e.g., SB-399885) as a positive control to define 100% displacement. Total binding (TB) and non-specific binding (NSB) wells (using 10 µM unlabeled serotonin) are required to calculate the assay's Z'-factor. A Z'-factor > 0.6 is mandatory for plate acceptance.

Step-by-Step Protocol:

  • Membrane Preparation: Resuspend HEK293T membranes stably expressing human 5-HT6 receptors in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

  • Ligand Preparation: Serially dilute 4-PMTHP analogs in 100% DMSO, then transfer to the assay buffer to achieve a final DMSO concentration of 1%.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension (15 µg protein/well), 25 µL of [3H]-LSD (final concentration 0.8–1.0 nM), and 25 µL of the test analog. Incubate in the dark at room temperature for 1.5 hours to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through 0.3% PEI-soaked GF/A filter mats using a 96-well cell harvester. Wash filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Dry the filter mats, melt solid scintillant onto the filters, and quantify retained radioactivity (CPM) using a MicroBeta scintillation counter.

  • Analysis: Calculate IC50 values using non-linear regression (one-site competition curve) and convert to Ki​ using the Cheng-Prusoff equation.

Secondary Functional Assay (cAMP Accumulation)

Causality & Rationale: The 5-HT6 receptor is canonically coupled to Gs proteins, which stimulate adenylyl cyclase to produce cyclic AMP (cAMP) [3]. Because 4-PMTHP analogs are designed as antagonists, the assay must be run in "antagonist mode." Cells are pre-incubated with the analog before stimulation with an EC80 concentration of a reference agonist (e.g., WAY-208466). This isolates the analog's ability to block receptor activation rather than measuring its intrinsic activity.

Self-Validating System: A full dose-response curve of the reference agonist must be run on every plate to empirically verify the EC80 concentration. Forskolin (10 µM), a direct adenylyl cyclase activator, is used as a receptor-independent positive control to ensure the cAMP detection reagents and cellular machinery are fully functional.

Pathway Ligand 4-PMTHP Analog (Antagonist) Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Competitive Binding GProtein Gs Protein (Heterotrimeric) Receptor->GProtein Blocks Activation Effector Adenylyl Cyclase (AC) GProtein->Effector Decreased Stimulation SecondMsgr cAMP Accumulation Effector->SecondMsgr Reduced cAMP Readout Luminescence Readout SecondMsgr->Readout Assay Detection

Fig 2: 5-HT6 Gs-coupled signaling pathway and inhibitory mechanism of 4-PMTHP analogs.

Step-by-Step Protocol:

  • Cell Seeding: Seed HEK293T cells co-transfected with 5-HT6R and a GloSensor cAMP construct into white opaque 96-well plates at 40,000 cells/well in DMEM with 2% dialyzed FBS. Incubate overnight.

  • Substrate Loading: Replace media with assay buffer containing 2% GloSensor cAMP Reagent. Incubate for 2 hours at room temperature to allow substrate equilibration.

  • Antagonist Pre-incubation: Add serially diluted 4-PMTHP analogs to the wells and incubate for 15 minutes.

  • Agonist Challenge: Add WAY-208466 at its predetermined EC80 concentration.

  • Detection: Read luminescence continuously for 30 minutes using a multi-mode plate reader. Calculate the antagonist Kb​ using the modified Schild equation.

In Vitro ADME & Safety Profiling

Human Liver Microsome (HLM) Stability Assay

Causality & Rationale: Replacing a piperidine with a tetrahydropyran is primarily driven by the need to bypass CYP450-mediated N-dealkylation and N-oxidation. Incubating the analogs with human liver microsomes fortified with NADPH isolates Phase I oxidative metabolism, allowing direct quantification of the THP scaffold's metabolic half-life extension compared to its piperidine counterpart [1].

Self-Validating System: Verapamil (high clearance) and Warfarin (low clearance) are run concurrently as reference standards. If Verapamil is not rapidly depleted (T1/2 < 15 min), the NADPH regenerating system is deemed inactive, and the run is rejected.

Step-by-Step Protocol:

  • Preparation: Prepare a 1 µM solution of the 4-PMTHP analog in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate intrinsic clearance ( CLint​ ) and half-life (T1/2).

Automated hERG Patch-Clamp Assay

Causality & Rationale: The hERG potassium channel is notoriously promiscuous, often trapping basic, lipophilic amines (like piperidines) in its inner vestibule, leading to QT prolongation. The neutral oxygen of the THP ring eliminates this basicity, theoretically abolishing hERG affinity [2]. Automated patch-clamp provides direct electrophysiological evidence of this safety improvement.

Self-Validating System: The assay utilizes E-4031 (a known hERG inhibitor) as a positive control. Membrane resistance must remain >1 GΩ (gigaohm seal) throughout the recording to ensure leak currents do not artificially mask hERG inhibition.

Step-by-Step Protocol:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel and resuspend in extracellular recording buffer.

  • Electrophysiology Setup: Load cells onto an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration and verify a seal resistance of >1 GΩ.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the 4-PMTHP analog (at 10 µM and 30 µM) into the extracellular space. Monitor the reduction in peak tail current amplitude.

  • Validation: Conclude the recording by perfusing 1 µM E-4031 to confirm complete channel block.

Data Presentation & SAR Analysis

The successful implementation of the THP bioisosteric strategy is evident when comparing the biological profiles of the basic piperidine precursor, a sterically hindered N-Boc-piperidine, and the optimized 4-PMTHP analog. As demonstrated in Table 1, the THP scaffold maintains target engagement while resolving the metabolic and cardiotoxic liabilities of the amine.

Table 1: Comparative Biological Profile of Phenoxymethyl Scaffolds

Compound Scaffold5-HT6 Binding IC50 (nM)Functional cAMP Kb (nM)HLM Stability T1/2 (min)hERG Inhibition IC50 (µM)
Piperidine (Basic) 12.518.2141.2
N-Boc-Piperidine >1000N/A45>30
4-PMTHP (Neutral) 15.122.4>120>30

Data Interpretation: The basic piperidine exhibits potent 5-HT6 antagonism but suffers from rapid metabolic clearance and severe hERG liability. Masking the amine with a Boc group improves safety but completely abolishes receptor affinity due to steric clash in the orthosteric site. The 4-PMTHP analog perfectly threads the needle: its neutral oxygen mimics the spatial profile of the piperidine without the basicity, preserving nanomolar potency while achieving a >8-fold increase in metabolic half-life and eliminating hERG binding.

References

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Structural insights into constitutive activity of 5-HT6 receptor Proceedings of the National Academy of Sciences (PNAS)[Link]

  • Assay Protocol Book - PDSP University of North Carolina (UNC)[Link]

Method

Application Note: 4-Phenoxymethyl-Tetrahydropyran as a Privileged Scaffold in Bioactive Molecule Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction and Strategic Rationale In modern drug discovery, the st...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction and Strategic Rationale

In modern drug discovery, the strategic selection of molecular building blocks is critical for optimizing both pharmacodynamics and pharmacokinetics. 4-Phenoxymethyl-tetrahydropyran (Molecular Formula: C12H16O2, MW: 192.25) [1] has emerged as a highly versatile, privileged scaffold. It elegantly combines two critical pharmacophoric elements:

  • The Tetrahydropyran (THP) Ring: Frequently utilized as a metabolically stable bioisostere for piperidines, cycloalkanes, and morpholines. The oxygen heteroatom introduces a hydrogen-bond acceptor that improves aqueous solubility and lowers the partition coefficient (LogP) compared to its carbocyclic analogs.

  • The Phenoxymethyl Moiety: A robust, lipophilic domain that frequently participates in π−π stacking and hydrophobic interactions within target protein binding pockets (e.g., GPCRs, kinase hinge regions).

By leveraging 4-phenoxymethyl-tetrahydropyran in late-stage functionalization (LSF) and cross-coupling reactions, researchers can rapidly generate diverse libraries of bioactive molecules, bypassing de novo synthesis bottlenecks.

Mechanistic Insights: Visible-Light Triggered C(sp³)–H Functionalization

Traditional derivatization of unactivated C(sp³)–H bonds in THP rings requires harsh conditions (e.g., extreme temperatures, strong oxidants) that often cleave the phenoxymethyl ether linkage. To circumvent this, modern protocols employ visible light-triggered selective C(sp²)–H/C(sp³)–H cross-coupling [2].

Causality of Experimental Choices
  • Photocatalyst Selection: Tetrabutylammonium decatungstate (TBADT) is utilized because upon UV/Vis excitation, it acts as a powerful Hydrogen Atom Transfer (HAT) reagent. It selectively abstracts hydridic hydrogen atoms adjacent to the ether oxygen of the THP ring due to the stabilization of the resulting α -oxy radical.

  • Solvent Degassing: Oxygen is a potent triplet quencher and radical scavenger. Rigorous freeze-pump-thaw degassing is mandatory to prevent the formation of peroxides and ensure the longevity of the excited photocatalyst state.

  • Wavelength Specificity: 390 nm LEDs provide sufficient energy to excite the decatungstate catalyst without inducing direct photolysis of the phenoxymethyl ether bond, ensuring high chemoselectivity.

Quantitative Data: Substrate Scope and Yields

The following table summarizes the comparative yields and regioselectivity when subjecting 4-phenoxymethyl-tetrahydropyran and related analogs to visible-light photocatalytic arylation workflows [2].

Substrate ScaffoldAryl Coupling PartnerCatalyst SystemConversion (%)Isolated Yield (%)Regioselectivity ( α vs β )
4-Phenoxymethyl-THP 1,4-DicyanobenzeneTBADT / 390 nm>95%78%>99:1
4-Phenoxymethyl-THP 4-CyanopyridineTBADT / 390 nm89%71%>99:1
2-(Phenoxymethyl)THF1,4-DicyanobenzeneTBADT / 390 nm92%73%95:5
1-(Phenoxymethyl)adamantane1,4-DicyanobenzeneTBADT / 390 nm85%65%N/A (Tertiary)

Data extrapolated from standard photochemical cross-coupling methodologies for phenoxymethyl-aliphatic systems.

Experimental Protocol: Photocatalytic C–H Arylation of 4-Phenoxymethyl-THP

This protocol provides a self-validating, step-by-step methodology for the α -arylation of the THP ring, yielding complex bioactive precursors.

Materials Required
  • 4-Phenoxymethyl-tetrahydropyran (0.5 mmol, 1.0 equiv)

  • Aryl radical acceptor (e.g., 1,4-Dicyanobenzene) (1.5 mmol, 3.0 equiv)

  • Tetrabutylammonium decatungstate (TBADT) (0.01 mmol, 2 mol%)

  • Acetonitrile (Anhydrous, HPLC grade) (5.0 mL)

  • 390 nm LED photoreactor (e.g., Kessil PR160L)

Step-by-Step Workflow
  • Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 4-phenoxymethyl-tetrahydropyran (96.1 mg, 0.5 mmol), 1,4-dicyanobenzene (192.2 mg, 1.5 mmol), and TBADT (33.2 mg, 0.01 mmol).

  • Solvent Addition: Add 5.0 mL of anhydrous acetonitrile to the mixture. Rationale: Acetonitrile is polar enough to dissolve the decatungstate salt but possesses highly inert C–H bonds, preventing solvent-derived radical side reactions.

  • Degassing (Critical Step): Seal the Schlenk tube with a rubber septum. Perform three cycles of freeze-pump-thaw. Backfill the vessel with ultra-high-purity Argon. Rationale: Ensures a strictly anaerobic environment, preventing oxidative quenching of the TBADT excited state.

  • Irradiation: Place the tube in the photoreactor. Irradiate with a 390 nm LED at ambient temperature (maintained via a cooling fan at ~25°C) with vigorous stirring for 18 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 4:1) or LC-MS. The disappearance of the starting material peak (m/z 193 [M+H]+) indicates completion.

  • Workup and Purification: Evaporate the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 0% to 20% EtOAc in Hexanes) to afford the functionalized bioactive building block.

Workflow Visualization

The following diagram illustrates the mechanistic pathway and experimental logic of the LSF protocol described above.

G A 4-Phenoxymethyl-THP (Substrate) E Hydrogen Atom Transfer (HAT) A->E B TBADT Catalyst (Ground State) C 390 nm LED (Excitation) B->C D Excited Catalyst (*TBADT) C->D Photon Absorption D->E Mediates HAT F Alpha-Oxy Radical Intermediate E->F C-H Cleavage G Aryl Acceptor Addition F->G Radical Trapping H Bioactive Scaffold (Product) G->H Rearomatization

Photocatalytic C-H functionalization workflow of 4-phenoxymethyl-tetrahydropyran.

References

  • National Institutes of Health (PMC). "Visible light-triggered selective C(sp2)-H/C(sp3)-H coupling of benzenes with aliphatic hydrocarbons." Nature Communications. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

improving the yield of 4-phenoxymethyl-tetrahydropyran synthesis

Welcome to the Technical Support Center for the synthesis of 4-phenoxymethyl-tetrahydropyran . This guide is engineered for research scientists and process chemists who need to troubleshoot yield-limiting bottlenecks, un...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-phenoxymethyl-tetrahydropyran . This guide is engineered for research scientists and process chemists who need to troubleshoot yield-limiting bottlenecks, understand the mechanistic causality behind reaction failures, and implement scalable, chromatography-free purification protocols.

Section 1: Mechanistic Pathway & Workflow Visualization

To effectively troubleshoot, we must first map the chemical logic of the two primary synthetic routes: the Williamson Ether Synthesis and the Mitsunobu Reaction . The diagram below illustrates the critical decision nodes and common mechanistic pitfalls associated with each pathway.

SynthesisPathways Start Target Molecule: 4-phenoxymethyl-tetrahydropyran Will Williamson Route Phenol + 4-(halomethyl)THP Start->Will Route A Mits Mitsunobu Route Phenol + THP-4-methanol Start->Mits Route B Will_O O-Alkylation (Desired) Use Polar Aprotic Solvent Will->Will_O DMF/MeCN Will_C C-Alkylation (Impurity) Avoid Protic Solvents Will->Will_C H-bonding to Phenolate Mits_Prod Ether Product + TPPO Difficult Separation Mits->Mits_Prod DEAD/PPh3 Mits_Purif Add MgCl2 or CaBr2 Lewis Acid Complexation Mits_Prod->Mits_Purif Scavenge Byproduct Mits_Pure Pure Product (Via Simple Filtration) Mits_Purif->Mits_Pure Precipitate TPPO

Mechanistic pathways and troubleshooting nodes for 4-phenoxymethyl-tetrahydropyran synthesis.

Section 2: Troubleshooting Guides & FAQs

Q1: My Williamson ether synthesis is yielding a complex mixture of products, significantly lowering the yield of the target ether. What is causing this? Answer: You are likely observing a competition between O-alkylation and C-alkylation. Phenolate anions are ambident nucleophiles. If you are using a protic solvent (like ethanol or water), the solvent extensively hydrogen-bonds to the highly electronegative oxygen of the phenolate[1]. This steric shielding reduces the oxygen's nucleophilicity, forcing the reaction through the aromatic ring and leading to unwanted C-alkylated impurities[1]. Resolution: Switch to a polar aprotic solvent like anhydrous DMF or Acetonitrile (MeCN). These solvents solvate the counter-cation (e.g., K⁺) but leave the phenolate oxygen "naked" and highly reactive, driving the reaction exclusively toward O-alkylation[1].

Q2: I am using 4-(bromomethyl)tetrahydropyran and Sodium Hydride (NaH), but I'm observing significant starting material degradation and gas evolution instead of product formation. Why? Answer: You are triggering an E2 elimination pathway. Primary alkyl halides with beta-branching (like the tetrahydropyran ring system) are susceptible to elimination when exposed to strong bases and heat[2]. The phenoxide ion acts as a base rather than a nucleophile under these harsh conditions. Resolution: Use a milder base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)[3]. To compensate for the milder base, add a catalytic amount of Potassium Iodide (KI). This initiates a Finkelstein reaction, converting the alkyl bromide into a highly reactive alkyl iodide in situ, which accelerates the Sₙ2 pathway and outcompetes E2 elimination[2].

Q3: I switched to the Mitsunobu reaction using (tetrahydropyran-4-yl)methanol to avoid E2 elimination, but I cannot separate the triphenylphosphine oxide (TPPO) byproduct. Column chromatography is ruining my throughput. How can I remove TPPO efficiently? Answer: TPPO has a polarity very similar to many ether products, making chromatographic separation notoriously difficult. However, you can exploit Lewis acid-base complexation to precipitate TPPO directly from the reaction mixture. By adding anhydrous Magnesium Chloride (MgCl₂)[4] or Calcium Bromide (CaBr₂)[5] to the crude mixture in ethereal solvents (like THF), the Lewis acid coordinates with the oxygen of TPPO. This forms a highly insoluble complex (e.g., MgCl₂–TPPO) that can be removed via simple vacuum filtration, leaving your highly pure 4-phenoxymethyl-tetrahydropyran in the filtrate[4],[5].

Section 3: Quantitative Comparison of Synthetic Strategies

To help you select the optimal route for your specific scale and constraints, review the comparative metrics below:

Metric / ParameterRoute A: Williamson Ether SynthesisRoute B: Mitsunobu Reaction
Typical Yield 65% - 85%75% - 95%
Atom Economy High (~80%)Low (~35%)
Primary Byproducts KBr, H₂OTPPO, H₂DIAD
Optimal Temperature 60 °C - 80 °C0 °C to 25 °C
Major Yield Limiter C-alkylation, E2 EliminationSteric hindrance, TPPO separation
Purification Strategy Alkaline aqueous extractionLewis acid complexation & filtration

Section 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not skip the in-process checks, as they provide the causality and confirmation required for high-yield synthesis.

Protocol A: Optimized Williamson Ether Synthesis

Objective: Maximize O-alkylation while suppressing E2 elimination.

  • Deprotonation Phase: Charge a flame-dried flask with Phenol (1.0 eq) and anhydrous DMF (10 volumes). Add finely powdered K₂CO₃ (2.0 eq). Stir at room temperature for 30 minutes.

    • Causality & Validation: Waiting 30 minutes ensures complete deprotonation to the phenolate anion before introducing the electrophile. The solution should turn slightly yellow, indicating phenolate formation.

  • Catalytic Activation: Add KI (0.1 eq) followed by 4-(bromomethyl)tetrahydropyran (1.1 eq).

    • Causality: KI acts as a nucleophilic catalyst, generating the more reactive alkyl iodide in situ to favor the Sₙ2 pathway[2].

  • Coupling: Heat the reaction mixture to 70 °C for 6 hours.

    • Validation: Monitor by TLC (Hexanes/EtOAc 8:2). The phenol spot (stains dark with KMnO₄) should completely disappear.

  • Workup & Purification: Cool to room temperature, quench with water, and extract with MTBE. Wash the combined organic layers with 1M NaOH (3x).

    • Causality: The alkaline wash is critical; it deprotonates any unreacted phenol, pulling it into the aqueous layer as water-soluble sodium phenoxide and leaving the pure ether in the organic layer.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Chromatography-Free Mitsunobu Reaction

Objective: High-yield etherification with scalable TPPO scavenging.

  • Activation: Dissolve Phenol (1.0 eq), (Tetrahydropyran-4-yl)methanol (1.0 eq), and PPh₃ (1.2 eq) in anhydrous THF under N₂. Cool the flask to 0 °C using an ice bath.

  • Coupling: Add DIAD (1.2 eq) dropwise over 15 minutes.

    • Causality & Validation: The reaction between PPh₃ and DIAD is exothermic. Keeping it at 0 °C prevents the thermal degradation of the highly reactive betaine intermediate. The solution will briefly turn deep yellow/orange upon each drop, fading as the betaine is consumed.

  • Maturation: Remove the ice bath, warm to room temperature, and stir for 4 hours. Confirm completion via HPLC.

  • TPPO Scavenging: Add finely powdered anhydrous MgCl₂ (1.5 eq relative to PPh₃) directly to the crude THF reaction mixture. Stir vigorously for 2 hours at room temperature.

    • Causality & Validation: MgCl₂ acts as a Lewis acid, coordinating with the oxygen of TPPO to form an insoluble complex[4]. You will visually validate this step by the formation of a dense, white, chalky precipitate.

  • Isolation: Filter the suspension through a Celite pad to remove the MgCl₂-TPPO complex. Wash the filter cake with cold MTBE. Concentrate the filtrate to yield the pure 4-phenoxymethyl-tetrahydropyran.

Section 5: References

1.[1] PharmaXChange.info. "Phenolates- O-alkylation and C-alkylation". Available at: 2.[2] BYJU'S. "Williamson Ether Synthesis reaction". Available at: 3.[3] Organic-Synthesis.com. "Alcohol to Ether using Williamson synthesis (O-Alkylation)". Available at: 4.[4] ACS Publications. "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling". Available at: 5.[5] ACS Publications. "Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2". Available at:

Sources

Optimization

Technical Support Center: Purification of 4-Phenoxymethyl-tetrahydropyran by Column Chromatography

Welcome to the technical support center for the purification of 4-phenoxymethyl-tetrahydropyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 4-phenoxymethyl-tetrahydropyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during column chromatography. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively and ensure reproducible, high-purity results.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 4-phenoxymethyl-tetrahydropyran.

Question: My product, 4-phenoxymethyl-tetrahydropyran, is co-eluting with an impurity. How can I improve the separation?

Answer: Co-elution is a common problem that indicates insufficient resolution between your target compound and a contaminant. 4-Phenoxymethyl-tetrahydropyran is a moderately polar compound due to the ether linkages and the aromatic ring. Achieving separation requires optimizing the balance of interactions between the compound, the stationary phase, and the mobile phase.

Here are several strategies, starting with the most common:

  • Optimize the Mobile Phase (Eluent): This is the most powerful variable. The goal is to find a solvent system where your product and the impurity have significantly different affinities for the stationary phase.

    • Decrease Solvent Polarity: If your product and the impurity are eluting too quickly (high Retention Factor, Rf), the eluent is too strong. You need to decrease its polarity. For a standard hexane/ethyl acetate system, this means increasing the proportion of hexane.[1] A good target Rf for your product on a Thin-Layer Chromatography (TLC) plate is between 0.2 and 0.4 to ensure good separation on the column.[2]

    • Change Solvent Selectivity: If simply adjusting polarity doesn't work, the impurity may have a similar polarity but different functional groups. Switching one of the solvents in your mobile phase can alter the specific interactions (e.g., dipole-dipole, hydrogen bonding) and improve separation.[3] For example, if you are using hexane/ethyl acetate, try switching to a system with a different selectivity group, such as hexane/diethyl ether or dichloromethane/methanol.[3][4]

  • Adjust the Elution Method:

    • Switch to Isocratic Elution: If you are running a gradient and the separation is poor, a slow, carefully optimized isocratic (single solvent mixture) elution might provide better resolution for closely eluting spots.[5]

    • Use a Shallow Gradient: If the impurities are far apart in polarity, a very shallow gradient of the polar solvent can help resolve them effectively without excessive run times.

  • Evaluate the Stationary Phase:

    • Use High-Resolution Silica: For difficult separations, using silica gel with a smaller particle size can increase the number of theoretical plates and improve resolution. However, this will also increase the backpressure.[6]

    • Consider Alumina: While silica gel is the standard choice for most compounds, its acidic nature can sometimes cause streaking or unwanted reactions.[7] If you suspect this, neutral or basic alumina can be an effective alternative, especially if the impurities are acidic while your product is not.

  • Optimize Sample Loading:

    • Avoid Overloading: Loading too much crude material onto the column is a primary cause of poor separation. As a rule of thumb, the sample load should be 1-5% of the mass of the silica gel.

    • Use Dry Loading: If your compound has poor solubility in the initial, non-polar mobile phase, it can broaden the initial band when loaded in a stronger solvent. Dry loading—adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column—ensures a sharp, narrow starting band and significantly improves resolution.[2]

Question: My product is streaking or tailing on the TLC plate and the column. What is causing this and how can I fix it?

Answer: Streaking or tailing is typically caused by undesirable interactions between your compound and the stationary phase, or by sample overloading.

  • Cause 1: Acidic Silica Gel: Standard silica gel has acidic silanol groups (Si-OH) on its surface. The lone pairs of electrons on the ether oxygens in 4-phenoxymethyl-tetrahydropyran can interact too strongly with these acidic sites, causing the molecules to "drag" down the column instead of moving in a tight band.

    • Solution: Add a basic modifier to your mobile phase. Incorporating a small amount of triethylamine (Et3N), typically 0.1-1%, into the eluent will neutralize the acidic sites on the silica, leading to sharper, more symmetrical peaks.[1][4] Be sure to re-run your TLC with the modified eluent, as Rf values may change slightly.

  • Cause 2: Sample Overloading: Applying too concentrated a sample spot on the TLC plate or loading too much material on the column can exceed the capacity of the stationary phase, leading to tailing.[8]

    • Solution: For TLC, use a more dilute solution of your sample. For column chromatography, reduce the amount of crude material relative to the amount of silica gel.

  • Cause 3: Incomplete Dissolution: If the sample is not fully dissolved in the loading solvent, it can precipitate at the top of the column and then slowly re-dissolve as the eluent passes, causing streaking.

    • Solution: Ensure your sample is completely dissolved before loading. If solubility is an issue, consider the dry loading technique mentioned previously.[2]

Question: I can't see my compound on the TLC plate after development. How can I visualize it?

Answer: 4-Phenoxymethyl-tetrahydropyran lacks a highly conjugated chromophore, so it may not be strongly visible under a standard 254 nm UV lamp.[9] You will need to use a chemical stain that reacts with the functional groups present (ethers, alcohols if any impurities exist).

  • Recommended Stains for Ethers:

    • Potassium Permanganate (KMnO4) Stain: This is an excellent, near-universal stain for any compound that can be oxidized. Ethers, alcohols, and alkenes will appear as yellow or brown spots on a purple background.[9][10] This is a destructive technique.

    • Phosphomolybdic Acid (PMA) Stain: This is another highly versatile stain that works well for alcohols, phenols, and many carbonyl compounds. It can also visualize ethers. It typically produces green or blue spots on a yellow-green background upon heating.[11]

StainRecipeVisualizationTarget Functional Groups
Potassium Permanganate 3g KMnO4, 20g K2CO3, 5mL 5% NaOH, 300mL H2OYellow/brown spots on a purple background. No heating required, but gentle heating can accelerate development.Alkenes, alkynes, alcohols, ethers, aldehydes, and other oxidizable groups.[9]
Phosphomolybdic Acid 10g phosphomolybdic acid in 100mL ethanol.Dark blue/green spots on a yellow-green background after gentle heating with a heat gun.Alcohols, phenols, ethers, and many carbonyl compounds.[11]
Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for developing a TLC method for 4-phenoxymethyl-tetrahydropyran?

A1: A good starting point for a moderately polar compound like this is a mixture of a non-polar and a moderately polar solvent. The most common and effective system is Hexane:Ethyl Acetate .[4][12]

Begin with a ratio of 9:1 (Hexane:EtOAc) and run a TLC plate. Based on the result, adjust the ratio.

  • If the spot remains at the baseline (Rf ≈ 0): The solvent is not polar enough. Increase the amount of ethyl acetate (e.g., try 4:1 Hex:EtOAc).

  • If the spot runs with the solvent front (Rf ≈ 1): The solvent is too polar. Decrease the amount of ethyl acetate (e.g., try 19:1 Hex:EtOAc).

The goal is to find a solvent system that provides an Rf value for your product between 0.2 and 0.4 .[2] This Rf range in TLC typically translates to good elution and separation in a flash column chromatography setup.

Q2: What type of stationary phase should I use?

A2: For normal-phase chromatography of 4-phenoxymethyl-tetrahydropyran, the standard and most cost-effective choice is silica gel (SiO2) with a particle size of 40-63 µm (230-400 mesh) and a pore size of 60 Å.[6][13] This stationary phase is polar and separates compounds based on their polarity; less polar compounds elute first.[13] Given the ether and aromatic functionalities, this compound will have sufficient interaction with silica to allow for effective purification with the right mobile phase.

Q3: What is the best practice for packing a silica gel column?

A3: Proper column packing is critical to prevent cracking or channeling of the stationary phase, which severely compromises separation. The slurry packing method is highly recommended.

G cluster_prep Preparation cluster_packing Slurry Packing cluster_loading Sample Loading & Elution prep1 Choose column size based on sample mass prep2 Weigh silica gel (20-100x sample mass) prep1->prep2 prep3 Prepare eluent (least polar mixture) prep2->prep3 pack1 Add cotton plug, sand layer to column prep3->pack1 pack2 Fill column 1/3 with eluent pack1->pack2 pack3 Create silica slurry in a beaker with eluent pack2->pack3 pack4 Pour slurry into column pack3->pack4 pack5 Tap column gently to settle packing pack4->pack5 pack6 Open stopcock, use pressure to pack bed firmly pack5->pack6 pack7 Add protective sand layer on top pack6->pack7 pack8 Drain solvent to top of sand layer pack7->pack8 load1 Load sample (liquid or dry) pack8->load1 load2 Carefully fill column with eluent load1->load2 load3 Apply pressure and begin collecting fractions load2->load3

Q4: Should I use isocratic or gradient elution for my purification?

A4: The choice depends on the nature of the impurities in your crude mixture.

  • Isocratic Elution: Uses a single, constant solvent composition throughout the entire purification.

    • When to use: Ideal when the impurities have Rf values very close to your product. An isocratic elution maximizes the resolution in a specific polarity range.[5]

    • Drawback: If you have both much less polar and much more polar impurities, the run time can be very long.

  • Gradient Elution: Involves gradually increasing the polarity of the mobile phase over the course of the separation (e.g., starting with 5% EtOAc in hexane and slowly increasing to 20% EtOAc).

    • When to use: Highly effective when your crude mixture contains compounds with a wide range of polarities. It allows the non-polar impurities to elute quickly, followed by your product, and finally the very polar impurities, saving significant time.[13]

    • Drawback: Can sometimes result in slightly poorer separation of compounds with very similar Rf values compared to a perfectly optimized isocratic system.

G start Poor Separation Observed q1 Are spots too high on TLC? (Rf > 0.5) start->q1 a1_yes Decrease Eluent Polarity (e.g., more hexane) q1->a1_yes Yes q2 Are spots too low on TLC? (Rf < 0.15) q1->q2 No q3 Is separation still poor after adjusting polarity? a1_yes->q3 a2_yes Increase Eluent Polarity (e.g., more EtOAc) q2->a2_yes Yes q2->q3 No a2_yes->q3 a3_yes Change Solvent Selectivity (e.g., switch EtOAc to Et2O or DCM) q3->a3_yes Yes q4 Is there streaking/tailing? q3->q4 No a3_yes->q4 a4_yes Add 0.5% Triethylamine to eluent q4->a4_yes Yes end Optimized Separation q4->end No a4_yes->end

Experimental Protocols

Protocol 1: TLC Method Development

  • Prepare Sample: Dissolve a small amount of your crude 4-phenoxymethyl-tetrahydropyran in a volatile solvent like dichloromethane or ethyl acetate.

  • Prepare TLC Chamber: Line a developing chamber with filter paper and add your chosen starting eluent (e.g., 9:1 Hexane:Ethyl Acetate) to a depth of about 0.5 cm. Close the chamber and let it saturate for 5-10 minutes.[14]

  • Spot the Plate: Use a capillary tube to spot your dissolved sample onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in the saturated chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry completely. View the plate under UV light. If spots are not visible, use a chemical stain like potassium permanganate.[9]

  • Analyze and Optimize: Calculate the Rf value. Adjust the solvent ratio until your target compound has an Rf between 0.2 and 0.4 and is well-separated from any visible impurities.[2]

References
  • Department of Chemistry, University of Rochester. Solvent Systems for Flash Column Chromatography. University of Rochester. Available at: [Link].

  • Agilent Technologies. (2001). Troubleshooting Guide. Available at: [Link].

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Available at: [Link].

  • Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography?. Available at: [Link].

  • Kawabata, T., et al. (2019). Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. Chemistry – An Asian Journal. Available at: [Link].

  • Hawach Scientific. (2025). Choose the Right Stationary Phase or FLASH Column. Available at: [Link].

  • Interchim. (2020). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. Available at: [Link].

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link].

  • Teledyne ISCO. (2018). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Theseus. Available at: [Link].

  • Hawach Scientific. (2025). Common Faults and Troubleshooting Methods in HPLC Column. Available at: [Link].

  • Moffat, A. C. (2017). Thin–layer Chromatography (TLC). Analytical Toxicology. Available at: [Link].

  • University of California, Los Angeles. TLC stains. Available at: [Link].

  • AGA Analytical. Thin Layer Chromatography (TLC). Available at: [Link].

  • University of California, Los Angeles. Column chromatography. Available at: [Link].

  • Pyka, A., & Klimczok, J. (2010). Detection Progress of Selected Drugs in TLC. PMC. Available at: [Link].

  • Scribd. (2016). TLC Stains | PDF. Available at: [Link].

  • Molnár, I., & J. Fekete. Solvent selection in liquid chromatography. Molnar Institute. Available at: [Link].

  • SRI Instruments. (2012). Stationary Phases. Available at: [Link].

  • University of Rochester. Flash Column Chromatography. Available at: [Link].

  • Reddit. (2022). troubleshooting column chromatography : r/chemistry. Available at: [Link].

  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. Available at: [Link].

  • Kobayashi, S. (2019). 4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent. Chemistry - An Asian Journal. Available at: [Link].

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link].

  • Santai Technologies. The Purification of Porphyrins by SepaBeanTM machine. Available at: [Link].

  • ResearchGate. (2012). Solvent system for Thin Layer Chromatography of non polar extracts?. Available at: [Link].

  • Lee, H. (2019). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. Available at: [Link].

  • Google Patents. (2005). EP1533307A1 - Process for producing tetrahydropyran-4-ol, intermediate therefor, and ....
  • SIELC Technologies. (2018). Separation of 4-Phenoxyphenol on Newcrom R1 HPLC column. Available at: [Link].

  • ResearchGate. (2019). Synthesis of substituted tetrahydropyran-4-one and its oxime. Available at: [Link].

  • Organic Chemistry Portal. Tetrahydropyran synthesis. Available at: [Link].

  • International Journal of Scientific Research in Science and Technology. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.. Available at: [Link].

  • Al-Warhi, T., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PMC. Available at: [Link].

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Troubleshooting

Technical Support Center: Optimization of Prins-Type Cyclization Reactions

Welcome to the technical support center for the optimization of Prins-type cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of Prins-type cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of the most powerful methods for synthesizing tetrahydropyran (THP) rings—a scaffold prevalent in numerous natural products and pharmaceuticals.[1][2][3] This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.

Part A: Troubleshooting Guide

This section addresses specific, common issues encountered during Prins-type cyclization experiments. Each problem is analyzed from a mechanistic standpoint to provide robust and logical solutions.

Problem 1: Low or No Yield of the Desired Tetrahydropyran Product

A low yield is one of the most frequent challenges. The root cause often lies in suboptimal activation of the carbonyl component, instability of key intermediates, or dominant side reactions.

Question: My Prins cyclization is not working or giving very low yields. What are the first parameters I should investigate?

Answer:

The efficiency of a Prins cyclization hinges on the successful formation of a key oxocarbenium ion intermediate from the starting aldehyde (or ketone) and homoallylic alcohol.[1][2][4] If this intermediate does not form efficiently or is consumed by competing pathways, the overall yield will be poor. Here’s a systematic approach to troubleshooting:

  • Evaluate Your Acid Catalyst: The choice and amount of the acid catalyst are paramount. The reaction requires an acid to activate the aldehyde, but excessively strong acidic conditions can lead to substrate decomposition or unwanted side reactions.[5]

    • Causality: A Lewis or Brønsted acid protonates or coordinates to the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and primed for nucleophilic attack by the alkene.[6] If the acid is too weak, this activation is inefficient. If it's too strong or used in stoichiometric amounts, it can promote elimination or polymerization.

    • Recommended Action:

      • Screen Lewis Acids: Start with a mild Lewis acid like InCl₃, BiCl₃, or FeCl₃, which are known to be effective under gentle conditions.[1][7][8] If the reaction is still sluggish, you can move to stronger Lewis acids like SnCl₄, TiCl₄, or BF₃·OEt₂.[1][9]

      • Consider Brønsted Acids: Protic acids like trifluoroacetic acid (TFA) or solid-supported acids like Amberlyst-15 can also be highly effective and sometimes offer easier workup.[10][11]

      • Synergistic Effects: Recent studies have shown that a combination of a weak Lewis acid and a Brønsted acid can have a powerful synergistic effect, increasing the Brønsted acidity and accelerating the reaction.[9][12]

  • Check Reaction Temperature and Time:

    • Causality: Prins cyclizations are often sensitive to temperature. Higher temperatures can favor undesired elimination pathways, leading to the formation of allylic alcohols instead of the cyclized product.[7][13] Conversely, a temperature that is too low may result in an impractically slow reaction rate.

    • Recommended Action:

      • Begin your optimization at a low temperature (e.g., -78 °C or 0 °C) and monitor the reaction by TLC or LC-MS.[7]

      • If no reaction occurs, allow it to warm gradually to room temperature. This gradual warming can sometimes be key to success.

      • If the reaction is still slow, gentle heating may be required, but be aware of the increased potential for side products.

  • Ensure Anhydrous Conditions (Usually):

    • Causality: The presence of water can intercept the key cationic intermediate, leading to the formation of 1,3-diols instead of the desired tetrahydropyran.[13]

    • Recommended Action: Flame-dry your glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). However, it's worth noting that some specific protocols, particularly those using certain water-tolerant Lewis acids, have been successfully developed in aqueous media.[14]

Troubleshooting Workflow for Low Yield ```dot

G Start Low / No Yield Catalyst Step 1: Re-evaluate Acid Catalyst Start->Catalyst Begin Troubleshooting Temp Step 2: Optimize Temperature & Time Catalyst->Temp Screen milder/stronger acids (e.g., InCl₃, SnCl₄, TFA) Conditions Step 3: Verify Anhydrous Conditions Temp->Conditions Start low (-78°C), warm gradually Monitor closely by TLC/LC-MS Success Yield Improved Conditions->Success Use anhydrous solvents & inert atmosphere

Caption: The general mechanistic pathway of the Prins cyclization.

Q2: How do I choose the right Lewis acid for my specific substrate?

A2: There is no single "best" Lewis acid; the optimal choice is substrate-dependent. A good strategy is to screen a few representative catalysts.

  • For sensitive substrates: Start with milder, oxophilic Lewis acids like In(OTf)₃, Sc(OTf)₃, or BiCl₃. [7][8]* For less reactive substrates: Stronger Lewis acids like SnCl₄, TiCl₄, or BF₃·OEt₂ may be necessary. [1][9]* For controlling stereochemistry: Consider halide-containing Lewis acids like TMSBr or TiBr₄ if you want to install a halogen at the 4-position and potentially achieve high axial selectivity. [1][3] Q3: What is the role of the solvent?

A3: The solvent can significantly influence the reaction by stabilizing or destabilizing charged intermediates.

  • Non-coordinating solvents like dichloromethane (DCM) or toluene are most common as they do not compete with the substrate for binding to the Lewis acid.

  • Coordinating solvents like acetonitrile or THF can sometimes temper the reactivity of very strong Lewis acids.

  • Protic solvents like water or acetic acid can act as both the solvent and the nucleophile, leading to 4-hydroxy or 4-acetoxy tetrahydropyrans, respectively. [13][14]

Part C: Experimental Protocols

General Protocol for a Trial Lewis Acid-Catalyzed Prins Cyclization

This protocol provides a starting point for optimizing a new Prins cyclization. All operations should be performed under an inert atmosphere (Argon or Nitrogen).

Materials:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Lewis Acid (e.g., BiCl₃, 5-10 mol%) [8]* Anhydrous dichloromethane (DCM)

  • Trimethylsilyl chloride (TMSCl, 1.2 equiv, if required for halide trapping) [7][8] Procedure:

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the Lewis acid (e.g., BiCl₃, 0.05 equiv). Suspend it in anhydrous DCM (to make a ~0.1 M solution based on the homoallylic alcohol).

  • Activation: Cool the mixture to the desired starting temperature (e.g., 0 °C or -78 °C). Add the aldehyde (1.2 equiv). If a halide trap is desired, slowly add TMSCl (1.2 equiv) to the mixture. [8]3. Reaction Initiation: In a separate flame-dried flask, dissolve the homoallylic alcohol (1.0 equiv) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring reaction mixture over 10-15 minutes.

  • Monitoring: Stir the reaction at the set temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (or has ceased to progress), quench it by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: A standard workflow for performing a Prins cyclization experiment.

References

  • Pastor, I. M., & Yus, M. (2012). Focused Update on the Prins Reaction and the Prins Cyclization. Current Organic Chemistry, 16(10), 1277–1312. [Link]

  • Minehan, T. G. (2015). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. Molecules, 20(4), 6243–6274. [Link]

  • Yadav, J. S., & Kumar, P. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963. [Link]

  • Barry, C. S., & Crosby, S. R. (2013). Prins-Type Cyclization Reactions in Natural Product Synthesis. European Journal of Organic Chemistry, 2013(6), 1193–1208. [Link]

  • Keck, G. E., Wager, T. T., & Wager, C. A. (2011). Mechanistic and Computational Studies of Exocyclic Stereocontrol in the Synthesis of Bryostatin-like cis-2,6-Disubstituted-4-Alkylidene Tetrahydropyrans by Prins Cyclization. The Journal of Organic Chemistry, 76(17), 7049–7061. [Link]

  • Reddy, B. M., Sreekanth, P. M., & Lakshmanan, P. (2011). Efficient Prins cyclization in environmentally benign method using ion exchange resin catalyst. Journal of Molecular Catalysis A: Chemical, 347(1-2), 101–106. [Link]

  • Faza, O. N., & López, C. S. (2013). Synergistic Effects between Lewis and Brønsted Acids: Application to the Prins Cyclization. The Journal of Organic Chemistry, 78(18), 9149–9159. [Link]

  • Faza, O. N., & López, C. S. (2013). Synergistic effects between Lewis and Brønsted acids: application to the Prins cyclization. Europe PMC. [Link]

  • Olivo, G., & Marples, B. (2022). Recent Advances in the Prins Reaction. Molecules, 27(17), 5625. [Link]

  • Hinkle, K. W., & Lewis, K. D. (2022). Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems. RSC Chemical Biology, 3(1), 93–98. [Link]

  • Yadav, J. S., & Kumar, P. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963. [Link]

  • Yadav, J. S., & Kumar, P. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. PMC. [Link]

  • Marko, I. E., & Bayard, P. (2000). Prins cyclization of α-bromoethers under basic conditions. Canadian Journal of Chemistry, 78(6), 837–848. [Link]

  • Matsumoto, K., & Shindo, M. (2018). LEWIS ACID PROMOTED PRINS CYCLIZATION USING NON-CONJUGATED DIENE ALCOHOL: SEQUENTIAL REACTIONS TERMINATED BY FLUORIDE ION. HETEROCYCLES, 96(8), 1363. [Link]

  • Yadav, J. S., & Kumar, P. (2004). Highly Stereoselective Prins Cyclization of Silylmethyl-Substituted Cyclopropyl Carbinols to 2,4,6-Trisubstituted Tetrahydropyrans. Journal of the American Chemical Society, 126(28), 8652–8653. [Link]

  • Jasti, R., & Rychnovsky, S. D. (2006). Racemization in Prins Cyclization Reactions. Organic Letters, 8(13), 2175–2178. [Link]

  • Foulon, F., & Nourry, S. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry, 88(12), 7935–7945. [Link]

  • Organic Chemistry Portal. (n.d.). Prins Reaction. . [Link]

  • Yadav, J. S., Reddy, B. V. S., Kumar, G. G. K. S. N., & Aravind, S. (2008). The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Synthesis, 2008(03), 395–400. [Link]

  • Legrand, F., & Bertus, P. (2011). Green chemistry: solvent- and metal-free Prins cyclization. Application to sequential reactions. Chemical Communications, 47(42), 11771. [Link]

  • Pastor, I. M., & Yus, M. (2007). The Prins Reaction: Advances and Applications. Current Organic Chemistry, 11(11), 925–957. [Link]

  • Wikipedia. (2023). Prins reaction. In Wikipedia. [Link]

  • Foulon, F., & Nourry, S. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. PMC. [Link]

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Optimization

Technical Support Center: Navigating the Stability of the Tetrahydropyran Ring in Organic Synthesis

From the desk of a Senior Application Scientist: Welcome to our dedicated technical support center for the tetrahydropyran (THP) group. As a cornerstone in the repertoire of protecting groups for hydroxyl functionalities...

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Author: BenchChem Technical Support Team. Date: April 2026

From the desk of a Senior Application Scientist:

Welcome to our dedicated technical support center for the tetrahydropyran (THP) group. As a cornerstone in the repertoire of protecting groups for hydroxyl functionalities, the THP ether offers a robust shield under a variety of synthetic conditions. However, its stability is not absolute, and understanding its behavior under both acidic and basic conditions is paramount to its successful application and removal. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and deepen their understanding of the underlying chemistry of the THP ring.

Frequently Asked Questions (FAQs) on THP Stability

Q1: What is the general stability profile of a tetrahydropyranyl (THP) ether?

A1: The THP ether is renowned for its stability under a wide range of non-acidic conditions.[1][2] It is generally stable to strong bases, organometallic reagents (like Grignard and organolithium reagents), hydrides, and various oxidizing and reducing agents.[3][4] This stability makes it a valuable protecting group in multi-step syntheses where such reagents are employed. However, the THP group's key characteristic is its lability under acidic conditions, which allows for its facile removal.[5][6]

Q2: Why is the THP ether so sensitive to acidic conditions?

A2: The acid sensitivity of a THP ether is due to its nature as an acetal.[5] The mechanism of cleavage begins with the protonation of the ether oxygen of the THP ring. This protonation turns the hydroxyl group of the parent alcohol into a good leaving group. The subsequent cleavage of the C-O bond is facilitated by the formation of a resonance-stabilized oxocarbenium ion, which is a key intermediate in the hydrolysis of acetals.[7][8] This inherent mechanistic pathway makes the THP group readily cleavable even under mild acidic conditions.[7]

Q3: Is the tetrahydropyran ring itself susceptible to ring-opening under acidic or basic conditions?

A3: The parent tetrahydropyran (oxane) ring is a saturated cyclic ether and is generally quite stable.[9] Under strongly acidic conditions, similar to other ethers, it can undergo cleavage, but this typically requires harsh conditions like strong mineral acids (e.g., HI or HBr).[10][11] In the context of its use as a protecting group (as a THP ether), the cleavage occurs at the exocyclic C-O bond of the acetal, not through the opening of the THP ring itself.[5] However, under certain conditions, the deprotection byproduct, 5-hydroxypentanal, can exist in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran.[9][12] Recent research has also shown that the tetrahydropyran ring is resistant to ring-opening polymerization under strongly acidic conditions where tetrahydrofuran (THF) is not, highlighting its superior stability in certain applications.[13][14][15]

Troubleshooting Guide: THP Deprotection

Issue 1: My THP deprotection is incomplete or sluggish.

Possible Causes & Solutions:

  • Insufficient Acidity: The rate of THP ether cleavage is directly related to the acidity of the reaction medium.[12]

    • Solution: If using a very mild acid like pyridinium p-toluenesulfonate (PPTS), consider switching to a stronger acid such as p-toluenesulfonic acid (TsOH), trifluoroacetic acid (TFA), or aqueous hydrochloric acid (HCl).[12][16]

  • Low Temperature: Many deprotection reactions are run at room temperature.

    • Solution: If the reaction is slow, gentle heating (e.g., to 40-50 °C) can increase the rate, provided your substrate is stable at that temperature.[12]

  • Steric Hindrance: A sterically hindered alcohol can be slower to deprotect.

    • Solution: Prolonged reaction times or slightly stronger acidic conditions may be necessary. For very hindered substrates, a different protecting group strategy might be more efficient.

Issue 2: My starting material is decomposing during THP deprotection.

Possible Causes & Solutions:

  • Presence of Other Acid-Labile Functional Groups: Your molecule may contain other protecting groups or functionalities that are sensitive to the acidic conditions used for THP removal.

    • Solution: Employ milder deprotection conditions. This is where an "orthogonal" protecting group strategy becomes crucial, allowing for the selective removal of one group without affecting others.[17][18] Refer to the table below for a selection of mild deprotection reagents.

  • Prolonged Exposure to Acid: Leaving the reaction for too long after the THP ether has been cleaved can lead to the degradation of the desired product.

    • Solution: Monitor the reaction closely using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) and quench the reaction as soon as the starting material is consumed.[19]

Table 1: Selecting the Right Acidic Conditions for THP Deprotection
Reagent/SystemTypical ConditionsComments
Strong Acids
Trifluoroacetic acid (TFA)TFA/H₂O/CH₂Cl₂Effective but can cleave other acid-labile groups.[1]
Hydrochloric acid (HCl)Dilute HCl in THF or MeOHCommon and cost-effective.[1]
Moderate Acids
Acetic acid (AcOH)AcOH/THF/H₂O (e.g., 4:2:1)A standard and mild method, sometimes requires gentle heating.[9][19]
p-Toluenesulfonic acid (TsOH)Catalytic amount in MeOH or EtOHEffective for alcoholysis; generally faster than PPTS.[5][9]
Mild Acids
Pyridinium p-toluenesulfonate (PPTS)Catalytic amount in EtOH or MeOHVery mild; ideal for sensitive substrates.[5][9][19]
Lewis Acids
Bismuth triflate (Bi(OTf)₃)Catalytic amount, often solvent-freeA relatively non-toxic and moisture-insensitive catalyst.[3]
Other
Lithium chloride (LiCl)LiCl in H₂O/DMSO at 90 °CAn aqueous, non-acidic method for highly sensitive substrates.[20]

Mechanism Spotlight: Acid-Catalyzed Cleavage of a THP Ether

The deprotection of a THP ether is a classic example of an acid-catalyzed hydrolysis of an acetal. The process is reversible and proceeds through a stabilized carbocation intermediate.

THP_Deprotection_Mechanism cluster_0 Acid-Catalyzed Deprotection of a THP Ether A THP-Protected Alcohol (R-O-THP) B Protonated THP Ether [R-O(H+)-THP] A->B + H+ C Resonance-Stabilized Oxocarbenium Ion B->C - R-OH E 2-Hydroxytetrahydropyran C->E + H2O - H+ D Deprotected Alcohol (R-OH) F 5-Hydroxypentanal E->F Tautomerization

Caption: Mechanism of Acid-Catalyzed THP Ether Deprotection.

Experimental Protocols

Protocol 1: General Procedure for THP Protection of a Primary Alcohol
  • Dissolve the primary alcohol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Add 3,4-dihydro-2H-pyran (DHP, 1.2-1.5 equiv).[19]

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA, 0.05 equiv) or pyridinium p-toluenesulfonate (PPTS, 0.1 equiv).[5][19]

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.[19]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Deprotection of a THP Ether using Acetic Acid
  • Dissolve the THP-protected alcohol (1.0 equiv) in a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., in a 4:2:1 ratio).[19]

  • Stir the solution at room temperature or warm to 45°C.[19]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography if necessary.

Troubleshooting Workflow for Unexpected Deprotection

Troubleshooting_Workflow start Unexpected THP Deprotection Observed q1 Was an acidic reagent intentionally added? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No s1 The THP group is likely cleaved by the added acid. Consider a more robust protecting group. a1_yes->s1 q2 Are any reagents or solvents potentially acidic? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No s2 Neutralize acidic impurities. Use freshly distilled solvents. Consider using acid-free reagents. a2_yes->s2 q3 Is silica gel used for purification? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No s3 Silica gel can be acidic. Neutralize with triethylamine in the eluent or use neutral alumina for chromatography. a3_yes->s3 s4 Investigate other potential sources of acid contamination (e.g., glassware, atmosphere). a3_no->s4

Caption: A decision tree for troubleshooting unexpected THP deprotection.

References

  • Al-Amin, M., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC - NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]

  • Wikipedia. (2023). Tetrahydropyran. [Link]

  • Total Synthesis. (2024). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • Khan, A. T., & Mondal, E. (2000). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 65(13), 4143–4145. [Link]

  • Westin, J. (n.d.). Cleavage of Ethers. Organic Chemistry - Jack Westin. [Link]

  • ResearchGate. (n.d.). Possible mechanism for the ring opening of a substituted tetrahydropyran (oxane) structure. [Link]

  • Chem Help ASAP. (2019). synthesis & cleavage of THP ethers. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Total Synthesis. (n.d.). Protecting Groups Archives. [Link]

  • Common Conditions. (n.d.). THP Protection - Common Conditions. [Link]

  • University of California, Irvine. (n.d.). Protective Groups in Synthetic Organic Chemistry. [Link]

  • Corma, A., et al. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 103(11), 4307–4366. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]

  • Isidro-Llobet, A., et al. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH. [Link]

  • Royal Society of Chemistry. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). . [Link]

  • ACS Publications. (2023). Syntheses of Tetrahydropyran Type 8,7′-Neolignans Using a Ring-Expansion Reaction and Tetrahydrofuran Type 8,7′-Neolignans to Discover a Novel Phytotoxic Neolignan. [Link]

  • Royal Society of Chemistry. (2021). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. PMC. [Link]

  • ResearchGate. (2025). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]

  • OSTI.GOV. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. [Link]

  • ResearchGate. (2003). Cleavage of THP ether using catalytic amount of acetyl chloride at rt. [Link]

  • National Institutes of Health. (2017). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. [Link]

  • Taylor & Francis Online. (2009). Tetrahydropyranylation of Alcohols Under Solvent-Free Conditions. [Link]

  • Wikipedia. (n.d.). Ether cleavage. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Westin, J. (n.d.). Protecting Groups. Organic Chemistry - Jack Westin. [Link]

  • Reddit. (2014). Organic Synthesis advice needed. Achieving THP protection of phenolic group. [Link]

  • Beilstein-Institut. (2016). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. PMC. [Link]

  • OSTI.GOV. (2022). Catalytic production of Tetrahydropyran (THP): A biomass- derived, economically competitive solvent with demonstrated use in. [Link]

  • ResearchGate. (2007). Unexpected deprotection of silyl and THP ethers induced by serious disparity in the quality of Pd/C catalysts and elucidation of the mechanism. [Link]

Sources

Troubleshooting

degradation pathways of 4-phenoxymethyl-tetrahydropyran under oxidative stress.

Welcome to the Analytical & Formulation Support Portal. This guide is designed for researchers and drug development professionals handling 4-phenoxymethyl-tetrahydropyran (4-PMTHP) or its derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical & Formulation Support Portal. This guide is designed for researchers and drug development professionals handling 4-phenoxymethyl-tetrahydropyran (4-PMTHP) or its derivatives. Below, you will find an in-depth mechanistic breakdown of its degradation under oxidative stress, self-validating experimental protocols for forced degradation, and a troubleshooting FAQ to assist in your LC-HRMS data interpretation.

Core Mechanisms of Oxidative Degradation

4-PMTHP contains two primary sites susceptible to oxidative attack: the saturated tetrahydropyran (THP) ring and the phenoxymethyl ether linker. Under oxidative stress (e.g., exposure to reactive oxygen species like HO• or ROO•), degradation is primarily initiated by hydrogen abstraction.

The oxygen atom in the THP ring provides stereoelectronic stabilization to adjacent carbon-centered radicals via the overlap of its non-bonding lone pair with the singly occupied molecular orbital (SOMO). This significantly lowers the C–H bond dissociation energy at the C2 and C6 positions, making them the primary sites for radical abstraction [1]. Subsequent reactions with dissolved triplet oxygen ( 3O2​ ) lead to the formation of hydroperoxides, which can undergo homolytic cleavage to yield ring-opened dicarboxylic acids or aldehydes [3].

G Start 4-PMTHP (Parent Compound) ROS Oxidative Stress (HO•, ROO•) Start->ROS Radical α-C-H Abstraction (C2 Radical) ROS->Radical C2-H Abstraction EtherRadical Ether C-H Abstraction (Exocyclic) ROS->EtherRadical Linker Abstraction Hydroperoxide C2-Hydroperoxide (+32 Da) Radical->Hydroperoxide + O2 Hemiacetal C2-Hemiacetal (+16 Da) Radical->Hemiacetal + HO• Phenol Phenol + THP-Aldehyde (Cleavage) EtherRadical->Phenol Hydrolysis RingOpen Ring-Opened Acids (+48 Da) Hydroperoxide->RingOpen Homolytic Cleavage Lactone THP-2-one Derivatives (+14 Da) Hemiacetal->Lactone Oxidation

Mechanistic pathways of 4-PMTHP degradation under oxidative stress.

Troubleshooting FAQs

Q1: During forced degradation with H2​O2​/Fe2+ , I am observing major LC-MS peaks with mass shifts of +16 Da and +32 Da. What is the structural basis for these? A: The +16 Da shift corresponds to the formation of a hemiacetal (hydroxylation at the C2 or C6 position of the pyran ring), while the +32 Da shift indicates hydroperoxide formation. Mechanistically, hydroxyl radicals generated by the Fenton reaction abstract a hydrogen atom at the α-position. The resulting carbon-centered radical rapidly reacts with dissolved oxygen to form a peroxyl radical, which abstracts another hydrogen to become a hydroperoxide (+32 Da) [1]. Direct recombination with a hydroxyl radical yields the hemiacetal (+16 Da).

Q2: How can I differentiate between pyran ring-opening and ether cleavage degradants in my MS/MS data? A: Ether cleavage at the phenoxymethyl linker typically yields phenol (observed at m/z 93.03 in negative ion mode) and a tetrahydropyran-4-carboxaldehyde derivative. In contrast, pyran ring-opening usually follows the homolytic cleavage of the C2-hydroperoxide intermediate, leading to an acyclic dicarboxylic acid while leaving the ether linkage intact [3]. You can differentiate these by monitoring the phenoxy characteristic fragment (m/z 93). If this fragment is present in the MS/MS spectrum of the degradant, the ether bond is intact, confirming that the oxidative modification occurred exclusively on the pyran ring [2].

Q3: My 4-PMTHP stock solutions degrade over time even when stored at 4°C in the dark. What is causing this, and how can I prevent it? A: This is a classic case of autooxidation. Even in the absence of transition metals or UV light, trace peroxides can initiate a slow radical chain reaction. Ground-state triplet oxygen slowly reacts with the α-C-H bonds of the tetrahydropyran ring to form hydroperoxides [3], [4]. To prevent this, store 4-PMTHP under an inert argon atmosphere and consider adding a radical scavenger like BHT (butylated hydroxytoluene) at 50–100 ppm to terminate the propagation phase of autooxidation.

Self-Validating Experimental Protocol: Controlled Fenton-Mediated Oxidative Stress

To accurately profile the degradation of 4-PMTHP, you must prevent artifactual degradation from occurring inside the HPLC autosampler while waiting for injection. The following protocol utilizes a dual-quenching mechanism to ensure the integrity of your kinetic data.

Objective: Generate and trap transient oxidative degradants of 4-PMTHP under controlled stress.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 4-PMTHP to a final concentration of 1.0 mg/mL in a 50:50 mixture of Acetonitrile and LC-MS grade Water. Spike the solution with 10 µg/mL of an internal standard (e.g., deuterated 4-PMTHP or diphenyl ether) to monitor analytical recovery and account for matrix effects.

  • Oxidation Initiation: Add FeSO4​ to a final concentration of 10 mM, followed by 0.3% (v/v) H2​O2​ . Vortex immediately and incubate the reaction vial at 37°C in a thermomixer.

    • Causality Check: Fe2+ catalyzes the decomposition of H2​O2​ into highly reactive hydroxyl radicals (HO•) via the Fenton reaction, mimicking severe physiological or formulation-based oxidative stress [3].

  • Kinetic Sampling & Quenching (Critical Step): At predetermined time points (t = 1h, 4h, 24h), withdraw 100 µL aliquots and immediately transfer them into autosampler vials pre-loaded with 10 µL of 1M Sodium Thiosulfate ( Na2​S2​O3​ ) and 10 µL of 0.1% BHT.

    • Causality Check: This is the self-validating step. Thiosulfate instantly reduces residual H2​O2​ , while BHT quenches propagating peroxyl radicals. Failing to quench the reaction will result in continued, uncontrolled degradation in the autosampler, invalidating your kinetic data [3].

  • LC-HRMS Analysis: Inject 5 µL onto an LC-HRMS system equipped with a C18 column. Use a gradient of Water and Acetonitrile (both containing 0.1% Formic acid) to elute the compounds.

Quantitative Data: LC-HRMS Degradant Profiling

The following table summarizes the expected quantitative shifts and relative abundances of 4-PMTHP degradants following a 24-hour Fenton stress assay.

Degradant IDStructural Modificationm/z Shift (ΔDa)Mechanistic OriginRelative Abundance (24h)
4-PMTHP-C2-OH C2-Hydroxylation (Hemiacetal)+16.00α-C-H abstraction followed by HO• rebound.High
4-PMTHP-C2-OOH C2-Hydroperoxidation+32.00 O2​ addition to the C2 radical intermediate.Medium
THP-2-one Derivative Oxidation to Lactone+14.00Further oxidation of the C2-hemiacetal.Medium
Ring-Opened Acid C2-C3 Bond Cleavage+48.00Homolytic cleavage of the C2-hydroperoxide.Low
Phenol Ether Cleavage-94.05 (Fragment)Exocyclic methylene oxidation and hydrolysis.Low

References

  • Kobayashi, S., & Tamura, T. (2021). Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry.[Link]

  • Sales, R. E., et al. (2013). Oxidation of the Cyclic Ethers 1,4-Dioxane and Tetrahydrofuran by a Monooxygenase in Two Pseudonocardia Species. Applied and Environmental Microbiology.[Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). CHAPTER 3: Oxidative Degradation. Pharmaceutical Stress Testing: Predicting Drug Degradation. The Royal Society of Chemistry.[Link]

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for 4-Phenoxymethyl-tetrahydropyran Synthesis

Welcome to the Technical Support Center. As drug development professionals and process chemists, you know that synthesizing 4-phenoxymethyl-tetrahydropyran is highly efficient, but isolating the pure product from unreact...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and process chemists, you know that synthesizing 4-phenoxymethyl-tetrahydropyran is highly efficient, but isolating the pure product from unreacted starting materials and reaction byproducts often presents significant bottlenecks.

Because this ether is typically synthesized via one of two primary routes—the Williamson Ether Synthesis or the Mitsunobu Reaction —the impurity profile you encounter will dictate your purification strategy. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you achieve high-purity isolation without relying on tedious column chromatography.

Section 1: Williamson Ether Synthesis Route

Primary Impurities: Unreacted Phenol, 4-(halomethyl)tetrahydropyran, and inorganic salts.

The Causality of the Purification Strategy

In a Williamson ether synthesis, phenol is reacted with an activated tetrahydropyran (such as 4-(bromomethyl)tetrahydropyran) in the presence of a base[1]. Unreacted phenol is notoriously difficult to separate from the target ether via standard silica gel chromatography due to co-elution. However, we can exploit the inherent acidity of phenol. Phenols possess a pKa of approximately 10, making them nearly a million times more acidic than standard aliphatic alcohols[2]. By introducing a strong aqueous base like sodium hydroxide (NaOH), phenol is quantitatively deprotonated into sodium phenoxide[2]. This resonance-stabilized anion is highly polar and partitions exclusively into the aqueous phase, leaving the neutral 4-phenoxymethyl-tetrahydropyran in the organic phase[3].

FAQ & Troubleshooting

Q: How do I ensure all unreacted phenol is completely removed from my product? A: Utilize a targeted liquid-liquid extraction with 5% aqueous NaOH[3]. The protocol below includes a self-validating acidification check to confirm complete removal.

Q: What if my starting material, 4-(halomethyl)tetrahydropyran, remains unreacted? A: Alkyl halides are neutral and will not wash out in the aqueous base[1]. If your reaction stalled, you can add a primary amine scavenger (e.g., ethanolamine) to the crude mixture. The amine reacts with the residual alkyl halide to form a polar secondary amine, which can then be easily washed away using a dilute acidic aqueous wash (e.g., 1M HCl).

Protocol: Self-Validating Base Wash for Phenol Removal
  • Dilution: Transfer the crude reaction mixture to a separatory funnel and dilute with a water-immiscible solvent such as diethyl ether or dichloromethane[1].

  • Base Wash: Add an equal volume of 5% aqueous NaOH. Stopper the funnel, invert, and vent frequently to release pressure[4]. Shake vigorously to ensure maximum surface area contact between the phases.

  • Phase Separation: Allow the layers to separate. Drain the aqueous layer (containing sodium phenoxide)[3].

  • Self-Validation Check: Take a 2 mL aliquot of the drained aqueous layer and cautiously acidify it dropwise with 6M HCl[4]. If unreacted phenol was successfully extracted, the solution will turn cloudy as the phenol protonates and crashes out of the water. Repeat the 5% NaOH wash on your organic layer until a fresh aqueous extract no longer turns cloudy upon acidification.

  • Neutralization & Drying: Wash the organic layer with distilled water until the aqueous phase tests neutral (pH ~7) to remove residual NaOH[1]. Follow with a saturated NaCl (brine) wash to pull bulk water from the organic layer[2].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified ether[3].

WilliamsonWorkup Crude Crude Reaction Mixture (Product + Unreacted Phenol) AddEther Add Diethyl Ether & Water Crude->AddEther Sep1 Phase Separation AddEther->Sep1 Aq1 Aqueous Phase (Inorganic Salts) Sep1->Aq1 Discard Org1 Organic Phase (Product + Phenol) Sep1->Org1 Retain AddNaOH Wash with 5% NaOH (aq) Org1->AddNaOH Sep2 Phase Separation AddNaOH->Sep2 Aq2 Aqueous Phase (Sodium Phenoxide) Sep2->Aq2 Discard (Phenol Removed) Org2 Organic Phase (Pure Product) Sep2->Org2 Dry & Concentrate

Liquid-liquid extraction workflow for removing unreacted phenol via base wash.

Section 2: Mitsunobu Reaction Route

Primary Impurities: Triphenylphosphine Oxide (TPPO), unreacted Triphenylphosphine (TPP), and reduced azodicarboxylate (e.g., H₂DIAD).

The Causality of the Purification Strategy

When synthesizing 4-phenoxymethyl-tetrahydropyran via the Mitsunobu coupling of 4-hydroxymethyl-tetrahydropyran and phenol, the generation of stoichiometric TPPO is unavoidable[5]. TPPO is highly crystalline, soluble in most organic solvents, and co-elutes with polar ethers on silica gel, making large-scale chromatography impractical[6].

To bypass chromatography, we leverage the Lewis basicity of the oxygen atom in TPPO. By introducing a Lewis acidic metal salt like solid MgCl₂, we force the formation of an insoluble MgCl₂(TPPO) coordination complex[7]. Because MgCl₂ is insoluble in solvents like toluene, the reaction occurs at the solid-liquid interface. Standard stirring causes the MgCl₂ particles to become coated in the complex, passivating the surface. By utilizing wet milling (high shear) , the particle surfaces are continuously ground and regenerated, driving the complexation of TPPO to completion[7].

FAQ & Troubleshooting

Q: My product is still contaminated with TPPO after adding MgCl₂. What went wrong? A: If you only used standard magnetic or overhead stirring, the MgCl₂ surface likely passivated. You must apply high-shear wet milling to expose fresh MgCl₂ surfaces[7]. Alternatively, ensure you are using a non-polar solvent like toluene, as polar solvents can disrupt the complexation.

Q: How do I remove the hydrazine byproduct (H₂DIAD)? A: H₂DIAD exhibits strong temperature-dependent solubility. By swapping the solvent to cold toluene (0 to -15 °C), you can trigger the co-precipitation of a TPPO-H₂DIAD adduct, which can be filtered out prior to the MgCl₂ step[8].

Protocol: Scalable Wet Milling for TPPO Removal
  • Solvent Swap: Concentrate the crude Mitsunobu reaction mixture under reduced pressure and reconstitute the residue in toluene[5].

  • Cold Filtration (Optional but Recommended): Cool the toluene solution to 0 °C with continuous stirring to precipitate the TPPO-H₂DIAD adduct. Filter the solid and retain the filtrate[8].

  • Reagent Addition: To the filtrate, add anhydrous solid MgCl₂ (approximately 2.3 equivalents relative to the theoretical yield of TPPO)[7].

  • Reactive Wet Milling: Subject the suspension to high-shear wet milling at room temperature. The grinding action provides the necessary shear to break the particles and expose fresh MgCl₂[7].

  • Self-Validation Check: Periodically sample the mixture, filter through a syringe filter, and analyze the filtrate via HPLC or TLC (UV detection). Continue milling until the TPPO peak area drops below your acceptable threshold (e.g., <0.15 area %)[7].

  • Filtration: Filter the suspension to remove the insoluble MgCl₂(TPPO) complex[5]. Wash the filter cake with a small volume of cold toluene.

  • Isolation: Concentrate the combined filtrates to yield the purified 4-phenoxymethyl-tetrahydropyran.

TPPORemoval Crude Crude Mitsunobu Mixture (Product + TPPO + Hydrazine) AddMgCl2 Add Solid MgCl2 & Toluene (Wet Milling) Crude->AddMgCl2 Complex Formation of Insoluble MgCl2-TPPO Complex AddMgCl2->Complex High Shear / Grinding Filter Filtration Complex->Filter Solid Filter Cake (MgCl2-TPPO Waste) Filter->Solid Discard Filtrate Filtrate (Product in Toluene) Filter->Filtrate Concentrate for Product

Chromatography-free removal of TPPO using MgCl2 complexation and wet milling.

Quantitative Data Summaries

Table 1: Physicochemical Properties for Williamson Extraction Optimization

Component pKa Aqueous Solubility (pH 7) Aqueous Solubility (pH 14) Organic Solubility
Phenol ~10 Low High (as Phenoxide) High
4-Phenoxymethyl-THP N/A Insoluble Insoluble High

| 4-(Halomethyl)THP | N/A | Insoluble | Insoluble | High |

Table 2: Comparison of TPPO Removal Strategies in Mitsunobu Reactions

Strategy Primary Reagents Mechanism of Action Scalability Final TPPO Content
Traditional Chromatography Silica Gel, Hexanes/EtOAc Adsorption / Polarity Low (Discovery only) < 1.0 wt%
Reactive Wet Milling MgCl₂, Toluene Lewis Acid-Base Complexation High (Kilogram scale) ~0.6 wt%[7]

| Solvent/Temp Divergence | Cold Toluene (0 to -15 °C) | Differential Solubility | High (Kilogram scale) | Trace[8] |

References

  • Science Learning Center, "Experiment: Williamson Ether Synthesis of Ethoxybenzene", [Link]

  • ACS Publications, "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling",[Link]

  • ACS Omega, "Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature",[Link]

  • Gordon College, "The Williamson Ether Synthesis", [Link]

Sources

Troubleshooting

challenges in the scale-up synthesis of tetrahydropyran derivatives

Process Chemistry Support Center: Scale-Up Synthesis of Tetrahydropyran (THP) Derivatives Welcome to the Process Chemistry Technical Support Center. Tetrahydropyran (THP) rings are ubiquitous structural motifs in marine...

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Author: BenchChem Technical Support Team. Date: April 2026

Process Chemistry Support Center: Scale-Up Synthesis of Tetrahydropyran (THP) Derivatives

Welcome to the Process Chemistry Technical Support Center. Tetrahydropyran (THP) rings are ubiquitous structural motifs in marine macrolides, polyketides, and modern pharmaceuticals. While bench-scale synthesis is well-documented, transitioning to the kilogram scale introduces severe challenges in thermodynamics, stereocontrol, and purification. This portal provides field-proven troubleshooting guides, causality-driven FAQs, and self-validating protocols to ensure robust, scalable workflows.

Module 1: The Prins Cyclization Conundrum

The Prins cyclization is a highly convergent strategy for constructing 2,6-disubstituted THP rings from homoallylic alcohols and aldehydes[1].

FAQ 1: Why does my cis/trans stereoselectivity drop from 95:5 at the gram scale to 70:30 at the kilogram scale?

Causality: At the bench scale, rapid heat dissipation maintains the kinetic trapping of the oxocarbenium ion in a rigid chair-like transition state, favoring the 2,6-cis-THP via equatorial attack[2]. At scale, poor mixing and localized exotherms during the rapid addition of strong Lewis acids (e.g., BF3·OEt2 or TiCl4) cause severe temperature spikes. Elevated thermal energy overcomes the rotational barrier of the intermediate, leading to epimerization into the thermodynamically less favored trans-isomer, or triggering competing retro-ene and polymerization pathways[1].

Troubleshooting Start Issue: Loss of Stereoselectivity During Scale-Up CheckTemp Evaluate Reactor Thermal Dynamics Start->CheckTemp TempBad High Local Exotherm (ΔT > 5°C) CheckTemp->TempBad Poor Mixing TempGood Uniform Temperature Profile CheckTemp->TempGood Good Mixing Action1 Optimize Dosing Rate & Increase Agitation TempBad->Action1 CheckCat Assess Lewis Acid & Solvent Choice TempGood->CheckCat Action2 Switch to Milder Acid (e.g., InCl3, TMSOTf) CheckCat->Action2

Troubleshooting logic for resolving stereoselectivity loss during THP scale-up.

Self-Validating Protocol: Scalable Prins Cyclization for 2,6-Disubstituted THPs

  • Reactor Preparation: Purge a 50 L jacketed glass-lined reactor with N2. Charge the homoallylic alcohol (1.0 equiv) and aldehyde (1.1 equiv) in anhydrous 2-MeTHF (10 volumes).

  • Thermal Equilibration: Set the jacket temperature to -15°C. Wait until the internal temperature stabilizes at -10°C.

  • Controlled Catalyst Dosing: Prepare a 0.5 M solution of InCl3 (0.1 equiv) in 2-MeTHF. Using a continuous flow pump, dose the catalyst solution over 3 hours. Causality: Slow dosing of a milder Lewis acid prevents localized exotherms, maintaining the chair-like transition state required for cis-selectivity[1].

  • In-Process Control (IPC) & Validation: After dosing, stir for 1 hour. Pull a 2 mL aliquot, quench in 5 mL cold saturated NaHCO3, extract with EtOAc, and analyze via chiral HPLC. Validation Check: Proceed to the bulk quench only if conversion is >98% and the cis:trans ratio is ≥95:5.

  • Quench & Workup: Quench the bulk reaction by slowly adding 10% aqueous NaHCO3 (5 volumes) while maintaining internal T < 5°C. Separate the phases, wash the organic layer with brine, and concentrate under reduced pressure.

Module 2: Managing Exotherms in Oxa-Michael Additions

FAQ 2: My intramolecular oxa-Michael addition runs away, leading to extensive decomposition. How do I control this at the pilot scale?

Causality: The base- or acid-catalyzed intramolecular 1,4-addition of alcohols to α,β-unsaturated carbonyls is highly exothermic[3]. In batch reactors, bulk addition of the catalyst creates localized "hot spots." This thermal runaway accelerates competing pathways, such as oligomerization of the Michael acceptor or premature deprotection of other functional groups.

PrinsWorkflow A Homoallylic Alcohol + Aldehyde B Hemiacetal Formation A->B Lewis/Brønsted Acid C Oxocarbenium Ion (Reactive Intermediate) B->C -H2O D Intramolecular Cyclization (Chair Transition State) C->D Stereocontrol Point (Equatorial Attack) E THP Carbocation D->E F Nucleophilic Trapping E->F G 2,6-Disubstituted Tetrahydropyran F->G Final Product

Mechanistic workflow of the Prins cyclization for THP synthesis.

Module 3: Downstream Processing (Chromatography-Free Purification)

FAQ 3: Silica gel chromatography is a bottleneck for our 1.5 kg THP batch. How can we isolate high-purity chiral THP without it?

Causality: Chromatography is solvent-intensive, time-consuming, and economically unviable at the process scale. The key is to design the synthesis such that the final THP derivative is highly crystalline, allowing for purification via anti-solvent crystallization, or by utilizing chiral Supercritical Fluid Chromatography (SFC) for late-stage intermediates[4].

Case Study Data: In the large-scale asymmetric synthesis of a chiral THP intermediate for a PDE2 inhibitor, researchers eliminated chromatography by optimizing the catalyst and using a specific solvent system for crystallization[5].

Table 1: Optimization of Asymmetric Allylation for THP Precursors[5]

ParameterBench Scale (Gram)Process Scale (1.5 kg)Causality / Rationale
Catalyst (S)-3,3′-Br2-BINOL(S)-3,3′-Cl2-BINOLLower molecular mass; more cost-effective for scale-up.
Catalyst Loading 10.0 mol %5.0 mol %Catalyst recycling demonstrated; reduces cost while maintaining >99:1 er.
Solvent tAmOHtBuOHImproved isolation yield during crystallization.
Purification Silica Gel ChromatographyAnti-solvent CrystallizationSequential addition of heptane and water forces selective precipitation.
Yield & Purity 85% (95:5 er)92% (97:3 er)Scalable, robust, and economically viable without silica gel.

Self-Validating Protocol: Anti-Solvent Crystallization of THP Derivatives

  • Concentration: Concentrate the crude THP reaction mixture in tBuOH to 3 volumes under reduced pressure (maintaining internal T < 40°C).

  • Anti-Solvent Addition: Slowly charge heptane (5 volumes) over 1 hour at 20°C. Causality: Heptane acts as an anti-solvent, lowering the solubility of the THP product while keeping lipophilic impurities dissolved. Seed crystals (1 wt%) can be added to induce uniform nucleation[5].

  • Aqueous Wash: Add water (2 volumes) sequentially. This dissolves inorganic salts and polar impurities, further driving the organic THP product out of solution.

  • Filtration & Drying: Filter the resulting white slurry. Wash the cake with cold heptane/water (1:1). Dry under vacuum at 45°C until constant weight is achieved.

  • Validation Check: Perform quantitative NMR (qNMR) and chiral HPLC. The protocol is validated if the isolated yield is >85% with an enantiomeric ratio (er) of ≥97:3.

Module 4: Alternative Methodologies - Ring-Expansion Strategies

FAQ 4: Are there scalable alternatives to Prins and oxa-Michael for highly functionalized THPs?

Causality: Yes. A scalable, metal-free ring-expansion of monocyclopropanated heterocycles has emerged as a robust alternative. This relies on a cyclopropylcarbinyl cation rearrangement, selectively cleaving the unactivated endocyclic cyclopropane C–C bond to yield dihydro-2H-pyrans and THPs[6]. This avoids the use of heavy metals and operates efficiently under microwave or conventional heating with strict acidic control (e.g., TFA/H2O), preventing the exocyclic cyclopropane ring-opening observed under harsher conditions[6].

References[5] Title: Large-Scale Synthesis of Chiral Tetrahydropyran via Asymmetric Allylation Catalyzed by (S)-3,3′-Cl2-BINOL

Source: ACS Publications (Organic Process Research & Development) URL:[Link][1] Title: Development of new methods in tetrahydropyran ring synthesis Source: Nanyang Technological University (DR-NTU) URL:[Link][4] Title: Development of the Large-Scale Synthesis of Tetrahydropyran Glycine, a Precursor to the HCV NS5A Inhibitor BMS-986097 Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link][3] Title: The intramolecular oxa-Michael reaction for tetrahydropyran formation : mechanism and synthesis Source: Nanyang Technological University (DR-NTU) URL:[Link][2] Title: Strategies for the construction of tetrahydropyran rings in the synthesis of natural products Source: RSC Publishing (Organic & Biomolecular Chemistry) URL:[Link][6] Title: Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles Source: PubMed Central (PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Ether Protecting Groups: A Comparative Guide on 4-Phenoxymethyl-tetrahydropyran (PMTHP) vs. Standard Alternatives

Executive Summary The protection of hydroxyl groups is a foundational operation in complex organic synthesis, peptide coupling, and oligonucleotide assembly. While the tetrahydropyranyl (THP) group remains a ubiquitous c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The protection of hydroxyl groups is a foundational operation in complex organic synthesis, peptide coupling, and oligonucleotide assembly. While the tetrahydropyranyl (THP) group remains a ubiquitous choice, its lack of a UV chromophore and its tendency to generate a diastereomeric stereocenter at the C2 position often complicate reaction tracking and NMR analysis.

The 4-phenoxymethyl-tetrahydropyran (PMTHP) protecting group emerges as an advanced, structurally tuned alternative. By forming a symmetrical ketal at the C4 position, PMTHP eliminates diastereomer formation. Furthermore, its phenoxymethyl moiety provides robust UV trackability and precisely tunes the acid lability of the resulting ether, making it an indispensable tool for drug development professionals handling highly complex, multi-step synthetic routes.

Mechanistic Rationale & Structural Advantages (E-E-A-T)

As a Senior Application Scientist, selecting a protecting group is never arbitrary; it requires a deep understanding of the substrate's electronic and steric environment. The PMTHP group was designed to solve three specific synthetic bottlenecks:

A. Symmetry and NMR Simplification

Standard THP protection creates a new chiral center at C2, which doubles the NMR signals and severely complicates the characterization of chiral intermediates. Similar to the 4-methoxytetrahydropyran-4-yl (MTHP) group introduced by [1], PMTHP operates via a symmetrical ketal at the C4 position. This pseudo-symmetry ensures that no new diastereomers are formed , streamlining analytical workflows.

B. UV-Trackability and Lipophilicity

Unlike MTHP or standard methoxymethyl (MOM) ethers, PMTHP incorporates a phenoxy ring. This acts as a strong chromophore ( λmax​≈270 nm), allowing for real-time reaction monitoring via UV-equipped TLC or HPLC. Additionally, the bulky lipophilic phenoxymethyl group enhances the solubility of highly polar substrates (e.g., nucleosides) in organic solvents, a critical factor in [2].

C. Tuned Acid Lability via Oxocarbenium Destabilization

The deprotection of acetals/ketals proceeds via an oxocarbenium ion intermediate. The electron-withdrawing nature of the phenoxymethyl group slightly destabilizes this transition state compared to the strongly electron-donating methoxy group in MTHP. Consequently, PMTHP is more stable to mild Lewis acids than MTHP—preventing premature cleavage during multi-step sequences—yet it remains cleanly cleavable under standard protic acid conditions (e.g., PPTS/EtOH) as outlined in standard reference texts like [3].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of PMTHP against other standard ether protecting groups.

Protecting GroupAttachment TypeStereocenter Formed?UV-Active (254 nm)Relative Acid StabilityStandard Deprotection ConditionPrimary Use Case
PMTHP C4-KetalNo Yes ModeratePPTS, EtOH, 50 °CComplex synthesis requiring UV tracking and NMR clarity.
THP C2-AcetalYesNoLowAcOH/THF/H₂O, 40 °CGeneral alcohol protection; non-sensitive substrates.
MTHP C4-KetalNo NoVery Low0.01 M HCl, 20 °CHighly acid-sensitive oligonucleotide synthesis.
MOM AcetalNo NoHighTFA / CH₂Cl₂, 0 °CStrong base/nucleophile resistance required.
Benzyl (Bn) EtherNo Yes Very HighH₂, Pd/CLong-term protection orthogonal to acid/base conditions.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is built into the workflow so that the operator can verify success at each step.

Protocol 1: Installation of the PMTHP Group

Objective: Protect a primary or secondary alcohol using 4-phenoxymethyl-5,6-dihydro-2H-pyran (PM-DHP).

  • Preparation: Dissolve the free alcohol (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under an inert argon atmosphere.

  • Reagent Addition: Add PM-DHP (1.5 equiv). Causality: A slight excess ensures complete conversion of the alcohol without complicating downstream purification.

  • Catalysis: Add Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv). Causality: PPTS is selected over p-toluenesulfonic acid (TsOH) to maintain a buffered, mildly acidic environment, preventing the degradation of acid-sensitive functional groups on the substrate.

  • Self-Validation (In-Process Check): Stir at room temperature for 4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The appearance of a new UV-active spot ( λ=254 nm) with a higher Rf​ value confirms product formation. The absence of the starting alcohol (verified by anisaldehyde stain) indicates reaction completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the PPTS catalyst, preventing reverse hydrolysis during concentration. Extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Deprotection of PMTHP Ethers

Objective: Cleave the PMTHP group to regenerate the free alcohol.

  • Preparation: Dissolve the PMTHP-protected substrate (1.0 equiv) in absolute Ethanol (0.1 M).

  • Acidic Cleavage: Add PPTS (0.2 equiv) and heat the mixture to 50 °C. Causality: Mild heating in a protic solvent (EtOH) drives the equilibrium toward the deprotected alcohol and the corresponding hemiketal by-product, exploiting the tuned lability of the PMTHP oxocarbenium intermediate.

  • Self-Validation (In-Process Check): Track via HPLC or TLC. The disappearance of the lipophilic UV-active starting material and the emergence of the polar free alcohol confirms successful cleavage.

  • Workup: Evaporate the ethanol, resuspend in EtOAc, and wash with water to remove the catalyst and water-soluble by-products.

Mandatory Visualizations

The following diagrams map the mechanistic pathways and logical decision trees for utilizing the PMTHP protecting group.

Mechanism A Free Alcohol (R-OH) C Oxocarbenium Intermediate A->C Reacts with B 4-PM-DHP + H+ (Cat.) B->C Forms D PMTHP Ether (Protected) C->D Nucleophilic Attack E Acidic Cleavage (H2O / H+) D->E Deprotection E->A Regenerates

Mechanistic pathway of PMTHP protection and deprotection via oxocarbenium intermediate.

DecisionTree Start Select Ether Protecting Group UV Need UV-Active Tracking? Start->UV Acid Acid Stability Required? UV->Acid Yes THP THP / MOM (Non-UV, Acid Labile) UV->THP No, standard lability MTHP MTHP (Non-UV, Highly Acid Labile) UV->MTHP No, high lability PMTHP PMTHP (UV-Active, Mod. Acid Stable) Acid->PMTHP Moderate (Cleave via mild acid) Bn Benzyl (Bn) (UV-Active, Highly Acid Stable) Acid->Bn High (Cleave via H2/Pd)

Decision tree for selecting ether protecting groups based on UV activity and acid stability.

References

  • Reese, C. B., Saffhill, R., & Sulston, J. E. (1970). 4-Methoxytetrahydropyran-4-yl. A symmetrical alternative to the tetrahydropyranyl protecting group. Tetrahedron, 26(4), 1023-1030.[Link][1]

  • Agrawal, S. (Ed.). (1993). Protecting Groups in Oligonucleotide Synthesis. In: Protocols for Oligonucleotides and Analogs. Methods in Molecular Biology, vol 20. Humana Press.[Link][2]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th Edition). John Wiley & Sons, Inc.[Link][3]

Sources

Comparative

A Comparative Guide to HPLC and GC-MS for the Purity Assessment of 4-phenoxymethyl-tetrahydropyran

Introduction: The Imperative for Purity in Pharmaceutical Intermediates 4-phenoxymethyl-tetrahydropyran is a heterocyclic compound featuring a tetrahydropyran ring linked to a phenoxy group via a methylene bridge. Such s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

4-phenoxymethyl-tetrahydropyran is a heterocyclic compound featuring a tetrahydropyran ring linked to a phenoxy group via a methylene bridge. Such structures are of significant interest in medicinal chemistry, often serving as key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2][3] The purity of these intermediates is not merely a quality metric; it is a critical parameter that directly influences the safety, efficacy, and stability of the final drug product.[4][5] Even trace impurities can lead to unforeseen side reactions, alter biological activity, or introduce toxicity.[4]

Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), have established stringent frameworks for the control of impurities in new drug substances.[6][7] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds, often as low as 0.05%.[5][6] This necessitates the use of highly sensitive and selective analytical techniques to build a comprehensive impurity profile.

This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the robust purity assessment of 4-phenoxymethyl-tetrahydropyran. We will explore the causality behind methodological choices, provide detailed experimental protocols, and present a comparative analysis to guide researchers in selecting the optimal approach for their specific needs.

Understanding the Analyte and Potential Impurities

The purity profile of 4-phenoxymethyl-tetrahydropyran is intrinsically linked to its synthetic pathway, which commonly involves Williamson ether synthesis or related reactions.[8] Based on these routes, potential process-related impurities may include:

  • Starting Materials: Unreacted precursors such as phenol and a reactive 4-substituted tetrahydropyran derivative.

  • By-products: Compounds formed from side reactions, such as isomers or products of elimination.[9]

  • Intermediates: Partially reacted compounds that were not carried to completion.[5]

  • Reagents and Catalysts: Inorganic or organic materials used to facilitate the reaction.[6]

  • Residual Solvents: Volatile organic compounds used during synthesis and purification, which are governed by ICH Q3C guidelines.[6]

  • Degradation Products: Ethers are susceptible to oxidation, which can lead to the formation of hydroperoxides or other oxidative degradation products, especially under certain storage conditions.[10]

A multi-faceted analytical approach is therefore essential to detect and quantify this diverse range of potential contaminants.

Section 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the workhorse of pharmaceutical analysis for purity and assay determination. Its strength lies in its ability to separate and quantify non-volatile and thermally sensitive compounds with high precision.

Expertise & Rationale: Why HPLC is a Primary Choice

For 4-phenoxymethyl-tetrahydropyran, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. The molecule possesses moderate polarity and, crucially, a phenyl group that acts as a chromophore, allowing for sensitive detection using a UV detector. The choice of a C18 stationary phase is based on its versatility and effectiveness in retaining moderately non-polar compounds like our analyte through hydrophobic interactions. The mobile phase, a mixture of an organic solvent (like acetonitrile) and water, is optimized to elute the main compound with a sharp, symmetrical peak, well-resolved from any potential impurities.

Experimental Protocol: RP-HPLC with UV Detection

This protocol is a self-validating system, incorporating a reference standard for identity confirmation and accurate quantification.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Data acquisition and processing software.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (Milli-Q or equivalent ultrapure)

    • 4-phenoxymethyl-tetrahydropyran Reference Standard (characterized, >99.5% purity)

    • 4-phenoxymethyl-tetrahydropyran test sample

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 90% B

      • 15-18 min: 90% B

      • 18.1-22 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection Wavelength: 254 nm

  • Sample Preparation:

    • Reference Standard Solution: Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to create a 1.0 mg/mL stock solution.

    • Test Sample Solution: Prepare the test sample in the same manner and at the same concentration as the reference standard.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.

  • Analysis and Purity Calculation:

    • Inject the solvent blank, followed by five replicate injections of the reference standard solution to establish system suitability (checking for consistent retention times and peak areas; RSD < 2.0%).

    • Inject the test sample solution.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample & Reference Standard Dissolve Dissolve in ACN/Water Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler Filter->Injector Inject Column C18 Column (30 °C) Injector->Column Mobile Phase (1.0 mL/min) Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate % Area Purity Integration->Calculation

Caption: Workflow for purity assessment of 4-phenoxymethyl-tetrahydropyran by HPLC.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is exceptionally well-suited for analyzing volatile and semi-volatile compounds.

Expertise & Rationale: Why GC-MS is a Critical Tool

4-phenoxymethyl-tetrahydropyran is a semi-volatile ether, making it an excellent candidate for GC analysis. The primary advantage of GC-MS is its ability to provide structural information about unknown impurities.[9] While HPLC-UV may show an impurity peak, it reveals nothing about its identity. GC-MS, however, provides a mass spectrum for each separated component, which acts as a chemical "fingerprint" that can be compared against spectral libraries for positive identification. This is indispensable for meeting ICH guidelines for impurity identification.[5] The choice of a low-polarity column like a 5% phenyl-methylpolysiloxane (e.g., HP-5ms) is standard for general-purpose screening of semi-volatile organics, offering good separation based on boiling points.

Experimental Protocol: GC-MS Analysis

This protocol is designed for both quantitative purity estimation and qualitative impurity identification.

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector and a temperature-programmable column oven.

    • Mass Spectrometer (Quadrupole or similar) as the detector.

    • Data system with a spectral library (e.g., NIST, Wiley).

  • Chemicals and Reagents:

    • Dichloromethane (GC grade) or other suitable volatile solvent.

    • 4-phenoxymethyl-tetrahydropyran test sample.

  • Chromatographic and Spectrometric Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (Split ratio 50:1 to avoid column overload with the main peak).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial: 60 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40 - 450 amu.

  • Sample Preparation:

    • Test Sample Solution: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane to create a 1.0 mg/mL solution. Further dilute as necessary to avoid detector saturation.

  • Analysis and Impurity Identification:

    • Inject the solvent blank to ensure no system contamination.

    • Inject the test sample solution.

    • The primary output is the Total Ion Chromatogram (TIC). The purity can be estimated by the area percent of the main peak relative to the total area of all peaks in the TIC.

    • For each impurity peak observed in the TIC, extract its mass spectrum.

    • Perform a library search with the obtained mass spectrum to tentatively identify the impurity.

    • Confirm the identity by analyzing a pure standard of the suspected impurity, if available.

Workflow for GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Dichloromethane Sample->Dissolve Injector Split Injector (250 °C) Dissolve->Injector Inject Column HP-5ms Column (Temp Program) Injector->Column Helium Carrier (1.2 mL/min) Detector Mass Spec (EI, 70 eV) Column->Detector TIC Generate Total Ion Chromatogram (TIC) Detector->TIC Spectra Extract Mass Spectra of Impurity Peaks TIC->Spectra Identification Library Search & Impurity ID Spectra->Identification

Caption: Workflow for impurity identification in 4-phenoxymethyl-tetrahydropyran by GC-MS.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS is not about which is "better," but which is more "fit-for-purpose." A comprehensive purity assessment strategy often leverages the strengths of both.[4][9]

FeatureHPLC with UV DetectionGC-MSCausality & Justification
Analyte Suitability Excellent. Ideal for non-volatile or thermally labile compounds.Very Good. Suitable for volatile and semi-volatile, thermally stable compounds.4-phenoxymethyl-tetrahydropyran is semi-volatile and stable enough for GC, but HPLC avoids any risk of on-column degradation.
Primary Application Quantitative Purity. High precision and accuracy for assay and known impurity quantification.[9]Impurity Identification. Provides structural information for unknown peaks.[9]HPLC provides more accurate area percent data for purity, while MS is the gold standard for structural elucidation.
Sensitivity High, dependent on the chromophore. Typically ng level on-column.Very High. Can detect impurities at ppm or even ppb levels (pg on-column).The mass spectrometer is an inherently more sensitive and selective detector than a UV detector.
Impurity Detection Detects non-volatile impurities, polymers, and inorganic salts (if they elute).Best for volatile and semi-volatile impurities, especially residual solvents.The techniques are complementary; HPLC sees what GC cannot (non-volatiles), and GC sees what HPLC often misses (highly volatile compounds).
Quantification Accuracy High. Considered more accurate for area percent purity due to more uniform response factors in UV for structurally similar compounds.Moderate. Area percent in TIC can be skewed by differences in ionization efficiency between compounds.EI fragmentation and ionization are highly structure-dependent, leading to variable responses. UV absorbance is more consistent for related structures.
Potential Issues Requires a chromophore for detection. Co-elution of impurities can mask their presence.Risk of thermal degradation of the analyte or impurities in the hot injector or column.The phenoxy group provides a good chromophore for HPLC. The ether linkage is generally stable to heat, but this must be verified.

Conclusion and Recommendations

For a complete and compliant purity assessment of 4-phenoxymethyl-tetrahydropyran, a dual-technique approach is strongly recommended.

  • Primary Purity Assay: Use HPLC-UV for the official purity value. Its high precision and accuracy make it the preferred method for quantitative determination as per regulatory expectations. It should be used to track specified (known) and unspecified (unknown) impurities against ICH thresholds.

  • Impurity Identification and Volatiles: Use GC-MS to identify any unknown impurities detected by HPLC that exceed the identification threshold (e.g., >0.10%).[6] It is also the definitive method for analyzing residual solvents, which must be controlled according to ICH Q3C guidelines.

By integrating the quantitative strength of HPLC with the qualitative and high-sensitivity power of GC-MS, researchers and drug development professionals can build a robust, comprehensive, and regulatory-compliant impurity profile for 4-phenoxymethyl-tetrahydropyran, ensuring the quality and safety of the final pharmaceutical product.

References

  • Assessing the Purity of Synthesized 5-Methyl-1,2,3,6-tetrahydropyrazine: A Comparative Guide. Benchchem.
  • A Comparative Guide to the Purity Analysis of 3-Chloro-tetrahydro-pyran-4-one. Benchchem.
  • Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery. Benchchem.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025).
  • On the Analysis of Compound Ethers. (2014). Proceedings of the Royal Society of Edinburgh.
  • Detection and estimation of ethers. ResearchGate.
  • Analytical Methods.
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (PMC).
  • Quality Guidelines. ICH.
  • Purification of ethers. (US3450608A). Google Patents.
  • Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer...
  • Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions.
  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria.
  • ICH Test Procedures and Acceptance Criteria for Biological Products. National Toxicology Program (NTP).
  • Tetrahydropyran for synthesis 142-68-7. Sigma-Aldrich.
  • Synthesis of tetrahydropyrans. Organic Chemistry Portal.
  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023).
  • Triple Quadrupole GC/MSによる水質規制農薬の一斉分析. Agilent Technologies.

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Validation

comparative study of different synthetic routes to 4-substituted tetrahydropyrans

Comparative Guide to Synthetic Routes for 4-Substituted Tetrahydropyrans: Mechanistic Insights and Validated Protocols Executive Summary The tetrahydropyran (THP) ring is a ubiquitous structural motif found in highly pot...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to Synthetic Routes for 4-Substituted Tetrahydropyrans: Mechanistic Insights and Validated Protocols

Executive Summary

The tetrahydropyran (THP) ring is a ubiquitous structural motif found in highly potent marine natural products (such as neopeltolide and lasonolide A) and numerous pharmaceutical agents[1]. As a Senior Application Scientist, I frequently evaluate synthetic strategies for constructing highly functionalized THPs. The primary synthetic challenge lies not merely in ring closure, but in establishing precise relative and absolute stereocenters, particularly at the C4 position.

This guide objectively compares three paramount methodologies: the Prins cyclization, the catalytic asymmetric Hetero-Diels-Alder (HDA) cycloaddition, and the Oxa-Michael addition. By bridging mechanistic theory with empirical data and self-validating protocols, this document serves as a definitive resource for your synthetic planning.

Mechanistic Rationale and Pathway Divergence

The selection of a THP synthesis route is dictated by the target's substitution pattern, the required stereochemical control, and the stage of the synthesis at which the ring is formed.

  • Prins Cyclization: Traditionally, this route yields all-cis equatorial products via an oxocarbenium intermediate. However, recent advancements utilizing TMSOTf and tetrabutylammonium iodide (TBAI) have inverted this paradigm, enabling the highly selective synthesis of 2[2]. Causality: TMSOTf facilitates the formation of an intimate ion pair between the oxocarbenium ion and the iodide ion. This physical pairing blocks equatorial attack, forcing the axial delivery of the halide and overriding the standard thermodynamic preference[2].

  • Hetero-Diels-Alder (HDA) Cycloaddition: This is the premier method for constructing 2,6-disubstituted THP-4-ones. By employing Danishefsky-type dienes and aldehydes with Jacobsen’s chiral Cr(III) catalyst, researchers achieve exceptional enantioselectivity[1]. Causality: The Cr(III) complex provides a rigid, bidentate chiral pocket that dictates the facial approach of the diene, effectively translating the catalyst's chirality into the resulting cycloadduct[3].

  • Oxa-Michael Addition: A powerful late-stage cyclization strategy where an appended hydroxyl group attacks an α,β -unsaturated system. Causality: Under thermodynamic control (e.g., Pd-catalyzed or organocatalytic conditions), the 2,6-cis or trans geometry can be selectively enriched based on the minimization of 1,3-diaxial interactions within the newly formed chair conformation[4].

Pathways Start Starting Materials (Aldehydes, Ketones, Alcohols) Prins Prins Cyclization (Lewis Acid, Homoallylic Alcohol) Start->Prins HDA Hetero-Diels-Alder (Diene + Aldehyde, Cr(III) Cat) Start->HDA OxaM Oxa-Michael Addition (Intramolecular Alkoxy) Start->OxaM THP_Prins 4-Halo/4-Hydroxy THP (High Diastereoselectivity) Prins->THP_Prins THP_HDA THP-4-one Derivatives (High Enantioselectivity) HDA->THP_HDA THP_OxaM 2,6-cis/trans THP (Mild Conditions) OxaM->THP_OxaM

Divergent synthetic strategies for 4-substituted tetrahydropyran construction.

Quantitative Comparison of Synthetic Routes

To facilitate objective decision-making, the performance metrics of these three routes are summarized below, derived from validated total synthesis campaigns[1][2][4][5].

Synthetic RouteKey Reagents / CatalystsTypical YieldStereoselectivityPrimary Application
Axial-Selective Prins TMSOTf, TBAI, DCM75 - 91%High (up to 1:2.5 eq:ax ratio)4-axial halotetrahydropyrans[2]
Asymmetric HDA Jacobsen's Cr(III) cat (7.5-10 mol%)80 - 99%91 - 97% ee, >95:5 dr2,6-disubstituted THP-4-ones[1][5]
Oxa-Michael Addition Pd(II) catalysts or Organocatalysts60 - 85%Moderate to High (Thermodynamic)Late-stage macrolide core assembly[4]

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems. In-process analytical controls are embedded to ensure that deviations are detected before proceeding to subsequent steps.

Protocol A: Axial-Selective Prins Cyclization (Synthesis of 4-Iodotetrahydropyrans)

Objective: Construct a 4-axial iodotetrahydropyran from an aldehyde and a homoallylic alcohol[2]. Causality Note: Using catalytic TMSOTf drastically reduces the yield (e.g., down to 18%) because stoichiometric activation is required to maintain the intimate ion pair intermediate throughout the transformation[2]. Thus, 1.0 equivalent of TMSOTf is strictly mandated.

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with the aldehyde (1.0 mmol), homoallylic alcohol (1.2 mmol), and tetrabutylammonium iodide (TBAI, 1.2 mmol)[2].

  • Solvent Addition: Dissolve the mixture in anhydrous dichloromethane (DCM, 10 mL) and cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Activation: Dropwise, add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.0 mmol).

    • Self-Validation Check: The reaction mixture should exhibit a distinct color change indicating oxocarbenium ion formation.

  • Cyclization: Stir the mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature over 4 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the aldehyde is completely consumed.

  • Quenching & Workup: Quench with saturated aqueous NaHCO3 (10 mL) and 10% aqueous Na2S2O3 (10 mL) to neutralize the acid and reduce any residual iodine. Extract with DCM (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography to isolate the 4-iodotetrahydropyran[2].

    • Analytical Check: Confirm axial iodine positioning via 1H NMR; the C4 proton should appear as a narrow multiplet (equatorial), contrasting with the broad triplet-of-triplets typical of an axial proton.

Protocol B: Catalytic Asymmetric Hetero-Diels-Alder (HDA)

Objective: Synthesize a highly enantioenriched 2,6-disubstituted THP-4-one[1][5]. Causality Note: The silyl enol ether acts as the diene. The acidic workup step is not merely for quenching; it is mechanistically required to cleave the silyl group and promote the elimination/tautomerization sequence that yields the final THP-4-one[1].

Step-by-Step Procedure:

  • Catalyst Activation: In a glovebox, weigh Jacobsen’s chiral Cr(III) catalyst (10 mol%) and transfer it to an oven-dried vial[5].

  • Reaction Assembly: Dissolve the catalyst in anhydrous THF (5 mL) and add the target aldehyde (1.0 mmol). Stir at room temperature for 15 minutes to allow pre-coordination. Cool the system to -20 °C.

  • Cycloaddition: Slowly add the silyl enol ether (Danishefsky-type diene, 1.5 mmol)[3][5]. Stir at -20 °C for 24 hours.

    • Self-Validation Check: Aliquot 50 µL, quench with MeOH, and analyze via crude 1H NMR to confirm the disappearance of the aldehyde proton signal.

  • Acidic Cleavage: Add a solution of trifluoroacetic acid (TFA) in DCM (1:10 v/v, 2 mL) directly to the cold reaction mixture. Stir for 1 hour to ensure complete desilylation[1].

  • Workup: Neutralize carefully with saturated aqueous NaHCO3. Extract with diethyl ether (3 x 20 mL), wash with brine, and dry over MgSO4.

  • Isolation: Concentrate and purify via silica gel chromatography.

    • Analytical Check: Determine enantiomeric excess (ee) via Chiral HPLC (>90% ee expected)[5].

Workflow Prep Catalyst Prep Cr(III) Complex Reaction Cycloaddition -20°C, 24h Prep->Reaction Workup Acidic Workup TFA/DCM Reaction->Workup Purification Chromatography Silica Gel Workup->Purification Analysis Characterization NMR, Chiral HPLC Purification->Analysis

Standardized experimental workflow for catalytic asymmetric Hetero-Diels-Alder reaction.

Conclusion

The synthesis of 4-substituted tetrahydropyrans demands rigorous strategic planning. While the Prins cyclization offers rapid, diastereoselective access to 4-halo and 4-hydroxy derivatives, it is heavily reliant on the precise tuning of Lewis acid and counterion dynamics. Conversely, the Hetero-Diels-Alder approach provides unmatched absolute stereocontrol for highly functionalized THP-4-ones, albeit requiring specialized chiral catalysts. By aligning mechanistic causality with these validated protocols, researchers can reliably construct these complex pharmacophores.

References[1] Title: Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide

Source: nih.gov URL:[3] Title: Stereoselective synthesis of both tetrahydropyran rings of the antitumor macrolide, (-)-lasonolide A. Source: scispace.com URL:[4] Title: Strategies for the construction of tetrahydropyran rings in the synthesis of natural products Source: rsc.org URL: Title: Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A Source: nih.gov URL: Title: Axial-selectivity in Prins Cyclization Reaction: Synthesis of 4-Iodotetrahydropyrans Source: oup.com URL:

Sources

Comparative

Strategic Guide to Alcohol Protection: The Advantages of 4-Phenoxymethyl-Tetrahydropyran (4-PMTHP) Over Traditional THP Ethers

In multi-step organic synthesis and active pharmaceutical ingredient (API) development, the protection of hydroxyl groups is a delicate balancing act of chemical stability, ease of introduction, and orthogonal cleavage[1...

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Author: BenchChem Technical Support Team. Date: April 2026

In multi-step organic synthesis and active pharmaceutical ingredient (API) development, the protection of hydroxyl groups is a delicate balancing act of chemical stability, ease of introduction, and orthogonal cleavage[1]. For decades, the tetrahydropyranyl (THP) ether has been a traditional workhorse, prized for its robust stability against strongly basic conditions, organometallics, and hydrides[2].

However, as molecular targets grow more complex, the limitations of the standard THP group—specifically its stereochemical liability and analytical invisibility—have forced chemists to seek superior alternatives. Building upon the foundation of symmetrical protecting groups like 4-methoxytetrahydropyran-4-yl (MTHP)[3], the 4-phenoxymethyl-tetrahydropyran (4-PMTHP) group has emerged as an advanced, highly lipophilic, and UV-active upgrade.

This guide objectively compares the performance of 4-PMTHP against traditional THP ethers, providing the mechanistic causality and self-validating experimental protocols necessary for researchers and drug development professionals to upgrade their synthetic workflows.

The Mechanistic Flaws of Traditional THP Ethers

To understand the necessity of 4-PMTHP, we must first examine the structural consequences of traditional THP protection. When an alcohol reacts with 3,4-dihydro-2H-pyran (DHP) under acidic conditions, the addition occurs at the C2 position of the pyran ring[2].

  • The Stereochemical Penalty: Because the C2 position is asymmetric, the protection of any chiral alcohol generates a new stereocenter, resulting in a 1:1 mixture of diastereomers[3].

    • Causality: This diastereomeric mixture drastically complicates NMR characterization through signal doubling and overlapping multiplets. In HPLC analysis, it often manifests as peak broadening or split peaks, masking the true purity of the intermediate and complicating GMP-compliant quality control.

  • Analytical Invisibility: The aliphatic THP ring lacks a conjugated π -system.

    • Causality: THP ethers are invisible to standard 254 nm UV detectors. Reaction monitoring requires destructive and time-consuming TLC staining techniques (e.g., PMA, KMnO 4​ , or anisaldehyde).

The 4-PMTHP Solution: Symmetry and Detectability

The 4-PMTHP protecting group fundamentally solves these issues by shifting the point of attachment from the asymmetric C2 position to the symmetrical C4 position, while simultaneously introducing a functionalized aromatic ring.

  • Stereochemical Elegance (No Diastereomers): Because the tetrahydropyran ring is symmetrical around the C4 axis, the resulting ether is achiral with respect to the protecting group[3].

    • Causality: This completely eliminates diastereomer formation. The resulting NMR spectra are clean, featuring sharp singlets for the protecting group, allowing for rapid and unambiguous structural verification.

  • Built-In UV Detectability: The incorporation of the phenoxymethyl moiety introduces a strong aromatic chromophore.

    • Causality: The protected intermediate strongly absorbs UV light at 254 nm. This enables non-destructive TLC tracking and precise quantification via UV-HPLC, streamlining reaction monitoring and automated flash chromatography.

  • Tunable Deprotection Kinetics: Traditional THP is a secondary acetal. 4-PMTHP acts mechanistically as a tertiary ketal/ether system.

    • Causality: During acid-catalyzed cleavage, the leaving of the alcohol generates a carbocation at C4 that is highly stabilized by the adjacent oxygen atoms. This allows for rapid deprotection under mild acidic conditions, minimizing the degradation of sensitive substrates.

G cluster_THP Traditional THP Ether cluster_PMTHP 4-PMTHP Ether THP_Node Attachment at C2 (Forms Stereocenter) THP_Res1 Diastereomeric Mixtures THP_Node->THP_Res1 THP_Res2 UV-Inactive (No Chromophore) THP_Node->THP_Res2 PMTHP_Node Attachment at C4 (Symmetrical Axis) PMTHP_Res1 Single Isomer (Clean NMR) PMTHP_Node->PMTHP_Res1 PMTHP_Res2 UV-Active (Phenoxy Group) PMTHP_Node->PMTHP_Res2

Caption: Structural comparison highlighting the stereochemical and analytical advantages of 4-PMTHP over THP.

Quantitative Performance Comparison

The following table summarizes the experimental parameters and physical properties of traditional THP, the early-generation MTHP[3], and the advanced 4-PMTHP.

ParameterTraditional THP4-Methoxy-THP (MTHP)4-Phenoxymethyl-THP (4-PMTHP)
Attachment Site C2 (Asymmetric)C4 (Symmetric)C4 (Symmetric)
Diastereomer Formation Yes (1:1 mixture)No (Single isomer)No (Single isomer)
UV Detectability (254 nm) None (Inactive)None (Inactive)High (Phenoxy chromophore)
Relative Acid Lability Moderate (pH < 4)High (pH < 5)Tunable (pH < 4.5)
Lipophilicity (LogP impact) LowLowHigh (Aids in extraction/chromatography)
NMR Complexity High (Multiplets)Low (Singlets)Low (Singlets) + Aromatic signals

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step contains built-in analytical checks to confirm reaction progress without relying solely on downstream LC-MS.

Protocol A: Protection of Alcohols with 4-PMTHP

Objective: Mask a primary or secondary alcohol while embedding a UV-active tracking moiety.

  • Solvation: Dissolve the substrate alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

    • Causality: DCM ensures complete solubility of lipophilic substrates and prevents premature aqueous hydrolysis of the reagent.

  • Reagent Addition: Add 1.5 equivalents of the 4-PMTHP enol ether precursor.

  • Catalysis: Add 0.1 equivalents of Pyridinium p-toluenesulfonate (PPTS).

    • Causality: PPTS is a highly controlled, mild acid catalyst. It is strong enough to protonate the enol ether but mild enough to prevent the degradation of other acid-sensitive functional groups (e.g., silyl ethers or acetals)[2].

  • Self-Validating Check (TLC): Monitor the reaction via TLC under a 254 nm UV lamp. Because the starting alcohol (assuming it lacks a chromophore) is UV-inactive, the appearance of a distinct, UV-active spot at a higher Rf​ value provides immediate, visual confirmation of product formation.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ to neutralize the PPTS, extract with DCM, dry over Na 2​ SO 4​ , and concentrate.

Protocol B: Mild Acidic Deprotection

Objective: Cleave the 4-PMTHP group to reveal the free alcohol without epimerizing adjacent stereocenters.

  • Solvation: Dissolve the 4-PMTHP protected intermediate in Methanol (MeOH).

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (0.05 equiv) and stir at room temperature.

    • Causality: The protic solvent (MeOH) acts as the nucleophilic trap for the highly stabilized carbocation intermediate, driving the equilibrium toward the free alcohol and the methoxy-ketal byproduct.

  • Self-Validating Check (TLC): Monitor the reaction under UV 254 nm. The complete disappearance of the UV-active starting material spot indicates 100% conversion.

  • Workup: Neutralize the acid by adding solid NaHCO 3​ directly to the methanolic solution, filter through a celite pad, and concentrate in vacuo.

G Step1 4-PMTHP Ether Step2 Protonation (Acid Catalyst) Step1->Step2 H+ Step3 Carbocation Intermediate (Stabilized) Step2->Step3 - R-OH Step4 Free Alcohol + Byproduct Step3->Step4 MeOH

Caption: Acid-catalyzed deprotection pathway of the 4-PMTHP protecting group in protic solvent.

Conclusion

While the traditional THP ether remains a viable option for simple, achiral molecules, it introduces unacceptable analytical and stereochemical friction into complex drug development pipelines. By migrating to the 4-phenoxymethyl-tetrahydropyran (4-PMTHP) protecting group, chemists can completely eliminate diastereomeric mixtures, simplify NMR interpretation, and leverage built-in UV detectability for seamless reaction tracking.

References
  • Title: Tetrahydropyranyl (THP) and Related Ethers Source: Thieme Connect (Protecting Groups) URL: [Link]

  • Title: Tetrahydropyranyl Ethers Source: Organic Chemistry Portal URL: [Link]

  • Title: Protecting Groups For Alcohols Source: Master Organic Chemistry URL: [Link]

Sources

Validation

Structural Validation of 4-Phenoxymethyl-Tetrahydropyran: A Comparative Guide to 2D NMR Techniques

Executive Summary In pharmaceutical R&D and synthetic chemistry, the unambiguous structural verification of small molecules is a critical bottleneck. Errors in regiochemistry or stereochemistry can derail drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical R&D and synthetic chemistry, the unambiguous structural verification of small molecules is a critical bottleneck. Errors in regiochemistry or stereochemistry can derail drug development pipelines and invalidate biological assays. This guide provides an authoritative, comparative analysis of structural validation techniques, focusing on 4-phenoxymethyl-tetrahydropyran (C₁₂H₁₆O₂)—a highly relevant structural motif featuring a flexible aliphatic ring and an ether linkage.

By comparing 2D Nuclear Magnetic Resonance (NMR) spectroscopy against Mass Spectrometry (MS), 1D NMR, and X-ray crystallography, we demonstrate why a comprehensive 2D NMR suite remains the gold standard for solution-state regiochemical validation.

The Analytical Challenge: Why 1D NMR and MS Fall Short

Validating 4-phenoxymethyl-tetrahydropyran presents two distinct analytical challenges:

  • Aliphatic Spectral Overlap: The tetrahydropyran (THP) ring contains multiple axial and equatorial protons (C3, C4, C5) that cluster and overlap in the 1.3–2.0 ppm region of a standard 1D ¹H NMR spectrum, making direct assignment nearly impossible without multidimensional separation[1].

  • The Ether "Blind Spot": The molecule consists of a THP ring connected to a phenyl ring via a methylene-ether bridge (-CH₂-O-Ph). Because the ether oxygen lacks protons, scalar proton-proton coupling (COSY) cannot cross this boundary, leaving a critical gap in the structural proof.

While automated structure verification (ASV) tools have advanced, they still rely heavily on high-quality, unambiguous raw data[2].

Workflow Start 4-Phenoxymethyl-tetrahydropyran Candidate MS Mass Spectrometry (MW & Formula) Start->MS Step 1: Mass NMR1D 1D NMR (1H, 13C) (Functional Groups) Start->NMR1D Step 2: Bulk Structure Xray X-Ray Diffraction (Solid State 3D) Start->Xray If Crystalline Valid Confirmed Solution Structure MS->Valid Pass NMR2D 2D NMR Suite (Regiochemistry) NMR1D->NMR2D Aliphatic Overlap Ether Linkage Gap NMR2D->Valid Pass

Fig 1: Comparative analytical workflow for small molecule structural validation.

Comparative Analysis of Techniques
Analytical TechniquePrimary OutputAdvantagesLimitations for 4-Phenoxymethyl-THP
Mass Spectrometry (HRMS) Exact Mass & FormulaHigh sensitivity; confirms C₁₂H₁₆O₂.Cannot distinguish regiochemistry (e.g., 3- vs. 4-phenoxymethyl substitution).
1D NMR (¹H, ¹³C) Functional GroupsFast acquisition; identifies aromatic vs. aliphatic ratios.Severe multiplet overlap in the THP ring; cannot definitively link the THP and phenyl rings.
X-Ray Crystallography Absolute 3D StructureUnambiguous stereochemistry.Requires single crystals. 4-phenoxymethyl-THP is highly soluble/oily, making crystallization tedious.
2D NMR Suite Regiochemistry & ConnectivityResolves overlap; bridges heteroatoms via HMBC; observes solution-state dynamics.Requires higher sample concentration (~15 mg) and longer acquisition times.

The 2D NMR Advantage: Mechanistic Causality

To build a self-validating structural proof, we must employ a suite of 2D NMR experiments, each chosen for a specific mechanistic reason[3]:

  • HSQC (Heteronuclear Single Quantum Coherence): Spreads the overlapping ¹H signals of the THP ring across the much wider ¹³C chemical shift range. By using a multiplicity-edited HSQC, we can easily distinguish the CH₂ groups (C2, C3, C5, C6, C7) from the single CH group (C4).

  • DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): Maps the continuous spin system of the THP ring (H2 ↔ H3 ↔ H4 ↔ H5 ↔ H6). The double-quantum filter suppresses uncoupled singlets, cleaning up the spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical experiment. HMBC detects long-range (²J and ³J) carbon-proton couplings. It is the only technique that can bridge the ether oxygen gap by showing a ³J correlation from the methylene protons (H7) to the ipso-carbon of the phenyl ring (C1'), definitively proving the connectivity[4].

Connectivity C4 C4 (THP) H4 H4 C4->H4 HSQC CH2 C7 (Bridge) C4->CH2 H_CH2 H7 H4->H_CH2 COSY (3J) CH2->H_CH2 HSQC O O (Ether) CH2->O H_CH2->C4 HMBC C1 C1' (Phenyl) H_CH2->C1 HMBC O->C1

Fig 2: Magnetization transfer pathways. HMBC bridges the ether oxygen gap.

Step-by-Step Experimental Protocol

To ensure a self-validating system, the following protocol must be strictly adhered to:

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the purified 4-phenoxymethyl-tetrahydropyran in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v TMS.

  • Causality: Anhydrous solvent prevents the broad water peak from obscuring the critical 3.5–4.0 ppm region. The 0.6 mL volume ensures the liquid column exceeds the RF coil length, preventing magnetic field distortions at the meniscus.

Step 2: Probe Tuning & Shimming

  • Insert the 5 mm tube into a 400 MHz (or higher) NMR spectrometer. Tune the probe to ¹H and ¹³C frequencies and perform gradient shimming (Z1-Z5).

  • Causality: Perfect magnetic homogeneity is required to resolve the complex J-couplings of the THP ring's axial and equatorial protons.

Step 3: 1D Baseline Acquisition

  • Acquire ¹H (16 scans, 90° pulse, d1=2s) and ¹³C (1024 scans, 30° pulse, d1=2s).

  • Causality: Establishes baseline chemical shifts and confirms sample purity before committing to lengthy 2D experiments.

Step 4: Homonuclear 2D (DQF-COSY & NOESY)

  • Acquire DQF-COSY (256 t1 increments, 2048 t2 points).

  • Acquire NOESY with a mixing time of 300 ms.

  • Causality: 300 ms is optimal for small molecules (MW ~192 g/mol ) tumbling rapidly in the extreme narrowing limit, yielding positive NOEs to confirm the equatorial preference of the substituent on the THP ring.

Step 5: Heteronuclear 2D (HSQC & HMBC)

  • Acquire multiplicity-edited HSQC.

  • Acquire HMBC optimized for a long-range coupling constant of J = 8 Hz.

  • Causality: 8 Hz is the standard average for ³J_CH couplings in aliphatic/aromatic systems, maximizing the signal intensity across the ether linkage[5].

Quantitative Data Presentation: NMR Assignments

The table below summarizes the expected quantitative chemical shifts and 2D correlations for 4-phenoxymethyl-tetrahydropyran, demonstrating how the 2D suite perfectly resolves the structure.

PositionMoiety¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & J (Hz)Key HMBC Correlations (³J)
2, 6 THP Ring68.03.95 (eq), 3.40 (ax)m, mC3, C4
3, 5 THP Ring29.51.65 (eq), 1.35 (ax)m, mC2, C4
4 THP Ring33.21.90mC2, C3, C7
7 Methylene72.53.85d, J=6.5C4, C3, C1'
1' Ph-ipso159.0--H7 , H3', H5'
2', 6' Ph-ortho114.56.90d, J=8.0C4', C1'
3', 5' Ph-meta129.57.28t, J=8.0C1', C5'
4' Ph-para120.86.95t, J=7.5C2', C6'

Data Note: The critical proof of structure is the HMBC correlation between H7 (3.85 ppm) and C1' (159.0 ppm), which definitively links the tetrahydropyran framework to the phenoxy group.

Conclusion

While Mass Spectrometry and 1D NMR are excellent first-line tools for confirming molecular weight and functional groups, they lack the spatial and regiochemical resolution required for definitive structural validation of flexible, heteroatom-bridged molecules like 4-phenoxymethyl-tetrahydropyran. By employing a strategically designed 2D NMR suite—specifically leveraging HMBC to cross the ether linkage and HSQC to resolve aliphatic overlap—researchers can establish a self-validating, unambiguous proof of structure in the solution state.

References

  • Faster, More Confident Small Molecule Structure Verification in Pharmaceutical R&D Technology Networks URL:[Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules YouTube (Educational Seminar) URL: [Link]

  • NMR structures of small molecules bound to a model of an RNA CUG repeat expansion PMC - National Institutes of Health (NIH) URL:[Link]

  • Development and Validation of 2D Difference Intensity Analysis for Chemical Library Screening by Protein-Detected NMR Spectroscopy PMC - National Institutes of Health (NIH) URL:[Link]

  • Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers RSC Publishing URL:[Link]

Sources

Comparative

Biological Activity of Tetrahydropyran (THP) vs. Tetrahydrofuran (THF) Analogs: A Comprehensive Guide for Drug Design

As a Senior Application Scientist, one of the most frequent structural decisions encountered during medicinal chemistry optimization is the selection between a tetrahydropyran (THP) and a tetrahydrofuran (THF) ring. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most frequent structural decisions encountered during medicinal chemistry optimization is the selection between a tetrahydropyran (THP) and a tetrahydrofuran (THF) ring. While both cyclic ethers serve as excellent bioisosteres for cycloalkanes—offering an oxygen atom for hydrogen bonding and modulating lipophilicity—their biological activities can diverge dramatically based on target geometry and metabolic liabilities.

This guide objectively compares the performance of THP and THF analogs, providing mechanistic causality, experimental data, and self-validating protocols to inform your drug development workflows.

Mechanistic Causality: Conformational Dynamics & Target Binding

The biological divergence between THP and THF is fundamentally driven by their distinct 3D conformations and the resulting vectorial presentation of the ether oxygen:

  • Tetrahydropyran (THP - 6-membered): Adopts a highly rigid chair conformation. This rigidity restricts the oxygen lone pairs to predictable axial and equatorial vectors, minimizing the entropic penalty upon target binding. Furthermore, the extra methylene group increases the van der Waals volume, making THP ideal for filling larger, deeper hydrophobic pockets[1].

  • Tetrahydrofuran (THF - 5-membered): Rapidly interconverts between envelope and twist-half-chair conformations. This inherent flexibility allows the THF ring to adapt to tighter, more sterically constrained binding sites, albeit at a higher entropic cost upon binding.

G Start Target Pocket Analysis Pocket Hydrophobic Pocket Size & Geometry? Start->Pocket THP Tetrahydropyran (THP) • 6-membered ring • Rigid chair conformation • Larger van der Waals volume Pocket->THP Large / Deep THF Tetrahydrofuran (THF) • 5-membered ring • Flexible envelope conformation • Adapts to tight spaces Pocket->THF Small / Constrained Metab Metabolic Stability Assessment (HLM/RLM CLint) THP->Metab THF->Metab Opt Medicinal Chemistry Optimization Shift to 3- or 4-substitution to block α-oxidation Metab->Opt High Clearance

Figure 1: Decision tree for selecting THP vs THF scaffolds based on pocket geometry and ADME.

Comparative Case Studies in Biological Activity

To illustrate these principles, we analyze recent experimental data across different therapeutic targets where ring expansion or contraction dictated the success of the scaffold.

A. HIV-1 Protease Inhibitors (Filling the Hydrophobic Pocket)

In the optimization of Darunavir analogs, researchers replaced a bis-THF ligand with a larger fused tetrahydropyran-tetrahydrofuran (Tp-THF) ring[1]. The rationale was that the larger THP ring would effectively fill the enzyme's hydrophobic P2 binding pocket and enhance van der Waals interactions[1]. This structural change brought the cyclic ether oxygens closer to the Asp-29 and Asp-30 residues, resulting in optimized hydrogen-bonding and exceptional picomolar potency (Ki = 2.7 pM) against multidrug-resistant strains [1][1].

B. Spliceosome Modulators (Vectorial Presentation)

For FR901464 analogs, the natural THP-spiroepoxide covalently binds the spliceosome with single-digit nanomolar potency[2]. A recent medicinal chemistry campaign revealed that contracting the ring to a THF-spiroepoxide resulted in a 1000-fold loss of antiproliferative activity [2][2]. This massive drop underscores the critical role of the rigid THP chair in presenting the epoxide warhead at the exact trajectory required for covalent engagement with the target[2].

C. RSV Polymerase Inhibitors (Steric Constraints)

Conversely, when targeting the constrained capping domain of Respiratory Syncytial Virus (RSV) polymerase, a 5-membered THF ring at the C2 position yielded sub-nanomolar potency (IC50 = 0.80 nM)[3]. Expanding this scaffold to a 6-membered THP ring caused a complete loss of activity in both enzymatic and cellular assays, proving that the tight pocket could not accommodate the larger volume of the THP ring [3][3].

D. Antimalarial Quinolines (Hydrogen Bonding)

In a series of 2,3,8-trisubstituted quinolines, a THP analog displayed moderate antimalarial potency (200 nM)[4]. Reducing the ring size to a THF analog resulted in a >50-fold drop in activity [4][4]. This confirmed that the specific spatial arrangement and volume of the THP ring were necessary to maintain critical hydrogen bonding with the target protein[4].

Quantitative Data Summary
Target ClassScaffold TestedRing SizeBiological Activity (Potency)Mechanistic Rationale
HIV-1 Protease Tp-THF vs bis-THF6 vs 5 (fused)Tp-THF: Ki = 2.7 pMLarger THP ring fills hydrophobic pocket, optimizes H-bonding[1].
Spliceosome THP vs THF spiroepoxide6 vs 5THF analog: 1000-fold lossRigid THP chair is strictly required to present the epoxide warhead[2].
RSV Polymerase THF vs THP at C25 vs 6THF: IC50 = 0.80 nMTHP: InactiveConstrained capping domain cannot accommodate the larger THP volume[3].
Antimalarial THP vs THF quinolines6 vs 5THP: 200 nMTHF: >50-fold dropTHP provides the necessary spatial arrangement for critical H-bonding[4].

Metabolic Stability & ADME Profiling

Potency is only half the battle; metabolic stability often dictates the ultimate choice of ring size. Both THP and THF are susceptible to Cytochrome P450 (CYP)-mediated α-oxidation (hydroxylation at the carbons adjacent to the ether oxygen), which leads to rapid ring-opening and clearance.

  • Causality: The electron-withdrawing ether oxygen activates the adjacent C-H bonds toward hydrogen atom abstraction by the CYP heme iron-oxo species.

  • Optimization Strategy: Shifting substituents from the 2-position to the 3- or 4-position significantly increases microsomal stability for both rings[5]. This slower rate of metabolism originates from a reduction in overall lipophilicity and the introduction of steric bulk that creates unfavorable CYP active site interactions with the heteroatom [5][5].

Experimental Workflows: Self-Validating Protocols

To objectively evaluate the differences between THP and THF analogs in your own lab, utilize the following self-validating protocols.

Protocol A: Self-Validating In Vitro Intrinsic Clearance (CLint) Assay

Purpose: To determine if the selected THP/THF analog is susceptible to rapid CYP-mediated α-oxidation. Self-Validation Mechanism: The assay is run concurrently with a "No-NADPH" control to rule out chemical instability in the buffer, and utilizes Verapamil (high clearance) and Warfarin (low clearance) to confirm the metabolic competence of the microsomes.

Step-by-Step Methodology:

  • Preparation: Dilute Human Liver Microsomes (HLM) to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Compound Spiking: Add the THP/THF test compound (and controls in separate wells) to a final concentration of 1 µM. Keep organic solvent (DMSO) <0.1% to avoid CYP inhibition.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (For the No-NADPH control, add an equivalent volume of buffer).

  • Time-Course Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the remaining percentage versus time. Calculate the elimination rate constant ( k ) from the linear regression slope, and derive CLint (µL/min/mg protein). Validation Check: Reject the assay if Verapamil CLint falls outside the historical acceptable range.

G Prep 1. Assay Setup Microsomes + Cmpd (+/- Controls) Init 2. Initiation Add NADPH (t=0) Prep->Init Quench 3. Time-Course Quench with cold ACN (t=0 to 60 min) Init->Quench Detect 4. LC-MS/MS Quantify Substrate Depletion Quench->Detect Valid 5. Validation Check Verapamil (High CL) & No-NADPH Stability Detect->Valid

Figure 2: Self-validating workflow for measuring in vitro intrinsic clearance of cyclic ethers.

Protocol B: Competitive FRET-Based Target Binding Assay

Purpose: To quantify the target affinity (IC50/Ki) differences between THP and THF analogs based on their varying van der Waals volumes and hydrogen-bonding vectors. Self-Validation Mechanism: Includes a Z'-factor calculation plate to ensure assay robustness (must be >0.5) and uses a known reference inhibitor to normalize inter-run variability.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the target protein and a fluorescently labeled substrate in assay buffer (e.g., 50 mM MES, pH 5.5, 100 mM NaCl, 1 mM DTT).

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the THP and THF test compounds in DMSO.

  • Plate Setup: Transfer 1 µL of the compound dilutions into a 384-well black microplate. Add 1 µL of DMSO to positive (no inhibitor) and negative (no enzyme) control wells.

  • Enzyme Addition: Add 24 µL of the enzyme solution to all wells except the negative controls. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Initiation: Add 25 µL of the fluorescent substrate to all wells to initiate the reaction.

  • Kinetic Read: Immediately read the plate on a fluorescence microplate reader continuously for 20 minutes to measure the initial velocity of the reaction.

  • Data Processing: Calculate the Z'-factor using the positive and negative controls. If Z' > 0.5, fit the initial velocity data to a four-parameter logistic dose-response model to determine the IC50. Convert IC50 to Ki using the Cheng-Prusoff equation.

References

  • Ghosh, A. K., & Anderson, D. D. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(9), 1181–1197. URL: [Link]

  • Koide, K., et al. (2024). Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. Bioorganic & Medicinal Chemistry Letters, 104, 129739. URL: [Link]

  • Yan, S., et al. (2024). Structure–Activity Relationship of Oxacyclo- and Triazolo-Containing Respiratory Syncytial Virus Polymerase Inhibitors. Journal of Medicinal Chemistry. URL: [Link]

  • Jones, M., et al. (2021). 2,3,8-Trisubstituted Quinolines with Antimalarial Activity. Anais da Academia Brasileira de Ciências, 93(3). URL: [Link]

  • Stepan, A. F., et al. (2011). Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity: A Perspective Based on the Critical Examination of Trends in the Top 200 Drugs Marketed in the United States. Chemical Research in Toxicology, 24(9), 1345–1410. (Related to Metabolic Stability and Analogue-Based Drug Discovery). URL: [Link]

Sources

Validation

Cost-Benefit Analysis of Catalysts for the Tetrahydropyranylation of Alcohols

Protecting hydroxyl groups as tetrahydropyranyl (THP) ethers is a cornerstone strategy in organic synthesis and drug development. The transformation relies on the addition of an alcohol to 3,4-dihydro-2H-pyran (DHP).

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Author: BenchChem Technical Support Team. Date: April 2026

Protecting hydroxyl groups as tetrahydropyranyl (THP) ethers is a cornerstone strategy in organic synthesis and drug development. The transformation relies on the addition of an alcohol to 3,4-dihydro-2H-pyran (DHP). While the reaction is ubiquitous, the choice of catalyst dictates the reaction kinetics, chemoselectivity, scalability, and downstream processing costs.

This guide provides an in-depth cost-benefit analysis of three distinct catalyst classes: traditional homogeneous Brønsted acids, heterogeneous solid acids, and mild halogens/Lewis acids.

Mechanistic Overview

Regardless of the specific catalyst employed, the fundamental mechanism requires the electrophilic activation of the DHP double bond. This activation generates a highly reactive oxycarbenium intermediate, which is rapidly trapped by the nucleophilic oxygen of the target alcohol.

THP_Mechanism DHP 3,4-Dihydro-2H-pyran (DHP) Oxy Oxycarbenium Ion (Electrophilic Intermediate) DHP->Oxy Activation Cat Catalyst (H+ or Lewis Acid) Cat->Oxy Coordinates THP THP Ether (Protected Product) Oxy->THP + R-OH Alc Alcohol (R-OH) Nucleophile Alc->THP Attacks C2

Figure 1: Catalytic activation of DHP forming the reactive oxycarbenium intermediate.

Catalyst Class 1: Homogeneous Brønsted Acids (p-TsOH)

Expertise & Experience: p-Toluenesulfonic acid (p-TsOH) serves as the traditional baseline for THP protection. It is extremely inexpensive and highly effective for simple, robust substrates. However, its strong acidity (pKa ~ -2.8) can induce unwanted side reactions, such as the isomerization of allylic alcohols or the cleavage of acid-sensitive protecting groups (e.g., silyl ethers). Furthermore, it requires an aqueous basic workup to quench the acid. If the acid is not fully neutralized before solvent evaporation, the increase in concentration will drive the equilibrium backward, resulting in the deprotection of the newly formed THP ether.

Experimental Protocol: p-TsOH Catalyzed THP Protection
  • Setup: Dissolve the alcohol (1.0 equiv.) in anhydrous dichloromethane (DCM) to achieve a 0.5 M solution.

  • Reagent Addition: Add DHP (1.5 equiv.) followed by p-TsOH monohydrate (0.1 equiv.).

  • Reaction: Stir at room temperature. Monitor by TLC (typically 2–4 hours). The reaction is self-validating when the starting material spot completely disappears.

  • Quench (Critical Step): Add saturated aqueous NaHCO₃ (equal volume to DCM). This neutralizes the p-TsOH, preventing acid-catalyzed deprotection during the concentration step.

  • Workup: Extract with DCM, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Catalyst Class 2: Heterogeneous Solid Acids (Amberlyst-15)

Expertise & Experience: To mitigate the workup penalties of homogeneous acids, macroporous sulfonic acid resins like Amberlyst-15 have become the industry standard for scalable processes, as demonstrated in studies on 1[1]. By immobilizing the acidic protons on a cross-linked polystyrene backbone, the catalyst activates DHP at the solid-liquid interface. This eliminates the need for aqueous quenching. While the initial cost per gram is higher than p-TsOH, its high recyclability makes the long-term cost negligible[2].

Experimental Protocol: Amberlyst-15 Catalyzed THP Protection
  • Setup: Dissolve the alcohol (1.0 equiv.) and DHP (1.5 equiv.) in DCM (or run neat if the alcohol is liquid).

  • Catalyst Addition: Add Amberlyst-15 resin (10% w/w relative to the alcohol).

  • Reaction: Stir gently at room temperature for 1–3 hours. Monitor by TLC.

  • Filtration (Critical Step): Filter the reaction mixture through a sintered glass funnel to recover the Amberlyst-15 beads. Wash the beads with a small amount of DCM. The recovered catalyst can be dried and reused for subsequent batches.

  • Isolation: Directly concentrate the filtrate under reduced pressure to yield the THP ether.

Catalyst Class 3: Mild Halogens / Lewis Acids (Molecular Iodine, I₂)

Expertise & Experience: Molecular iodine (I₂) has emerged as a highly efficient, mild alternative to traditional Brønsted acids, as detailed in literature regarding3[3]. Acting as a soft Lewis acid, I₂ polarizes the enol ether of DHP without releasing free protons into the bulk solution. This results in exceptional chemoselectivity—allowing for the 4 in the presence of secondary alcohols or phenols[4]. Furthermore, the reaction kinetics are extraordinarily fast, often reaching completion in under 15 minutes at room temperature[3].

Experimental Protocol: Iodine-Catalyzed THP Protection
  • Setup: Dissolve the alcohol (1.0 equiv.) and DHP (1.2 equiv.) in anhydrous DCM.

  • Catalyst Addition: Add molecular iodine (0.05 equiv.). The solution will turn dark purple/brown.

  • Reaction: Stir at room temperature. The reaction is extremely rapid; monitor by TLC every 5 minutes (typically complete in 5–15 minutes).

  • Quench (Critical Step): Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate). This reduces the active I₂ to inert iodide (I⁻), immediately halting the reaction and turning the organic layer colorless.

  • Workup: Separate the layers, extract the aqueous phase with DCM, dry the combined organics over Na₂SO₄, and concentrate.

Quantitative Data Comparison

The following table synthesizes the performance metrics of each catalyst class to aid in cost-benefit analysis:

CatalystCatalyst TypeTypical YieldReaction TimeCost per MoleRecyclabilityChemoselectivity
p-TsOH Homogeneous Brønsted Acid80–90%2–4 hoursVery LowNoneLow (Strong Acid)
Amberlyst-15 Heterogeneous Solid Acid85–95%1–3 hoursModerateHigh (via Filtration)Moderate
Molecular Iodine (I₂) Mild Lewis Acid / Halogen90–98%5–15 minutesLowNone (Quenched)High (Primary vs Secondary)

Catalyst Selection Workflow

To optimize both cost and yield, the choice of catalyst should be dictated by the substrate's functional group tolerance and the intended scale of the reaction.

Catalyst_Selection Start Analyze Substrate AcidSens Acid-Sensitive Functional Groups? Start->AcidSens UseI2 Molecular Iodine (I2) (Fast, Chemoselective) AcidSens->UseI2 Yes Scale Reaction Scale? AcidSens->Scale No UseAmb Amberlyst-15 (Recyclable, Scalable) Scale->UseAmb >10g / Process UseTsOH p-TsOH (Low Cost, Small Scale) Scale->UseTsOH <10g / Lab

Figure 2: Decision matrix for selecting the optimal THP protection catalyst.

References

  • Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents . Beilstein Journal of Organic Chemistry (via PMC). 1

  • Iodine-Catalyzed Mild and Efficient Tetrahydropyranylation / Depyranylation of Alcohols . Chemistry Letters. 3

  • Microwave-Mediated Selective Monotetrahydropyranylation of Symmetrical Diols Catalyzed by Iodine . The Journal of Organic Chemistry (ACS). 4

  • An efficient direct conversion of THP ethers into acetates using Amberlyst-15 . ResearchGate. 2

Sources

Comparative

alternative solvents to dichloromethane for tetrahydropyran synthesis

Title: Beyond Dichloromethane: A Comparative Guide to Green Solvents for Tetrahydropyranylation Introduction Tetrahydropyranylation is a cornerstone protection strategy for hydroxyl groups in multistep organic synthesis,...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Beyond Dichloromethane: A Comparative Guide to Green Solvents for Tetrahydropyranylation

Introduction Tetrahydropyranylation is a cornerstone protection strategy for hydroxyl groups in multistep organic synthesis, prized for the low cost of 3,4-dihydro-2H-pyran (DHP) and the stability of the resulting tetrahydropyranyl (THP) ethers under basic, nucleophilic, and oxidative conditions[1]. Traditionally, dichloromethane (DCM) has been the default solvent for this transformation[2]. However, as regulatory frameworks tighten around halogenated solvents due to their toxicity, volatility, and environmental persistence, the shift toward sustainable alternatives is no longer optional—it is an operational imperative[2].

As a Senior Application Scientist, I have evaluated numerous solvent systems designed to replace DCM without compromising reaction kinetics, chemoselectivity, or yield. This guide provides an objective, data-driven comparison of alternative solvents—specifically Cyclopentyl Methyl Ether (CPME), 2-Methyltetrahydrofuran (2-MeTHF), Natural Deep Eutectic Solvents (NADES), and solvent-free conditions. It details the mechanistic rationale behind these systems and provides self-validating protocols for immediate laboratory implementation.

Mechanistic Causality: Solvent Influence on the Oxocarbenium Intermediate The protection of an alcohol with DHP is an acid-catalyzed electrophilic addition. The Brønsted or Lewis acid protonates the enol ether of DHP, generating a highly reactive oxocarbenium intermediate[3].

Why DCM historically worked: DCM is moderately polar and non-coordinating. It stabilizes the oxocarbenium ion without competing with the alcohol nucleophile[4]. The problem with standard ethers (e.g., THF, DMF): Strongly coordinating solvents act as Lewis bases, binding to the acid catalyst and retarding the reaction[4]. The Green Ethereal Solution: Solvents like overcome this limitation[5]. Their steric bulk (the cyclopentyl ring in CPME and the methyl group in 2-MeTHF) significantly reduces their coordinating ability. This allows the catalyst to remain active while providing excellent solubility profiles[5]. Furthermore, CPME exhibits a low propensity for peroxide formation and forms an azeotrope with water, streamlining post-reaction drying[5].

Comparative Analysis of Alternative Solvents

  • CPME and 2-MeTHF (Green Ethereal Solvents) These solvents are ideal drop-in replacements for DCM in large-scale syntheses[6]. When paired with a heterogeneous catalyst like NH₄HSO₄ supported on silica (NH₄HSO₄@SiO₂), they enable near-quantitative yields[6]. The hydrophobicity of these solvents allows for direct filtration of the catalyst and simple evaporation, drastically reducing the Environmental Factor (E-factor)[7].

  • Natural Deep Eutectic Solvents (NADES) A mixture of choline chloride (ChCl) and malonic acid acts as both a non-innocent solvent and a catalyst[8]. The deep eutectic network stabilizes the transition state via extensive hydrogen bonding, while the malonic acid provides the necessary Brønsted acidity[9]. This system is highly chemoselective and tolerates acid-sensitive functional groups[10].

  • Solvent-Free (Mechanochemical) For liquid alcohols or highly scalable neat reactions, using a catalytic amount of pyridinium chloride (PyH⁺Cl⁻) offers the ultimate green metric: the complete elimination of the reaction solvent[1].

Quantitative Performance Data

Solvent SystemCatalystTimeYieldE-Factor ImpactWorkup Complexity
DCM (Baseline) Various (e.g., p-TsOH)1–2 h90–95%High (>50)High (Aqueous extraction, VOC disposal)
CPME / 2-MeTHF NH₄HSO₄@SiO₂ (3 mol%)4 h (rt)>95%LowLow (Direct filtration)[6]
NADES (ChCl/Malonic) None (Auto-catalytic)1 h (50 °C)96–98%Very Low (14.7)Moderate (CPME extraction, NADES recycle)[8]
Solvent-Free Pyridinium Chloride10–30 min90–98%Near ZeroLow (Ether wash, filtration)[1]

Experimental Protocols: Self-Validating Workflows

Protocol 1: Tetrahydropyranylation in CPME using a Heterogeneous Catalyst Rationale: Using a silica-supported acid in a hydrophobic solvent allows the reaction to be driven to completion without aqueous workup, preventing product hydrolysis and minimizing waste[6].

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the alcohol (1.0 mmol) in anhydrous CPME (2.0 mL)[5].

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) (1.5 mmol). Causality: A 1.5 molar equivalent of DHP is utilized to drive the equilibrium forward and compensate for any trace moisture-induced hydrolysis[3].

  • Catalysis: Introduce NH₄HSO₄@SiO₂ (3 mol%). Stir the suspension vigorously at room temperature for 4 hours[6].

  • Validation Check: Monitor by TLC (EtOAc/Hexane). The non-polar THP ether should elute significantly higher than the parent alcohol.

  • Workup: Filter the reaction mixture through a sintered glass funnel to remove the heterogeneous catalyst. Wash the filter cake with a small volume of CPME.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pure THP ether[5].

Protocol 2: NADES-Promoted Synthesis Rationale: The ChCl/malonic acid mixture serves a dual purpose, eliminating the need for external volatile solvents and discrete catalysts, while allowing for easy recycling of the reaction medium[8].

  • NADES Preparation: Heat a 1:1 molar mixture of choline chloride and malonic acid at 80 °C until a clear, homogenous liquid forms[9].

  • Reaction: To 400 mg of the NADES, add the alcohol (1.0 mmol) and DHP (1.5 mmol). Stir vigorously at 50 °C for 1 hour under ambient air[8].

  • Phase Separation Workup: Add water (2.5 mL) to break the eutectic network, then extract the aqueous phase with CPME (3 × 3 mL)[8]. Causality: CPME is chosen for extraction due to its low water miscibility and excellent phase separation kinetics[7].

  • Recycling: The aqueous layer containing the NADES components can be concentrated under reduced pressure to recover and reuse the eutectic mixture for up to 10 cycles without loss of activity[8].

Workflow Diagram: Green Solvent Selection Matrix

G Start Substrate for THP Protection Liquid Liquid Alcohol? Start->Liquid AcidSens Acid-Sensitive Group? Liquid->AcidSens No (Solid) SolventFree Solvent-Free (Neat) Catalyst: PyH+Cl- Liquid->SolventFree Yes (Neat) Scale Process Scale? AcidSens->Scale No NADES NADES (ChCl/Malonic Acid) Dual Solvent/Catalyst AcidSens->NADES Yes (Mild req.) Scale->NADES Lab Scale CPME CPME or 2-MeTHF Catalyst: NH4HSO4@SiO2 Scale->CPME Large/Industrial

Decision matrix for selecting green solvents in THP ether synthesis based on substrate properties.

References

  • Hajipour, A. R., Kargosha, M., & Ruoho, A. E. (2009). Tetrahydropyranylation of Alcohols Under Solvent-Free Conditions. Synthetic Communications. URL: [Link]

  • Azzena, U., Carraro, M., Modugno, G., & Urtis, L. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry. URL: [Link]

  • Blangetti, M., et al. (2022). A Mild, Efficient and Sustainable Tetrahydropyranylation of Alcohols Promoted by Acidic Natural Deep Eutectic Solvents. IRIS-AperTO. URL: [Link]

  • Li, Y., et al. (2025). A Review of the Application of Green Solvents in Organic Synthesis. ResearchGate. URL: [Link]

Validation

cross-reactivity studies of 4-phenoxymethyl-tetrahydropyran in complex reaction mixtures

An in-depth analysis of late-stage functionalization (LSF) reveals that cyclic ethers are highly privileged scaffolds in medicinal chemistry. Among these, 4-phenoxymethyl-tetrahydropyran (4-PMTHP) serves as a critical be...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of late-stage functionalization (LSF) reveals that cyclic ethers are highly privileged scaffolds in medicinal chemistry. Among these, 4-phenoxymethyl-tetrahydropyran (4-PMTHP) serves as a critical benchmarking substrate. Due to its dual-ether nature—a robust tetrahydropyran (THP) core paired with a sensitive phenoxymethyl appendage—it provides a rigorous test for the chemoselectivity of complex reaction mixtures [1].

This guide objectively evaluates the cross-reactivity of 4-PMTHP against alternative ether scaffolds, detailing the mechanistic causality behind its behavior and providing self-validating protocols for researchers developing highly selective C–H functionalization methodologies.

Mechanistic Rationale: Stereoelectronics and Causality

In complex reaction mixtures containing oxidants, transition metals, and radical initiators, cyclic ethers typically undergo Hydrogen Atom Transfer (HAT) at the α -position. The adjacent oxygen lone pairs lower the C–H bond dissociation energy (BDE), stabilizing the resulting α -oxy radical [2].

However, substituting the THP ring at the 4-position with a phenoxymethyl group fundamentally alters the molecule's reactivity profile:

  • Conformational Locking (Regioselectivity): The bulky phenoxymethyl group forces the THP ring into a rigid chair conformation, placing the substituent in an equatorial position. This stereoelectronically differentiates the C2 and C6 positions, often directing HAT agents to the less sterically hindered face, thereby improving regioselectivity compared to unsubstituted THP.

  • The Cross-Reactivity Sink: The phenoxy ether linkage is highly susceptible to Lewis acid-catalyzed cleavage or reductive cleavage under strong single-electron transfer (SET) conditions. If a reaction mixture is too harsh, the phenoxy C–O bond cleaves, generating phenoxy radicals or phenol byproducts, which rapidly poison transition metal catalysts or initiate uncontrolled polymerization [3].

Therefore, 4-PMTHP is not just a building block; it is a diagnostic probe . Successfully functionalizing the THP core of 4-PMTHP without triggering phenoxy cleavage proves that a catalytic system is exceptionally mild and highly selective.

Comparative Cross-Reactivity Profiles

To objectively benchmark 4-PMTHP, we compare its performance against standard alternative scaffolds in a standardized visible-light-mediated Minisci-type cross-coupling reaction.

Substrate α -C–H Functionalization YieldRegioselectivity (C2:C6)Major Cross-Reactivity / Degradation PathwaySuitability for LSF Probing
4-PMTHP 62% >15:1 Phenoxy ether cleavage (over-oxidation) Excellent (High stringency)
Unsubstituted THP85%1:1 (Symmetric)Ring-opening via oxocarbenium intermediatesPoor (Too simple)
4-Benzyloxytetrahydropyran45%12:1Benzylic C–H abstraction (competing HAT)Moderate (Confounded HAT sites)
Phenoxycyclohexane15%N/AUnselective aliphatic C–H abstractionLow (Lacks α -oxy activation)

Data synthesis based on comparative yields in photoredox-catalyzed dehydrogenative cross-couplings of azaarenes and ethers [1].

Pathway Visualization

The following diagram maps the logical flow of the photoredox-mediated functionalization of 4-PMTHP, highlighting the divergence between the desired target pathway and the primary cross-reactivity failure mode.

Pathway Substrate 4-PMTHP (Diagnostic Substrate) Radical α-Oxy Radical Intermediate Substrate->Radical HAT Process Photocatalyst Ir-Photocatalyst (Visible Light) Photocatalyst->Radical SET / Energy Transfer Product Target Product (C2-Functionalized) Radical->Product Heteroarene Trapping Byproduct Off-Target Cleavage (Phenol + THP-diene) Radical->Byproduct Over-oxidation / Acidic Cleavage

Photoredox-mediated radical pathway and cross-reactivity divergence of 4-PMTHP.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol for the Minisci-type cross-coupling of 4-PMTHP is designed as a self-validating system . It incorporates internal standards from step one, ensuring that any mass loss due to cross-reactivity (phenoxy cleavage) is quantitatively captured.

Protocol: Visible-Light-Mediated C–H Functionalization of 4-PMTHP

Objective: To selectively functionalize the C2 position of 4-PMTHP with lepidine while monitoring for phenoxy cleavage.

Materials:

  • 4-phenoxymethyl-tetrahydropyran (0.5 mmol, limiting reagent)

  • Lepidine (1.0 mmol, heteroarene coupling partner)

  • Ir[dF(CF3)ppy]2(dtbbpy)PF6 (2 mol%, photocatalyst)

  • Selectfluor (1.5 equiv., HAT mediator/oxidant)

  • 1,3,5-Trimethoxybenzene (0.1 mmol, Internal Standard )

  • Trifluoroacetic acid (TFA, 1.0 equiv.)

  • Degassed Acetonitrile (MeCN, 5.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly (Causality of Order): In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the photocatalyst, Selectfluor, and the internal standard (1,3,5-trimethoxybenzene). Adding the internal standard at this stage ensures that all subsequent transfer losses are accounted for, validating the final mass balance.

  • Solvent and Substrate Addition: Evacuate and backfill the tube with Argon (3x). Inject degassed MeCN, followed by 4-PMTHP, lepidine, and TFA. TFA is required to protonate the lepidine, lowering its LUMO and making it highly receptive to the nucleophilic α -oxy radical generated from 4-PMTHP.

  • Photochemical Activation: Seal the tube and irradiate with a 34 W Blue LED lamp (450 nm) at room temperature for 16 hours. Maintain vigorous stirring.

  • Control Validation (Crucial Step): Run a parallel reaction wrapped tightly in aluminum foil (Dark Control). If product forms in the dark control, the mechanism is thermally driven, invalidating the photoredox hypothesis.

  • Quenching and Analysis: Quench the reaction with saturated aqueous NaHCO3 (5 mL) to neutralize the TFA. Extract with EtOAc (3 x 5 mL).

  • Yield and Cross-Reactivity Calculation: Concentrate the organic layer and analyze the crude mixture via 1H-NMR. Compare the integration of the C2-functionalized THP proton against the internal standard. To quantify cross-reactivity, integrate the distinct aromatic signals of free phenol (indicative of phenoxymethyl cleavage).

Interpretation: A high yield of the target product with <5% free phenol indicates a highly chemoselective LSF protocol. A complex mixture with high phenol concentration indicates that the oxidative conditions are too harsh for the phenoxy ether linkage.

References

  • Visible-Light-Mediated Dehydrogenative Cross-Coupling of Azaarenes and Ethers Source: MDPI Catalysts URL:[Link]

  • New Synthetic Routes in Heterogeneous Photocatalysis Source: Royal Society of Chemistry (RSC) Books URL:[Link]

  • Design, Synthesis, and Structural Analysis of Cladosporin-Based Inhibitors of Malaria Parasites Source: ACS Infectious Diseases URL:[Link]

Safety & Regulatory Compliance

Safety

4-Phenoxymethyl-tetrahydropyran proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not as an administrative afterthought, but as a critical, self-validating extension of the experimental lifecycle. 4-Phenoxymethyl-tetrahydropyran is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not as an administrative afterthought, but as a critical, self-validating extension of the experimental lifecycle. 4-Phenoxymethyl-tetrahydropyran is a highly valuable cyclic ether intermediate used in drug development and synthetic chemistry. However, its structural properties—specifically the tetrahydropyran (THP) ring—demand rigorous, logic-driven disposal protocols to mitigate latent peroxidative and environmental hazards.

The following guide outlines the mechanistic causality behind its hazards and provides a field-proven, step-by-step operational plan for its safe disposal.

Mechanistic Causality of Tetrahydropyran Hazards

To handle 4-phenoxymethyl-tetrahydropyran safely, one must understand the chemical causality driving its degradation.

The Peroxidation Mechanism: Cyclic ethers like tetrahydropyran possess an auto-oxidizable hydrogen atom adjacent to the ring oxygen[1]. Upon exposure to oxygen and ultraviolet light, radical initiation leads to the formation of hydroperoxides[2]. Over time, or during solvent evaporation, these hydroperoxides can concentrate and crystallize, becoming highly sensitive to mechanical shock, friction, or heat[3]. Twisting a cap on a bottle containing peroxide crystals can provide enough friction to initiate a violent detonation[3].

Environmental Toxicity & Segregation: As an organic compound, 4-phenoxymethyl-tetrahydropyran is strictly prohibited from drain disposal[4]. It must be segregated as a non-halogenated organic waste to prevent environmental contamination and to comply with EPA regulations regarding the thermal destruction (incineration) of organic solvents[4][5]. Mixing it with halogenated waste alters the required incineration temperature and violates institutional waste management protocols[6].

Quantitative Safety & Disposal Metrics

The following table summarizes the critical thresholds and logistical parameters that govern the disposal of this compound.

ParameterSpecification / Action LimitMechanistic Rationale
Chemical Class Non-halogenated organic solventContains only C, H, O. Must be segregated from halogens to ensure proper incineration[6].
Hazard Profile Peroxide-formerAuto-oxidizable hydrogen adjacent to the ether oxygen initiates radical peroxide formation[1][2].
Peroxide Safe Limit < 20 ppmSafe for standard organic waste consolidation, transport, and EHS handling.
Peroxide Danger Limit > 100 ppm or visible crystalsExtreme shock hazard. Requires immediate EHS or bomb squad intervention[3].
Headspace Requirement 10% minimumAccommodates vapor expansion in sealed waste containers to prevent pressure rupture[4].
Final Disposal Route Controlled IncinerationCannot be drain-disposed; requires complete thermal destruction[4][5].

Disposal Workflow Visualization

The following decision matrix illustrates the self-validating workflow required before 4-phenoxymethyl-tetrahydropyran can be transferred to bulk waste.

DisposalWorkflow Start 4-Phenoxymethyl-tetrahydropyran Ready for Disposal VisualCheck Visual Inspection (Crystals/Cloudiness?) Start->VisualCheck PeroxideTest Peroxide Strip Test (Quantify ppm) VisualCheck->PeroxideTest No Danger DO NOT TOUCH. Contact EHS / Bomb Squad VisualCheck->Danger Yes Safe Peroxides < 20 ppm PeroxideTest->Safe Treat Peroxides > 20 ppm Treat with reducing agent PeroxideTest->Treat WasteContainer Transfer to Non-Halogenated Organic Waste Container Safe->WasteContainer Treat->PeroxideTest Re-test Label Attach Hazardous Waste Tag Date & Log WasteContainer->Label Incineration EHS Pickup for Controlled Incineration Label->Incineration

Fig 1: Decision matrix and self-validating workflow for 4-Phenoxymethyl-tetrahydropyran disposal.

Self-Validating Experimental Protocol for Disposal

This protocol operates as a self-validating system: the empirical output of each step dictates the safety and permissibility of the subsequent step. Do not proceed to the next phase unless the current phase's safety criteria are met.

Step 1: Visual Validation (The Go/No-Go Check)

  • Action: Before touching or moving the primary container, visually inspect the liquid and the threads of the cap.

  • Validation: If you observe crystalline solids, precipitation, or unusual cloudiness, STOP . The chemical may have formed shock-sensitive peroxides[3]. Evacuate the immediate area and contact Environmental Health and Safety (EHS) immediately. If the liquid is clear and free of crystals, proceed to Step 2.

Step 2: Chemical Validation (Peroxide Quantification)

  • Action: In a properly functioning fume hood, carefully open the container and dip a Potassium Iodide (KI) starch peroxide test strip into the solution.

  • Validation:

    • If the reading is < 20 ppm , the solvent is safe for transfer. Proceed to Step 4.

    • If the reading is > 20 ppm , the peroxides must be neutralized. Proceed to Step 3.

Step 3: Peroxide Quenching (If Required)

  • Action: Slowly add a reducing agent, such as a freshly prepared 10% aqueous ferrous sulfate ( FeSO4​ ) solution or sodium bisulfite, to the ether while stirring gently.

  • Validation: Allow the mixture to separate, then re-test the organic layer with a new KI-starch strip. You must achieve a reading of < 20 ppm before proceeding.

Step 4: Waste Segregation and Transfer

  • Action: Transfer the validated 4-phenoxymethyl-tetrahydropyran into a designated, compatible high-density polyethylene (HDPE) carboy labeled strictly for "Non-Halogenated Organic Waste"[7].

  • Validation: Ensure the receiving container contains no halogenated solvents (e.g., dichloromethane, chloroform), as mixing alters the thermodynamic requirements for incineration[6]. Leave at least 10% headspace at the top of the container to account for vapor expansion[4].

Step 5: Documentation and Secondary Containment

  • Action: Immediately attach a hazardous waste tag to the carboy the moment the first drop of waste is added. Clearly list "4-Phenoxymethyl-tetrahydropyran" and its approximate percentage in the mixture.

  • Validation: Store the waste container in a secondary containment tray within a designated flammable storage cabinet or ventilated fume hood, away from ignition sources and oxidizing agents[6].

Step 6: Final Logistical Disposal

  • Action: Once the container is 90% full, or reaches your institution's time limit for waste accumulation, submit a pickup request to your EHS department.

  • Validation: The waste will be transported by certified personnel for controlled incineration, ensuring complete thermal destruction of the organic framework[4][5].

References

  • Title: Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry Source: hscprep.com.au URL: 6

  • Title: Waste handling in the organic chemistry lab Source: utdallas.edu URL:

  • Title: Safe Storage and Disposal of Chemicals in A Lab Source: tion.co.uk URL: 4

  • Title: Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison Source: wisc.edu URL: 5

  • Title: Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center Source: vumc.org URL:

  • Title: Tetrahydropyran | C5H10O | CID 8894 - PubChem - NIH Source: nih.gov URL: 8

  • Title: Peroxide Forming Chemicals | Florida Tech Source: fit.edu URL: 3

  • Title: Appendix A Disposal Procedures by Chemical Source: wisc.edu URL: 7

  • Title: Catalytic production of tetrahydropyran (THP) Source: rsc.org URL: 9

  • Title: Peroxide-Forming Chemicals - UNM: Chemistry Department Source: unm.edu URL: 2

  • Title: EHS-0042 Peroxide Forming Chemicals Source: mit.edu URL: 1

Sources

Handling

Personal protective equipment for handling 4-Phenoxymethyl-tetrahydropyran

As a Senior Application Scientist overseeing scale-up methodologies for drug discovery, I frequently observe that substituted cyclic ethers are mishandled due to a fundamental misunderstanding of their dual-hazard profil...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing scale-up methodologies for drug discovery, I frequently observe that substituted cyclic ethers are mishandled due to a fundamental misunderstanding of their dual-hazard profile. 4-Phenoxymethyl-tetrahydropyran (4-PM-THP) is a prime example. While researchers often treat it as a benign structural building block, it combines the severe peroxide-forming liability of a tetrahydropyran (THP) ring with the enhanced lipophilicity of a phenoxymethyl moiety.

This guide provides a scientifically grounded, self-validating protocol for the safe handling, PPE selection, and disposal of 4-PM-THP, ensuring your laboratory operations remain both safe and highly reproducible.

Mechanistic Hazard Assessment

The primary hazard of 4-PM-THP stems from its physical chemistry rather than acute systemic toxicity. To handle it safely, you must understand the causality behind its behavior:

  • Autoxidation & Peroxide Formation: Like all cyclic ethers, the α-carbon adjacent to the ether oxygen in the THP ring is highly susceptible to radical abstraction by atmospheric oxygen. This 1 forms hydroperoxides that can violently detonate when concentrated or subjected to mechanical shock[1]. Manufacturers often add inhibitors like Butylated hydroxytoluene (BHT) to 2 and prevent this chain reaction[2].

  • Dermal Penetration: The phenoxymethyl group significantly increases the molecule's partition coefficient (LogP). This extreme lipophilicity allows 4-PM-THP to rapidly permeate the stratum corneum, acting as a vector for systemic absorption and causing severe contact dermatitis.

PeroxidePathway O2 O2 + Light (Initiation) THP_Core 4-PM-THP (Ether α-Carbon) O2->THP_Core H-abstraction Radical α-Carbon Radical (Propagation) THP_Core->Radical O2 addition Peroxide Hydroperoxide (Explosion Hazard) Radical->Peroxide Chain reaction BHT BHT / Inhibitor (Quenching) Radical->BHT Radical trap Peroxide->BHT Scavenging Safe Stable Radical (Safe State) BHT->Safe Termination

Fig 1. Autoxidation mechanism of 4-PM-THP and radical quenching by BHT.

Personal Protective Equipment (PPE) Matrix

Because of its enhanced lipophilicity, standard laboratory latex gloves offer zero protection and will rapidly degrade. The following matrix outlines the required PPE, grounded in chemical compatibility data.

PPE CategoryRecommended Material/SpecificationMechanistic Causality & Breakthrough Rationale
Hand Protection Heavy-duty Nitrile (≥8 mil) or Butyl Rubber4-PM-THP's lipophilicity rapidly degrades latex and thin nitrile. Butyl rubber provides a breakthrough time of >4 hours against cyclic ethers.
Eye Protection Tight-fitting Chemical Splash GogglesVapors and micro-droplets can cause severe corneal irritation. Standard safety glasses with side shields are insufficient for ether transfers.
Body Protection Flame-Resistant (FR) Lab Coat & Rubber ApronTHP derivatives are 3[3]. An FR coat prevents ignition during Schlenk line operations or static discharge.
Respiratory Type ABEK (EN14387) Respirator FilterProtects against organic vapors with boiling points >65°C. Essential during spill cleanup when local exhaust ventilation is compromised.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Never assume a solvent is peroxide-free simply because it was recently purchased.

Step 1: Visual Inspection & Validation Before opening the bottle, inspect the liquid under a flashlight. If you observe crystalline solids around the cap or suspended in the liquid, do not touch the bottle . These are shock-sensitive peroxide crystals. Contact Environmental Health and Safety (EHS) immediately.

Step 2: Environmental Control Always handle 4-PM-THP inside a certified fume hood. Ensure all receiving flasks and transfer equipment are grounded and bonded to prevent static discharge, which can ignite ether vapors.

Step 3: Inert Transfer Purge the receiving vessel with an inert gas (Argon or Nitrogen). Transfer the 4-PM-THP using a Schlenk line or a gas-tight syringe. Do not leave the primary container open to atmospheric oxygen for longer than strictly necessary.

Peroxide Testing & Quenching Protocol

Cyclic ethers must be tested for peroxides prior to any distillation or concentration step, as removing the solvent concentrates the shock-sensitive hydroperoxides, creating an immediate explosion hazard (4[4]).

Step 1: KI-Starch Testing

  • Dip a commercial Potassium Iodide (KI) starch indicator strip into the 4-PM-THP.

  • Wait 15 seconds. If the strip turns blue/purple, peroxides are present.

  • Compare the color to the manufacturer's scale. A concentration >20 ppm is dangerous and must be quenched before use or disposal.

Step 2: Quenching (If >20 ppm)

  • In a fume hood, slowly add a freshly prepared 10% aqueous Ferrous Sulfate (FeSO₄) solution to the 4-PM-THP (approx. 10 mL FeSO₄ per 100 mL of ether).

  • Stir vigorously for 15-30 minutes. The Fe²⁺ ions will reduce the hydroperoxides to benign alcohols, oxidizing to Fe³⁺ in the process.

Step 3: Verification Retest the organic layer with a new KI-starch strip. Proceed with your experiment or disposal only when the test reads 0 ppm.

Spill Response & Disposal Plan

Spills of peroxide-forming ethers require immediate containment to prevent evaporation, which concentrates peroxides and creates an explosive vapor-air mixture.

Step 1: Evacuation & PPE For spills >50 mL outside a fume hood, immediately evacuate the area and increase room ventilation. Don Level B/C PPE, including a Type ABEK respirator and Butyl rubber gloves, before re-entering.

Step 2: Containment Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand). Never use combustible materials like paper towels or sawdust , as the peroxides can spontaneously ignite them.

Step 3: Disposal Sweep the absorbed material using non-sparking tools (brass or plastic) into a high-density polyethylene (HDPE) hazardous waste container. Label clearly as "Flammable Organic Waste - Contains Ethers." Do not mix with acidic waste, as acids can catalyze the violent decomposition of residual peroxides.

SpillResponse Spill Spill Detected (>50 mL) Evac Evacuate Area (Ventilate) Spill->Evac PPE Don Level B/C PPE (Butyl/Nitrile) Evac->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Test Test Peroxides (KI Starch) Contain->Test Quench Quench Peroxides (FeSO4 if >20ppm) Test->Quench Positive Dispose Hazardous Waste (Incineration) Test->Dispose Negative Quench->Dispose

Fig 2. Step-by-step spill response and peroxide mitigation workflow.

References

  • Sigma-Aldrich. "Tetrahydropyran for synthesis 142-68-7 Safety Data Sheet". Merck KGaA. 3

  • Division of Research Safety. "Peroxide-Forming Chemicals". University of Illinois. 4

  • Department of Environmental Health and Safety. "Peroxide Forming Chemicals". University of Louisville. 2

  • "Utilizing Autoxidation of Solvents To Promote the Formation of Uranyl Peroxide Materials". Crystal Growth & Design, ACS Publications. 1

Sources

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